4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAEVZRYGUFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381568 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-88-2 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Emergence of a Key Heterocycle: A Technical Guide to the Synthesis and Discovery of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will traverse its historical discovery, rooted in the foundational principles of pyrazole synthesis, and present a detailed, logical synthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a comprehensive understanding of the chemical principles and experimental considerations that underpin the synthesis of this important molecule.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered immense attention in the scientific community.[1][2] Their rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes them ideal scaffolds for interacting with biological targets. The pyrazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The subject of this guide, this compound, is a prime example of a highly functionalized pyrazole that serves as a critical building block in the synthesis of more complex and potent molecules.
Historical Context: The Legacy of Knorr and the Dawn of Pyrazole Synthesis
The journey of pyrazole synthesis began in 1883 with the pioneering work of German chemist Ludwig Knorr. His discovery of the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, now famously known as the Knorr pyrazole synthesis , laid the groundwork for accessing this vital class of heterocycles. This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method, allowing for the introduction of various substituents, has made it a robust and enduring tool in the arsenal of synthetic chemists.
Synthetic Pathway: A Step-by-Step Guide to this compound
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by strategic functionalization. The pathway outlined below is a logical and efficient route, drawing upon established principles of heterocyclic chemistry.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The synthesis commences with the construction of the pyrazole ring. A common and effective method involves the reaction of a β-ketoester with a substituted hydrazine. In this case, ethyl 2-methyl-3-oxobutanoate is reacted with methylhydrazine. The initial reaction forms a hydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the desired ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Experimental Protocol:
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
The next step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide.
Experimental Protocol:
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Step 3: Bromination to this compound
The final step is the regioselective bromination of the pyrazole ring at the 4-position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3] The reaction is typically carried out in a suitable solvent, and the 4-position is the most reactive site for electrophilic attack in many pyrazole systems.[4][5]
Experimental Protocol:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of this compound and its intermediates are paramount. Below is a summary of the expected physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for two methyl groups (singlets), and a carboxylic acid proton (broad singlet, downfield). |
| ¹³C NMR | Expected signals for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon (downfield). |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C-N and C=C stretches (1600-1450).[6][7] |
| Mass Spectrometry (m/z) | Characteristic M+ and M+2 isotope pattern for a monobrominated compound in an approximately 1:1 ratio.[8][9] |
Diagram of the Molecular Structure:
Caption: Structure of this compound.
Conclusion and Future Outlook
The synthesis of this compound is a testament to the enduring power of fundamental organic chemistry principles. From the historical Knorr synthesis to modern bromination techniques, the construction of this valuable building block is a logical and achievable process for the skilled synthetic chemist. Its strategic placement of functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation, and methyl groups for steric and electronic modulation—makes it a highly versatile intermediate in the quest for novel therapeutic agents. As drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic scaffolds will undoubtedly increase, ensuring that the chemistry of pyrazoles remains a vibrant and essential field of research.
References
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An In-depth Technical Guide to the Theoretical Properties of Substituted Pyrazole Carboxylic Acids
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery
Substituted pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a rich tapestry of intermolecular interactions, while the carboxylic acid moiety provides a key handle for modulating physicochemical properties and engaging with biological targets.[2][3] Understanding the fundamental theoretical properties of this scaffold is paramount for rational drug design, enabling researchers to fine-tune molecular characteristics for enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive exploration of the theoretical underpinnings of substituted pyrazole carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of tautomerism, the profound influence of substituents on electronic landscapes, and the computational methodologies that empower modern drug discovery.
I. Tautomerism: A Key Determinant of Biological Activity and Physicochemical Properties
A crucial feature of N-unsubstituted pyrazoles is their ability to exist in different tautomeric forms, a phenomenon that significantly impacts their reactivity and biological interactions.[2][4] For unsymmetrically substituted pyrazole carboxylic acids, the position of the proton on the nitrogen atoms dictates the electronic distribution and hydrogen bonding capabilities of the molecule.
The two primary tautomers of a 3(5)-substituted pyrazole are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The relative stability of these tautomers is governed by the electronic nature of the substituents on the pyrazole ring.[2]
Influence of Substituents on Tautomeric Equilibrium
Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the factors governing tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the stability of the tautomers.
-
Electron-Donating Groups (EDGs): Substituents such as -CH₃, -NH₂, and -OH tend to stabilize the tautomer where the substituent is at the 3-position.[2] This is attributed to favorable electronic delocalization and hyperconjugation effects.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -COOH often favor the tautomer with the substituent at the 5-position.[2]
The interplay of these electronic effects determines the predominant tautomeric form in a given environment, which in turn influences the molecule's ability to act as a hydrogen bond donor or acceptor, a critical factor in ligand-receptor binding.
Caption: Tautomeric equilibrium in substituted pyrazole carboxylic acids.
II. The Electronic Landscape: How Substituents Modulate Reactivity and Aromaticity
The electronic properties of the pyrazole ring are highly tunable through the introduction of various substituents. This modulation of the electron density distribution directly impacts the molecule's aromaticity, acidity (pKa), and overall reactivity.
Aromaticity
The pyrazole ring is an aromatic heterocycle, and its aromaticity is a key contributor to its stability.[5][6] The degree of aromaticity can be influenced by substituents. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromatic character of the ring. Generally, substituents that enhance the delocalization of π-electrons will increase the aromaticity and stability of the ring.
Acidity (pKa) of the Carboxylic Acid Group
The pKa of the carboxylic acid moiety is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The acidity of the carboxylic acid is directly affected by the electronic nature of the substituents on the pyrazole ring.
-
Electron-Withdrawing Groups (EWGs): EWGs attached to the pyrazole ring increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion through inductive effects.
-
Electron-Donating Groups (EDGs): Conversely, EDGs decrease the acidity (higher pKa) by destabilizing the carboxylate anion.
This predictable relationship allows for the rational design of molecules with desired ionization profiles at physiological pH.
| Substituent at C5 | Electronic Effect | Predicted pKa of 3-Pyrazolecarboxylic acid |
| -NO₂ | Strong EWG | Lower |
| -Cl | Halogen (Inductive EWG) | Lower |
| -H | Neutral | Baseline |
| -CH₃ | Weak EDG | Higher |
| -OCH₃ | Strong EDG | Higher |
III. Computational Chemistry: A Powerful Toolkit for Predicting Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating the theoretical properties of substituted pyrazole carboxylic acids.[7][8][9] By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into its electronic structure, geometry, and reactivity.
Workflow for DFT Analysis of Substituted Pyrazole Carboxylic Acids
A typical computational workflow for analyzing the properties of these molecules involves several key steps:
Caption: A generalized workflow for DFT calculations on pyrazole derivatives.
Step-by-Step Protocol for Geometry Optimization and Energy Calculation
-
Structure Preparation:
-
Draw the 2D structure of the substituted pyrazole carboxylic acid using a molecular editor.
-
Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics (e.g., MMFF94).
-
-
Input File Generation:
-
Select a DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[2]
-
Specify the calculation type as "Geometry Optimization" and "Frequency".
-
Define the charge and multiplicity of the molecule.
-
If studying properties in solution, include a solvent model such as the Polarizable Continuum Model (PCM).
-
-
Execution of Calculation:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Analysis of Results:
-
Verify that the geometry optimization has converged.
-
Confirm that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.
-
Extract the optimized Cartesian coordinates and the final electronic energy.
-
IV. Spectroscopic Properties: Bridging Theory and Experiment
Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.[10][11][12] Comparing these theoretical spectra with experimental data serves as a powerful validation of the computed molecular structure and electronic properties.
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in:
-
Structure Elucidation: Confirming the regiochemistry of substitution on the pyrazole ring.
-
Tautomer Identification: The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form.[2]
IR Spectroscopy
Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations.[13][14] For pyrazole carboxylic acids, key vibrations include:
-
O-H stretch: A broad absorption in the 2500-3300 cm⁻¹ region.[13]
-
C=O stretch: A strong absorption around 1700-1750 cm⁻¹.
-
N-H stretch: For N-unsubstituted pyrazoles, a peak around 3100-3500 cm⁻¹.
Discrepancies between calculated and experimental frequencies can often be rationalized by considering intermolecular interactions, such as hydrogen bonding, which are present in the condensed phase but may not be fully captured by gas-phase calculations.
V. Application in Drug Design: From Theoretical Insights to Therapeutic Innovation
The theoretical properties discussed herein have direct and profound implications for the design and development of novel therapeutic agents based on the substituted pyrazole carboxylic acid scaffold.
-
Structure-Activity Relationship (SAR) Studies: A thorough understanding of the electronic effects of substituents allows for the systematic exploration of the chemical space to optimize biological activity.
-
Pharmacokinetic Optimization: By computationally predicting pKa values, chemists can design molecules with improved absorption and solubility profiles.
-
Target Engagement: The knowledge of the predominant tautomeric form and the molecular electrostatic potential (MEP) map can guide the design of compounds that form optimal interactions with the target protein's active site.
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A Comprehensive Guide to the NMR Spectroscopic Characterization of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a practical framework for confirming the molecular structure of this compound with a high degree of confidence. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted NMR data, illustrating a robust methodology for structural elucidation from first principles.
The Strategic Importance of NMR in Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted heterocycle like this compound, with its distinct electronic and steric features, a multi-faceted NMR approach is essential to ensure the correct isomeric form has been synthesized and to rule out potential side-products.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that consider the electronic effects of the various substituents on the pyrazole core. The data is presented for a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the carboxylic acid and participating in hydrogen exchange with the acidic proton.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.5 | Broad Singlet | 1H |
| N-CH₃ | ~3.8 | Singlet | 3H |
| C-CH₃ | ~2.4 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C3 | ~150 |
| C5 | ~140 |
| C4 | ~105 |
| N-CH₃ | ~38 |
| C-CH₃ | ~14 |
Structural Analysis and Rationale for Predicted Chemical Shifts
The predicted chemical shifts can be rationalized by examining the electronic environment of each nucleus within the molecular structure.
Caption: Molecular structure of this compound.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its propensity for hydrogen bonding with the solvent (DMSO-d₆). This results in a characteristic broad signal far downfield, typically above 13 ppm.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the N1 nitrogen is deshielded by the electronegative nitrogen atom and the aromatic pyrazole ring. Its predicted chemical shift around 3.8 ppm is typical for N-methyl groups in such heterocyclic systems.
-
C-Methyl Protons (C-CH₃): The methyl group at the C3 position is less deshielded than the N-methyl group, as it is attached to a carbon atom. Its predicted chemical shift around 2.4 ppm is consistent with a methyl group on an aromatic ring.
-
Carboxylic Carbon (C=O): This carbonyl carbon is significantly deshielded, appearing at approximately 162 ppm, which is a characteristic chemical shift for carboxylic acids.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the ring carbons are influenced by the substituents.
-
C3: Attached to a methyl group and a nitrogen atom, its chemical shift is predicted to be around 150 ppm.
-
C5: Bonded to the carboxylic acid group and a nitrogen atom, it is also significantly deshielded, with a predicted chemical shift of approximately 140 ppm.
-
C4: This carbon is bonded to the bromine atom. The heavy atom effect of bromine and its electronegativity result in a more shielded environment compared to the other ring carbons, with a predicted chemical shift around 105 ppm.
-
-
Methyl Carbons (N-CH₃ and C-CH₃): The N-methyl carbon is more deshielded (~38 ppm) than the C-methyl carbon (~14 ppm) due to the higher electronegativity of nitrogen compared to carbon.
A Self-Validating Experimental Workflow
To experimentally verify the predicted NMR data and unambiguously confirm the structure, a series of 1D and 2D NMR experiments should be performed. This workflow is designed to be self-validating, where the results of each experiment provide evidence for the subsequent assignments.
Experimental Protocol: Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data.
-
Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
Caption: Experimental workflow for NMR analysis.
1D NMR Spectroscopy: The Starting Point
Standard ¹H and ¹³C{¹H} NMR spectra provide the initial overview of the molecule's proton and carbon environments.
-
¹H NMR: This spectrum will confirm the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern). In this case, three singlet signals are expected, corresponding to the two methyl groups and the carboxylic acid proton.
-
¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments. For the target molecule, six distinct carbon signals are predicted.
2D NMR Spectroscopy: Unraveling the Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are singlets and are not coupled to each other. This lack of correlation is in itself a key piece of structural information.
Caption: Expected COSY correlations (none).
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
The N-CH₃ proton signal (~3.8 ppm) will show a cross-peak to the N-CH₃ carbon signal (~38 ppm).
-
The C-CH₃ proton signal (~2.4 ppm) will show a cross-peak to the C-CH₃ carbon signal (~14 ppm).
-
Caption: Expected HSQC correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is arguably the most critical experiment for confirming the overall carbon skeleton and the placement of substituents.
-
N-CH₃ Protons (~3.8 ppm): These protons are expected to show correlations to the N1-attached carbons, C5 (~140 ppm) and potentially C2 (part of the pyrazole ring, but in this case, it is N2). A weaker four-bond correlation to C4 (~105 ppm) might also be observed.
-
C-CH₃ Protons (~2.4 ppm): These protons will show correlations to the C3 carbon (~150 ppm) and the C4 carbon (~105 ppm).
-
COOH Proton (~13.5 ppm): While often broad, this proton may show a correlation to the C5 carbon (~140 ppm) and the carbonyl carbon (C=O, ~162 ppm).
-
Caption: Key expected HMBC correlations.
Conclusion
The comprehensive NMR analysis outlined in this guide, combining 1D and 2D techniques, provides a robust and self-validating methodology for the structural elucidation of this compound. By systematically interpreting the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently confirm the identity and purity of their synthesized material, which is a critical step in the advancement of pharmaceutical and agrochemical development programs.
References
Sources
mass spectrometry fragmentation of brominated pyrazole derivatives
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Pyrazole Derivatives
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors. The introduction of a bromine atom onto this heterocyclic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties. Consequently, the robust characterization of these brominated pyrazole derivatives is a critical step in drug discovery and development. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed exploration of the gas-phase fragmentation behavior of brominated pyrazole derivatives, offering insights into their ionization and subsequent dissociation pathways.
Part 1: The Unique Isotopic Signature of Bromine in Mass Spectrometry
A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragment ions, appearing as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z) with nearly equal intensities. This "A+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in an analyte.
For a compound containing a single bromine atom, the molecular ion region will exhibit two peaks of roughly the same height at m/z values corresponding to the monoisotopic mass (containing ⁷⁹Br) and the A+2 peak (containing ⁸¹Br). The presence of multiple bromine atoms will result in a more complex, but predictable, isotopic pattern. For instance, a compound with two bromine atoms will show a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
Part 2: Ionization Techniques and Their Influence on Fragmentation
The choice of ionization method profoundly impacts the subsequent fragmentation of brominated pyrazole derivatives. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), operate on different principles and typically yield complementary structural information.
Electron Ionization (EI)
EI is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This results in a rich fragmentation spectrum that can be invaluable for structural elucidation. The initial step in EI is the removal of an electron from the molecule to form a radical cation (M⁺•).
Typical EI Fragmentation Pathways for Brominated Pyrazoles:
The fragmentation of brominated pyrazoles under EI conditions is often governed by the stability of the resulting fragments and the relative bond strengths within the molecule.
-
Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway, leading to the formation of a [M-Br]⁺ ion. The driving force for this cleavage is the formation of a stable pyrazole cation. The characteristic isotopic signature of bromine will be absent in this fragment ion.
-
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo several fragmentation pathways, often initiated by the loss of small, stable neutral molecules like HCN or N₂. The position of the bromine atom and other substituents on the ring will direct the specific ring cleavage patterns.
-
McLafferty Rearrangement: If the pyrazole derivative contains a side chain with a γ-hydrogen atom, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a new radical cation.
-
Alpha-Cleavage: Cleavage of a bond alpha to the pyrazole ring is another common pathway, particularly if the substituent is an alkyl group. This results in the formation of a stable resonance-stabilized cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of a Brominated Pyrazole Derivative
-
Sample Preparation: Dissolve the brominated pyrazole derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column such as a DB-5ms is typically suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion.
-
Electrospray Ionization (ESI)
In contrast to EI, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. To induce fragmentation in ESI, collision-induced dissociation (CID) is employed, often in a tandem mass spectrometer (MS/MS).
Typical ESI-CID Fragmentation Pathways for Brominated Pyrazoles:
In ESI-MS/MS, the precursor ion ([M+H]⁺) is selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to fragmentation.
-
Loss of HBr: A common fragmentation pathway for protonated brominated pyrazoles is the elimination of a neutral molecule of hydrogen bromide (HBr). This results in a fragment ion at [M+H-HBr]⁺.
-
Cleavage of Substituents: Similar to EI, substituents on the pyrazole ring can be cleaved. The nature of the substituent will dictate the specific fragmentation. For example, an ester group might lose an alcohol molecule.
-
Ring Cleavage: While less extensive than in EI, some ring cleavage can occur under CID conditions, often leading to the loss of small neutral molecules.
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of a Brominated Pyrazole Derivative
-
Sample Preparation: Dissolve the brominated pyrazole derivative in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. A typical concentration is 1-10 µg/mL.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an ESI source.
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.
-
-
MS/MS Conditions:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (or the isotopic peak corresponding to the ⁷⁹Br isotopologue).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe the onset and evolution of different fragment ions. This can provide valuable information about the fragmentation pathways.
-
Part 3: Visualizing Fragmentation Pathways
Diagrams are invaluable for conceptualizing the complex fragmentation processes. The following Graphviz diagrams illustrate typical fragmentation pathways for a hypothetical substituted brominated pyrazole.
Caption: Common EI fragmentation pathways for a brominated pyrazole derivative.
Caption: Typical ESI-CID fragmentation pathways for a brominated pyrazole derivative.
Part 4: Data Interpretation and Structural Elucidation
The interpretation of mass spectra of brominated pyrazole derivatives requires a systematic approach:
-
Identify the Molecular Ion: In EI, look for the ion at the highest m/z that exhibits the characteristic bromine isotopic pattern. In ESI, this will typically be the [M+H]⁺ ion.
-
Confirm the Presence of Bromine: Verify the isotopic pattern of the molecular ion and any bromine-containing fragments.
-
Propose Fragment Structures: Based on the mass differences between the precursor ion and the fragment ions, propose logical neutral losses. For example, a loss of 79/81 Da suggests the loss of a bromine radical, while a loss of 27 Da points to the loss of HCN.
-
Consider Rearrangements: Be mindful of the possibility of rearrangements, such as the McLafferty rearrangement, which can sometimes lead to unexpected fragment ions.
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the precursor and fragment ions. This is a powerful tool for confirming proposed structures and differentiating between isobaric species.
Part 5: Case Study: Fragmentation of a Hypothetical Brominated Pyrazole
Let's consider the hypothetical compound, 1-ethyl-4-bromo-3-methyl-1H-pyrazole (C₆H₉BrN₂), with a monoisotopic molecular weight of 188.0003 Da.
| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI | 188/190 | 109 | 79/81 (Br) | [M-Br]⁺ |
| EI | 188/190 | 173/175 | 15 (CH₃) | [M-CH₃]⁺ |
| EI | 188/190 | 160/162 | 28 (C₂H₄) | [M-C₂H₄]⁺• (from McLafferty) |
| ESI-MS/MS | 189/191 | 109 | 80/82 (HBr) | [M+H-HBr]⁺ |
| ESI-MS/MS | 189/191 | 161/163 | 28 (C₂H₄) | [M+H-C₂H₄]⁺ |
This tabular summary provides a clear overview of the expected fragmentation behavior of this model compound under both EI and ESI conditions.
Conclusion
The mass spectrometric analysis of brominated pyrazole derivatives is a powerful technique for their structural characterization. A thorough understanding of the fundamental principles of mass spectrometry, including the unique isotopic signature of bromine and the different fragmentation pathways induced by EI and ESI, is essential for accurate data interpretation. By employing a systematic approach and leveraging the capabilities of modern mass spectrometers, researchers can confidently elucidate the structures of these important molecules, thereby accelerating the drug discovery and development process.
References
- Title: Mass Spectrometry of Heterocyclic Compounds. Source: A comprehensive book chapter that provides foundational knowledge on the fragmentation of various heterocyclic systems, which is applicable to pyrazoles. URL:[Link]
- Title: Understanding Mass Spectra: A Basic Approach.
- Title: Electron Ionization Mass Spectrometry.
- Title: Electrospray Ionization: A Soft Ionization Technique.
- Title: Tandem Mass Spectrometry. Source: An introduction to the principles and applications of tandem mass spectrometry (MS/MS). URL:[Link]
crystal structure analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
Preamble: The Rationale for Structural Elucidation
In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a cornerstone scaffold, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and herbicidal properties.[1][2] The compound this compound (C₆H₇BrN₂O₂, CAS: 5775-88-2) is a key exemplar of this class.[3][4] Its unique substitution pattern—featuring a bromine atom, two methyl groups, and a carboxylic acid moiety—renders it a versatile intermediate for synthesizing more complex, biologically active molecules.[3][5]
Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid state is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into the molecule's physical properties (solubility, stability) and its structure-activity relationship (SAR), thereby guiding the rational design of next-generation therapeutics and agrochemicals.[1] This guide serves as a comprehensive technical overview of the entire workflow, from synthesis to final structural analysis, tailored for researchers and scientists in the field.
Module 1: From Powder to Perfect Crystal - Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The protocols described herein are based on established methodologies for pyrazole derivatives and are designed to be self-validating.
Plausible Synthetic Route
While various synthetic pathways exist, a common approach involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group manipulations. The N-methylation and subsequent bromination are key steps to arrive at the target compound.
Experimental Protocol: Single Crystal Growth
The formation of a single crystal suitable for X-ray analysis is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. The presence of the carboxylic acid group suggests strong hydrogen-bonding potential, which can be leveraged for crystallization.
Step-by-Step Crystallization Workflow:
-
Solvent Screening (The Causality of Choice):
-
Begin by testing the solubility of the purified compound (≥95% purity) in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures with water or hexane).
-
Rationale: An ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This differential solubility is the driving force for crystallization upon cooling. For a carboxylic acid like this, polar protic solvents like ethanol or methanol are excellent starting points due to their ability to engage in hydrogen bonding.
-
-
Slow Evaporation Technique (Method of Choice):
-
Dissolve a small amount of the compound (e.g., 10-20 mg) in a minimal volume of a suitable solvent (e.g., ethanol) in a small vial.
-
Cover the vial with a cap, and puncture it with a needle to allow for slow, controlled evaporation of the solvent over several days to weeks at room temperature.
-
Rationale: This is often the simplest and most effective method. As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation and subsequent crystal nucleation and growth.
-
-
Alternative Technique: Vapor Diffusion:
-
If slow evaporation fails, dissolve the compound in a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane).
-
Rationale: The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. This method provides finer control over the rate of precipitation.
-
-
Crystal Harvesting:
-
Once well-formed, colorless prism-like crystals appear, carefully select a suitable crystal under a polarizing microscope.[6] An ideal crystal should be free of cracks and have dimensions between 0.1 and 0.3 mm.
-
Gently mount the selected crystal onto a goniometer head using a cryo-loop.
-
Module 2: The X-ray Diffraction Experiment - A Workflow
With a suitable crystal mounted, the process of elucidating its atomic structure via X-ray diffraction can begin. This involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.
Data Collection Protocol
-
Mounting and Cooling: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas, typically to a temperature around 100-170 K.[6][7]
-
Rationale: Low temperatures minimize the thermal vibrations of atoms, resulting in a sharper diffraction pattern and more precise structural data.
-
-
Diffractometer Setup: Data is collected using a modern diffractometer (e.g., a Bruker D8 Quest) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[7]
-
Data Acquisition: A series of diffraction images are recorded as the crystal is rotated through a range of angles (using, for example, φ and ω scans).[6] The instrument software automatically calculates the unit cell parameters and determines the crystal system and space group.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Module 3: From Diffraction Pattern to Molecular Structure
The raw diffraction data is a collection of intensities and positions of spots, which must be processed to generate a 3D model of the electron density, and thus the atomic positions.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Software such as SHELXT is commonly used for this "intrinsic phasing" step.[7]
-
Structure Refinement: The initial model is refined using a least-squares method (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[6]
-
Validation: The quality of the final structure is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1. The final validated structure is saved in a standard Crystallographic Information File (CIF) format.
Module 4: Analysis of the Crystal Structure
The refined CIF file contains a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular features) and how molecules pack together in the crystal lattice (intermolecular features).
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful analysis. Note: This is representative data based on similar pyrazole structures and not the experimentally determined data for the title compound.
| Parameter | Example Value |
| Chemical Formula | C₆H₇BrN₂O₂ |
| Formula Weight | 219.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 7.2, b = 11.1, c = 9.8 |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | 755 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 120(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.10 |
| Goodness-of-Fit (GooF) | ~1.0 |
Analysis of Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the key interactions would likely be:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups form strong O-H···O or O-H···N hydrogen bonds, often leading to the formation of dimers or chains that are fundamental to the crystal's structure.[8]
-
Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with Lewis basic sites (like the pyrazole nitrogen or carbonyl oxygen) on adjacent molecules.
-
π-π Stacking: The planar pyrazole rings may stack on top of each other, contributing to the overall stability of the crystal lattice.
Caption: Diagram of a potential O-H···N hydrogen bond interaction.
Conclusion: From Structure to Function
A thorough provides the definitive, atomic-level blueprint of the molecule in its solid state. This information is not merely academic; it is a critical tool for drug development professionals and materials scientists. It allows for the prediction of physicochemical properties, aids in polymorph screening, and provides the structural basis needed for computational modeling and the rational design of new, more effective chemical entities. The methodologies outlined in this guide represent a robust pathway to obtaining and interpreting this vital structural data.
References
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synthesis mechanism of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The synthesis is presented as a multi-step process, beginning with the construction of the pyrazole core, followed by regioselective bromination and final hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into purification strategies.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a three-stage sequence. This strategy ensures high purity and control over the final product's structure.
-
Formation of the Pyrazole Core : Synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, via a Knorr-type pyrazole synthesis.
-
Regioselective Bromination : Electrophilic substitution on the pyrazole ring to introduce a bromine atom at the C4 position.
-
Saponification : Hydrolysis of the ethyl ester to yield the final carboxylic acid.
Caption: Claisen condensation reaction.
Step 1.2: Knorr Pyrazole Synthesis (Cyclization)
The resulting β-diketone intermediate, ethyl 2,4-dioxopentanoate, is then reacted with methylhydrazine. This is a classic Knorr pyrazole synthesis. The reaction proceeds via condensation, where the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of methylhydrazine ensures the formation of the N-methylated pyrazole. The regioselectivity is generally high, favoring the formation of the 1,3-dimethyl-5-carboxylate isomer due to steric and electronic factors. [1][2][3]
Caption: Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
[4]
-
Condensation: To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate. Cool the mixture to between 5-15 °C.
-
Slowly add acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.
-
After the addition is complete, maintain the reaction at this temperature for 24 hours.
-
Quench the reaction by slowly adding the mixture to ice water and adjust the pH to 2-3 with acetic acid. Extract the product with a suitable organic solvent.
-
Cyclization: Dissolve the intermediate from the previous step in DMF and cool the solution to 5-15 °C.
-
Slowly add a 40% aqueous solution of methylhydrazine, again maintaining the internal temperature below 15 °C.
-
After the addition, heat the mixture to 40-50 °C and hold for 6-8 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. A typical reported yield for this two-step process is approximately 88%. [4]
Part 2: Regioselective Bromination of the Pyrazole Core
The second stage is the electrophilic bromination of the synthesized pyrazole ester. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Mechanism and Regioselectivity
The bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate occurs regioselectively at the C4 position. This is due to the directing effects of the substituents on the ring. The N-methyl and C-methyl groups are electron-donating, activating the ring towards electrophilic substitution. The C5-carboxylate group is electron-withdrawing, deactivating the ring. The C4 position is the most electron-rich and sterically accessible position for the incoming electrophile (Br+). [5]N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation. [6][7][8]
Caption: Mechanism of regioselective bromination.
Experimental Protocol: Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
[6]
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Part 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Mechanism of Base-Catalyzed Ester Hydrolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide, followed by acidification during the workup, yields the final product.
Experimental Protocol: Synthesis of this compound
[6]
-
Dissolve the crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Data Summary and Purification
| Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield |
| 1 | Diethyl Oxalate, Acetone | NaOEt | Ethanol | 5-15 °C | 24 h | ~88% (for 2 steps) [4] |
| 2 | Ethyl 2,4-dioxopentanoate | 40% aq. MeNHNH₂ | DMF | 5-50 °C | 6-8 h | |
| 3 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | NBS | DCM | 0 °C to RT | 12-16 h | High (typical) |
| 4 | Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | NaOH, then HCl | EtOH/H₂O | Reflux | 2-4 h | High (typical) |
Purification Strategy:
-
Initial Work-up: The aqueous work-ups in the protocols are crucial for removing inorganic salts and highly polar impurities.
-
Recrystallization: The final product, being a solid, is often amenable to purification by recrystallization. A suitable solvent system must be determined experimentally.
-
Column Chromatography: If recrystallization is insufficient to remove byproducts, such as regioisomers or unreacted starting materials, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is a common starting point for elution.
Physicochemical Properties:
-
CAS Number: 5775-88-2 [1][9][10]* Molecular Formula: C₆H₇BrN₂O₂ [1][9][10]* Molecular Weight: 219.04 g/mol [9]* Appearance: White to light yellow powder [9]* Melting Point: 237-242 °C [9]
Conclusion
The synthesis of this compound is a well-defined, three-stage process that can be performed with readily available starting materials. The key steps involve a robust Knorr pyrazole synthesis to form the heterocyclic core, followed by a highly regioselective electrophilic bromination at the C4 position, and a final, straightforward ester hydrolysis. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development.
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Foreword: The Analytical Imperative for Pyrazole Carboxylic Acids
An In-depth Technical Guide to the Vibrational Spectroscopy of Pyrazole Carboxylic Acids
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their versatile scaffold is a key component in a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antitumor drugs.[1] Pyrazole carboxylic acids, in particular, serve as crucial synthons and active molecules, where the interplay between the acidic proton of the carboxyl group and the nitrogen atoms of the pyrazole ring dictates their chemical behavior and biological interactions.
Understanding the intricate structural nuances of these molecules is paramount for rational drug design and materials engineering. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive lens through which to probe their molecular architecture. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying these techniques to elucidate the structure, hydrogen bonding patterns, and tautomeric equilibria of pyrazole carboxylic acids. We will move beyond simple spectral interpretation to explain the causality behind experimental choices and analytical outcomes, grounding our discussion in both fundamental principles and field-proven applications.
The Principles of Vibrational Inquiry: FT-IR and Raman Spectroscopy
At the heart of any spectroscopic analysis lies the interaction of electromagnetic radiation with matter. For FT-IR and Raman, this interaction excites molecular vibrations, providing a unique "fingerprint" of the compound's functional groups and overall structure.
FT-IR Spectroscopy: The Absorption Paradigm
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of a molecule's bonds.[4] For a vibration to be "IR active," it must result in a change in the molecule's net dipole moment. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), reveals a pattern of absorption bands characteristic of the bonds present. For pyrazole carboxylic acids, FT-IR is exceptionally sensitive to polar functional groups like the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups, which are central to their chemistry.
Raman Spectroscopy: The Scattering Complement
Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency. However, a tiny fraction is scattered inelastically, with a frequency shift that corresponds to the molecule's vibrational modes. For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. This selection rule makes Raman spectroscopy highly sensitive to non-polar, symmetric bonds and aromatic ring systems, offering a powerful complement to FT-IR. Many functional groups in pyrazole derivatives are Raman active, aiding in their spectroscopic elucidation.[5]
The Power of Synergy: DFT in Vibrational Analysis
Modern spectral interpretation is rarely performed in isolation. Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings. By calculating the optimized molecular geometry and theoretical vibrational frequencies, DFT provides a robust basis for assigning complex experimental spectra.[4][6][7][8][9] The strong correlation often found between computed and experimental values lends high confidence to structural assignments.[5]
Deciphering the Spectra: Key Vibrational Modes of Pyrazole Carboxylic Acids
The vibrational spectrum of a pyrazole carboxylic acid is a rich tapestry woven from the contributions of its constituent parts: the carboxylic acid moiety, the pyrazole ring, and the profound influence of intermolecular interactions.
The Carboxylic Acid Signature: A Tale of Hydrogen Bonding
In the solid state, carboxylic acids almost invariably exist as centrosymmetric dimers, linked by powerful dual hydrogen bonds between their -COOH groups. This dimerization dominates their spectral features.
-
O-H Stretching (νO-H): The most telling feature in the IR spectrum is an exceptionally broad and intense absorption band spanning from approximately 3400 cm⁻¹ down to 2400 cm⁻¹. This breadth is a direct consequence of the strong intermolecular hydrogen bonding within the dimer, which weakens the O-H bond and creates a continuum of vibrational energy states.[4][10]
-
C=O Stretching (νC=O): The carbonyl stretching vibration gives rise to a very strong band, typically between 1725-1700 cm⁻¹.[11] Its position is a sensitive probe of the molecular environment. In a non-hydrogen-bonded (monomeric) state, this band appears at a higher frequency (1770-1780 cm⁻¹). The significant redshift observed in the solid state is a hallmark of the dimeric structure.[11]
-
Coupled C-O Stretching and O-H Bending: In the fingerprint region, two important bands arise from coupled vibrations. The in-plane O-H bending (δO-H) and C-O stretching (νC-O) modes are strongly coupled, appearing as a prominent band around 1440-1395 cm⁻¹. A second strong band, primarily due to νC-O coupled with δO-H, is typically found between 1300-1200 cm⁻¹.[4]
The Pyrazole Ring: Aromatic and Heterocyclic Vibrations
The pyrazole ring itself contributes a series of characteristic bands that confirm its presence and substitution pattern.
-
N-H Stretching (νN-H): For N-unsubstituted pyrazoles, the N-H stretching vibration appears in the 3200-3100 cm⁻¹ region. Like the O-H group, this mode is also sensitive to hydrogen bonding, often appearing as a broad band.[10]
-
C-H Stretching (νC-H): Aromatic C-H stretching vibrations from the pyrazole ring (and any other aromatic substituents) are reliably observed as weaker bands in the 3100-3000 cm⁻¹ range.[4][12]
-
Ring Stretching Modes (νC=C, νC=N): The pyrazole ring exhibits several stretching vibrations in the 1620-1430 cm⁻¹ region, arising from the conjugated C=C and C=N bonds.[12] These bands are often of medium to strong intensity in both IR and Raman spectra and are crucial for confirming the heterocyclic core.
-
N-N Stretching (νN-N): The stretching of the N-N bond in the pyrazole ring is reported to appear as a band of variable intensity, often around 1100 cm⁻¹.[12]
The Challenge of Tautomerism
Unsubstituted pyrazoles are tautomeric substances.[1] For a molecule like pyrazole-3-carboxylic acid, two tautomers are possible, differing in which nitrogen atom bears the hydrogen. While often indistinguishable in the parent compound, substitution can favor one form.[13] Theoretical studies show that electron-donating groups (like -NH₂) tend to stabilize the tautomer where the substituent is at position 3, while electron-withdrawing groups (like -COOH) favor the tautomer where the substituent is at position 5.[14] Vibrational spectroscopy, when paired with high-level DFT calculations, can provide the evidence needed to distinguish between these tautomeric forms, as their calculated IR and Raman spectra will exhibit subtle but distinct differences.[13]
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data hinges on meticulous experimental practice. The following protocols describe robust, field-proven methodologies for acquiring high-quality FT-IR and Raman spectra of solid pyrazole carboxylic acid samples.
FT-IR Spectroscopy Workflow
Objective: To obtain a high-resolution infrared absorption spectrum of a solid sample.
Methodology 1: KBr Pellet Technique
-
Rationale: This traditional transmission method provides high-quality spectra with sharp bands, assuming proper sample preparation. It is the gold standard for creating spectral library entries.
-
Protocol:
-
Preparation: Gently grind 1-2 mg of the pyrazole carboxylic acid sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogenous powder. Expertise Insight: Inadequate grinding is the primary source of poor-quality spectra, leading to sloping baselines and distorted band shapes (the Christiansen effect).
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure under a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen. Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This step is critical as it references the measurement against atmospheric H₂O and CO₂.
-
Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Methodology 2: Attenuated Total Reflectance (ATR)
-
Rationale: ATR is a rapid, modern technique requiring minimal sample preparation. It is ideal for routine analysis and screening. The IR beam interacts only with the surface of the sample.
-
Protocol:
-
Background Collection: With the ATR crystal (typically diamond) clean, collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the integrated pressure clamp to ensure firm, consistent contact between the sample and the crystal. Trustworthiness Check: Consistent pressure is key to reproducible ATR measurements. Modern instruments often have pressure indicators to ensure this.
-
Sample Analysis: Collect the sample spectrum using the same parameters. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
FT-Raman Spectroscopy Workflow
Objective: To obtain a high-resolution Raman scattering spectrum, complementing the FT-IR data.
-
Rationale: FT-Raman typically uses a near-infrared laser (e.g., 1064 nm Nd:YAG), which significantly reduces the risk of sample fluorescence that can plague Raman systems using visible lasers.[8] It is particularly effective for analyzing bulk solid samples.
-
Protocol:
-
Sample Preparation: Loosely pack the solid pyrazole carboxylic acid powder into a standard glass NMR tube or a glass capillary tube.
-
Instrument Setup: Place the sample tube into the spectrometer's sample holder.
-
Parameter Optimization: Set the laser power. Start with a low power setting (~50-100 mW) to avoid sample burning and gradually increase if the signal is weak. Set the resolution (4 cm⁻¹ is standard) and the number of scans (128-256 scans are common for good signal-to-noise).
-
Data Acquisition: Collect the Raman spectrum. The resulting data is a plot of Raman intensity versus the Raman shift in wavenumbers (cm⁻¹).
-
Data Summary and Interpretation
For clarity and comparative analysis, the characteristic vibrational frequencies for pyrazole carboxylic acids are summarized below. These values are compiled from experimental data and DFT-corroborated assignments.[4][6][12][15]
| Vibrational Mode | Assignment | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Key Characteristics |
| O-H Stretch | ν(O-H) | 3400 - 2400 (very broad, strong) | Weak or not observed | Dominated by strong H-bonding in dimers.[4] |
| N-H Stretch | ν(N-H) | 3200 - 3100 (broad, medium) | Medium | Also influenced by H-bonding.[10] |
| C-H Stretch (Aromatic) | ν(C-H) | 3100 - 3000 (weak-medium) | Medium-strong | Characteristic of the pyrazole ring.[4][12] |
| C=O Stretch | ν(C=O) | 1725 - 1700 (very strong, sharp) | Medium-strong | Position is highly sensitive to H-bonding.[11] |
| Ring Skeletal Stretches | ν(C=C), ν(C=N) | 1620 - 1430 (multiple bands, medium-strong) | Strong | "Fingerprint" of the pyrazole ring.[12][15] |
| C-O Stretch / O-H Bend | ν(C-O) + δ(O-H) | 1300 - 1200 (strong) | Weak | Strong coupled vibration in the -COOH group.[4] |
| Ring Out-of-Plane Bends | γ(C-H) | 800 - 600 (weak-medium) | Weak | Can be indicative of substitution patterns.[4] |
Conclusion and Future Horizons
FT-IR and Raman spectroscopy are indispensable, complementary techniques for the structural characterization of pyrazole carboxylic acids. FT-IR excels in probing the polar functional groups and hydrogen bonding networks that define these molecules' reactivity and solid-state structure. Raman spectroscopy provides critical confirmatory data, especially for the pyrazole ring's skeletal framework. When combined with the predictive power of DFT calculations, these methods offer an unparalleled level of insight into tautomeric forms, intermolecular interactions, and conformational subtleties. For the researcher in drug discovery or materials science, mastering the application and interpretation of these techniques is not merely an analytical exercise; it is a foundational pillar for innovation.
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The Vanguard of Discovery: A Technical Guide to the Preliminary Biological Screening of Novel Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and synthetic tractability have allowed for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities.[1] Pyrazole-containing compounds have been successfully developed into blockbuster drugs for a range of therapeutic areas, from oncology and inflammation to infectious diseases and cardiovascular disorders.[2][3][4] This guide provides a comprehensive framework for the preliminary biological screening of novel pyrazole derivatives, offering researchers, scientists, and drug development professionals a technically robust and field-proven approach to unlocking the therapeutic potential of this privileged scaffold.[5]
Chapter 1: The Strategic Imperative of a Phased Screening Cascade
A successful preliminary biological screening campaign for novel pyrazole derivatives hinges on a logically phased and data-driven approach. A tiered screening cascade is paramount to efficiently identify promising lead compounds while minimizing resource expenditure. This strategy involves a series of sequential assays, beginning with broad, high-throughput in vitro screens to assess primary bioactivity and cytotoxicity, followed by more complex cell-based and mechanistic assays for active compounds. The most promising candidates then advance to in vivo models for preliminary efficacy and toxicity evaluation.
Caption: A typical phased screening cascade for novel pyrazole derivatives.
Chapter 2: Foundational In Vitro Screening
The initial phase of screening aims to cast a wide net to identify compounds with desirable biological activity and acceptable cytotoxicity profiles. The choice of primary assays is dictated by the therapeutic hypothesis for the novel pyrazole derivatives.
Anticancer Activity Screening
Given the prevalence of pyrazole-based kinase inhibitors in oncology, a primary screen against a panel of human cancer cell lines is a common starting point.[1][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9]
-
Novel pyrazole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[9]
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9] Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.[9]
-
Incubation: Incubate the plates for 48 to 72 hours.[1]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against compound concentration.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Pyrazole-A | 12[11] | 25 | 18 |
| Pyrazole-B | >100 | >100 | >100 |
| Doxorubicin (Control) | 0.5 | 1.2 | 0.8 |
Anti-inflammatory Activity Screening
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives or a reference inhibitor (e.g., celecoxib, indomethacin) in a reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a defined incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Pyrazole-C | 4.5 | 0.02[12] | 225 |
| Pyrazole-D | 15 | 1.8 | 8.3 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Antimicrobial Activity Screening
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[14][15]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]
Chapter 3: Mechanistic Elucidation and Target Validation
Compounds that demonstrate promising activity and low cytotoxicity in primary screens should be advanced to secondary assays to elucidate their mechanism of action and validate their molecular targets.
Kinase Inhibition Profiling
For anticancer pyrazole derivatives, identifying the specific kinase(s) they inhibit is crucial. Numerous pyrazole-based drugs target kinases such as JAK, BTK, VEGFR, and CDK.[1][6]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a novel pyrazole derivative.
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Reaction: In a microplate, combine the kinase, the pyrazole compound at various concentrations, the substrate, and ATP.
-
Detection: After incubation, measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Chapter 4: Preliminary In Vivo Evaluation
The most promising candidates from in vitro and mechanistic studies are advanced to in vivo models to assess their preliminary efficacy and safety.
In Vivo Efficacy Models
The choice of the in vivo model depends on the therapeutic area.
-
Anticancer: Xenograft models where human cancer cells are implanted in immunocompromised mice.
-
Anti-inflammatory: Carrageenan-induced paw edema in rats is a common model for acute inflammation.[16][17]
This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce swelling induced by carrageenan injection.[16]
Step-by-Step Methodology:
-
Animal Dosing: Administer the pyrazole compound or vehicle control to groups of rats via the intended clinical route (e.g., oral gavage).
-
Carrageenan Injection: After a specified time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0 |
| Pyrazole-C (10 mg/kg) | 72% |
| Indomethacin (10 mg/kg) | 55%[12] |
Acute In Vivo Toxicity
Preliminary toxicity studies are essential to evaluate the safety profile of the lead candidates.[18]
This study aims to determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single administration of the compound.[19]
Step-by-Step Methodology:
-
Animal Model: Use a standardized rodent model (e.g., mice or rats).
-
Dose Groups: Administer escalating single doses of the pyrazole compound to different groups of animals. Include a vehicle control group.
-
Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality.[18]
-
Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination and blood for clinical chemistry and hematology analysis.[19]
Conclusion: From Bench to Breakthrough
The preliminary biological screening of novel pyrazole derivatives is a critical and multifaceted process that requires a strategic and methodologically sound approach. This guide provides a foundational framework for researchers to navigate this journey, from initial in vitro high-throughput screening to in vivo proof-of-concept studies. By adhering to the principles of scientific integrity, employing validated assays, and interpreting data within a logical screening cascade, the scientific community can continue to unlock the immense therapeutic potential of the pyrazole scaffold and translate promising laboratory discoveries into life-changing medicines.
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A Technical Guide to the Synthesis and Reactivity of Brominated Pyrazoles for Drug Discovery and Materials Science
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile synthetic handles.[1] Among its most valuable derivatives are the brominated pyrazoles, which serve as pivotal intermediates for molecular diversification. The carbon-bromine bond on the pyrazole ring is a robust yet highly reactive functional group, enabling a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and reactivity of bromopyrazoles, tailored for researchers and drug development professionals. We will dissect the causal mechanisms behind regioselective bromination, provide field-proven protocols for key synthetic transformations, and present a comparative analysis of the reactivity of the C-Br bond in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our focus remains on the practical application of these principles, explaining the causality behind experimental choices to empower scientists in their synthetic endeavors.
Part 1: The Strategic Importance of the Pyrazole Core and its Bromo-Derivatives
The pyrazole scaffold is a privileged structure, appearing frequently in therapeutics, particularly as kinase inhibitors and other targeted agents.[1][2] This five-membered N-heterocycle, with its distinct pyrrole-like (N1) and pyridine-like (N2) nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity.[3]
The introduction of a bromine atom onto this versatile core unlocks immense synthetic potential. Bromine acts as a "linchpin" functional group, a gateway for introducing complexity and diversity into the molecular scaffold. Its true power lies in its ability to participate in a wide range of robust and high-yielding reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental to constructing the complex architectures of modern drugs and functional materials.[4] Understanding how to strategically install and subsequently react this bromine atom is therefore a critical skill for any synthetic chemist in the field.
Part 2: Synthesis of Bromopyrazoles: A Game of Regiocontrol
The primary challenge in working with pyrazoles is controlling the site of functionalization. The electronic nature of the ring dictates that electrophilic substitution, the most direct method for bromination, preferentially occurs at the C4 position, which is the most electron-rich.[5] However, synthetic targets often require bromine at the C3 or C5 positions. Therefore, a chemist's toolkit must include strategies that override this inherent reactivity.
Direct Electrophilic Bromination at C4
For targets requiring C4 functionalization, direct electrophilic bromination is the most efficient method. The reaction proceeds via a Wheland intermediate, where the positive charge is stabilized by the ring's electron density.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): A mild, solid, and easy-to-handle source of electrophilic bromine ("Br+"). It is often the reagent of choice for clean, high-yielding reactions without the hazards of handling elemental bromine.[6]
-
N-Bromosaccharin (NBSac): A highly reactive and stable solid that can serve as an efficient brominating agent, sometimes under solvent-free conditions, which aligns with green chemistry principles.[7][8]
-
Elemental Bromine (Br₂): While effective, it is highly corrosive and volatile. Its use often requires a Lewis acid catalyst to enhance its electrophilicity, and reactions can be less selective.[9]
This protocol is adapted from a solvent-free method utilizing N-bromosaccharin for high efficiency and regioselectivity.[7][8]
-
Pyrazole Synthesis: In a mortar, grind a 1,3-diketone (1.0 equiv) and an arylhydrazine (1.0 equiv) in the presence of a catalytic amount of silica gel-supported sulfuric acid (H₂SO₄/SiO₂, ~0.01 g) at room temperature until the starting materials are consumed (monitor by TLC).
-
Bromination: To the resulting crude N-arylpyrazole mixture, add N-bromosaccharin (1.0 equiv) and continue to grind thoroughly for 5-10 minutes.
-
Work-up: Add n-hexane (10 mL) to the solid mixture and filter.
-
Purification: Wash the residue with additional n-hexane. The combined filtrate is evaporated under reduced pressure to afford the pure 4-bromopyrazole derivative. Further purification can be achieved by column chromatography if necessary.
Directed Lithiation for C5/C3 Functionalization
To achieve bromination at positions other than C4, a more nuanced strategy involving directed metalation is required. This involves using a protecting group on the N1 nitrogen that can direct a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond (usually at C5). This creates a nucleophilic pyrazole anion that can then be quenched with an electrophilic bromine source.
Causality of Protecting Group Choice:
-
Phenylsulphonyl Group: This strong electron-withdrawing group acidifies the C5 proton, making it susceptible to deprotonation by organolithium bases. It is robust but can be readily removed under alkaline conditions after the desired functionalization is complete.[10][[“]]
-
Vinyl Group: A versatile and stable protecting group that can facilitate regioselective bromine-lithium exchange at the C5 position on a pre-brominated ring. It can be removed under mild oxidative conditions.[12][13]
This protocol outlines the regioselective formation of a 5-lithio derivative from a 4-bromo-1-phenylsulphonylpyrazole, which can then be functionalized.[10]
-
Setup: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-phenylsulphonylpyrazole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv) in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Electrophilic Quench: To introduce bromine, a suitable electrophilic source like 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane would be added at -78 °C to trap the 5-lithiated species.
-
Work-up: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 3: The Versatile Reactivity of the Pyrazole C-Br Bond
The C-Br bond on a pyrazole ring is the gateway to a multitude of synthetic possibilities. Its reactivity is primarily exploited in palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis.[4][14] The general reactivity of 4-halopyrazoles in these reactions follows the trend of C-I > C-Br > C-Cl, reflecting the bond dissociation energies.[1] However, 4-bromopyrazoles often represent the optimal balance of reactivity, stability, and cost-effectiveness. Notably, in some Suzuki reactions, bromo-derivatives have been found to be superior to their iodo counterparts due to a reduced propensity for a dehalogenation side reaction.[15]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of bromopyrazole chemistry, enabling the formation of C-C and C-N bonds with exceptional reliability and functional group tolerance.[4]
The Suzuki-Miyaura reaction couples the bromopyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for creating biaryl structures.
Causality of Component Selection:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(dppf)Cl₂ is a robust and versatile catalyst for this transformation.[16]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a general procedure for coupling a bromopyrazole with a boronic acid.[16]
-
Setup: In a Schlenk flask, combine the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol%).
-
Solvent & Degassing: Add a solvent system, typically a 4:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between the bromopyrazole and a terminal alkyne.[17] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds.[18]
Causality of Component Selection:
-
Catalyst System: This reaction uniquely requires a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[18][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[18]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
This protocol is adapted from a procedure for a similar N-heterocycle and is directly applicable to bromopyrazoles.[18]
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Solvent & Base: Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a transformative reaction that directly forges C-N bonds by coupling an aryl halide with an amine.[20][21] This has become the go-to method for synthesizing arylamines, a common motif in pharmaceuticals.[22]
Causality of Component Selection:
-
Ligand Choice is Critical: The success of this reaction, especially with N-heterocycles, hinges on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, DavePhos) are highly effective. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[23][24]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine in the catalytic cycle.
-
Substrate Scope: The development of advanced ligands has enabled the coupling of even unprotected NH-pyrazoles, a significant challenge previously due to competitive N-arylation and catalyst inhibition.[23]
This protocol is based on a method developed for the challenging amination of unprotected bromo-N-heterocycles.[23]
-
Setup: In a glovebox, add the 4-bromo-1H-pyrazole (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base like NaOt-Bu (1.4 equiv), the palladium precatalyst, and the specified ligand (e.g., tBuBrettPhos, 1-2 mol%) to a vial.
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to the specified temperature (often around 100-110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Comparative Reaction Conditions
| Reaction | Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Feature |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80 - 110 | Forms C-C bonds with boronic acids.[15] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, THF | 60 - 80 | Forms C-C bonds with terminal alkynes.[18] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biaryl Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 100 - 120 | Forms C-N bonds with amines.[16][23] |
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions for bromopyrazoles, SNAr is a mechanistically distinct pathway for C-Br bond functionalization. This reaction does not require a metal catalyst but has stringent electronic requirements.
Mechanistic Principles: The reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored when the bromide leaving group is expelled.[25]
Applicability to Bromopyrazoles: For SNAr to be efficient, the aromatic ring must be highly electron-deficient. This is necessary to stabilize the negative charge of the Meisenheimer intermediate.[26] A simple bromopyrazole is typically not electrophilic enough for this reaction to occur with common nucleophiles. The reaction becomes feasible only when strong electron-withdrawing groups (e.g., -NO₂, -CN) are also present on the pyrazole ring, positioned ortho or para to the bromine atom.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 4: Integrated Synthetic Workflow
The true power of bromopyrazole chemistry lies in its integration into multi-step synthetic sequences. A common and highly effective workflow involves the initial regioselective bromination of a pyrazole core, followed by a cross-coupling reaction to install a key fragment, and subsequent functionalization of other positions on the molecule.
Caption: A strategic workflow for pyrazole diversification via a bromo-intermediate.
Part 5: Conclusion
Brominated pyrazoles are not merely synthetic curiosities; they are indispensable building blocks in the rational design of complex molecules. Their utility stems from the predictable regioselectivity of their formation and the exceptional reliability of the palladium-catalyzed reactions in which they participate. By mastering the principles of their synthesis and reactivity, researchers can unlock rapid access to vast chemical libraries for drug discovery and develop novel materials with tailored electronic and physical properties. The experimental choices outlined in this guide—from the selection of a brominating agent to the precise combination of catalyst, ligand, and base—are grounded in mechanistic understanding and provide a robust framework for innovation. As the demand for molecular complexity continues to grow, the humble bromopyrazole will undoubtedly remain a hero of the synthetic chemist's toolkit.
Part 6: References
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BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
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Revuelta, J., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
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Begg, C. G., et al. (1973). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 26(11), 2435-2446. [Link]
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Heinisch, G., et al. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. [Link]
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Li, Y., et al. (2019). BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. ChemistrySelect, 4(34), 10031-10034. [Link]
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Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907. [Link]
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Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4575. [Link]
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BenchChem. (2025). Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide. BenchChem.
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Wang, C., et al. (2018). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic & Biomolecular Chemistry, 16(31), 5694-5698. [Link]
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Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4575. [Link]
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Elguero, J., et al. (2011). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]
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Turnbull, K., et al. (2011). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 76(16), 6523-6532. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Lee, H., et al. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
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Fustero, S., et al. (2007). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1263-1272. [Link]
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Dolman, S. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12328-12340. [Link]
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Smith, K. M., et al. (2001). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines, 5(11), 824-833. [Link]
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Heinisch, G., et al. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Semantic Scholar. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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MacNeil, S. L., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2313. [Link]
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Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Pharmaceutics, 15(2), 498. [Link]
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Anderson, J. C., et al. (2005). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Tetrahedron, 61(41), 9716-9725. [Link]
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Faibish, N. C., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(9), 1757-1764. [Link]
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Niedenzu, K., & Nöth, H. (1984). The Bromination of Pyrazabole. DTIC. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Smith, K. J., et al. (2016). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 52(56), 8727-8730. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Wang, Y., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(22), 4059. [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
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Padwa, A., et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-555. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5775-88-2), a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's structural features, key physical constants, and spectroscopic profile. Furthermore, it details robust, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, providing the causal reasoning behind methodological choices to ensure accuracy and reproducibility. The guide synthesizes available data with theoretical chemical principles to deliver actionable insights for its application in synthesis, formulation, and material science.
Introduction
This compound is a substituted pyrazole derivative that has emerged as a crucial building block in modern synthetic chemistry. Its unique molecular architecture, featuring a brominated pyrazole core functionalized with a carboxylic acid and two methyl groups, imparts a valuable combination of reactivity and structural rigidity.[1] This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including pyrazole derivatives investigated for anti-inflammatory and analgesic properties.[1] Beyond pharmaceuticals, its applications extend into agrochemical research, where it is utilized in the development of novel herbicides and fungicides, and into material science for formulating advanced polymers with enhanced thermal stability.[1]
A thorough understanding of its physicochemical properties is paramount for its effective utilization. These properties—including melting point, solubility, and acidity (pKa)—govern its behavior in reaction media, influence its purification, determine its formulation characteristics, and ultimately impact the biological activity of its derivatives. This guide aims to consolidate the known data for this compound and provide standardized methodologies for its characterization, thereby empowering scientists to leverage its full potential in their research and development endeavors.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of scientific integrity. The key identifiers and structural representation for this compound are provided below.
-
Chemical Name: this compound
-
Synonyms: 4-bromo-1,3-dimethylpyrazole-5-carboxylic acid, 4-bromo-2,5-dimethyl-2H-pyrazole-3-carboxylic acid[2]
-
InChI Key: ZUEAEVZRYGUFPS-UHFFFAOYSA-N[2]
-
Canonical SMILES: CC1=NN(C(=C1Br)C(=O)O)C[2]
Chemical Structure:

Physicochemical Properties
The physical and chemical properties of a compound are a direct consequence of its molecular structure. The interplay between the aromatic pyrazole ring, the electron-withdrawing bromine atom and carboxylic acid group, and the electron-donating methyl groups defines the characteristics of this molecule.
Summary of Properties
The following table summarizes the key physicochemical data available for this compound. It is critical to note that several of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source / Notes |
| Appearance | White to off-white powder | [4] |
| Melting Point | 230-232 °C | [4] |
| Boiling Point | 344.0 ± 42.0 °C | Predicted[4] |
| Density | 1.80 ± 0.1 g/cm³ | Predicted[4] |
| pKa | 1.83 ± 0.38 | Predicted[4] |
Detailed Analysis of Properties
-
Melting Point: The high melting point of 230-232 °C is indicative of a stable, crystalline solid with strong intermolecular forces.[4] In carboxylic acids, hydrogen bonding often leads to the formation of stable dimers, which significantly raises the energy required to break the crystal lattice compared to non-hydrogen bonding molecules of similar molecular weight.[5] The planar pyrazole ring also facilitates efficient crystal packing, further contributing to the high melting point.
-
Acidity (pKa): The predicted pKa of 1.83 suggests that this compound is a relatively strong carboxylic acid.[4] This heightened acidity, compared to a simple aliphatic carboxylic acid (pKa ~4-5), is attributed to the electronic effects of the pyrazole ring and the bromine substituent. The electronegative nitrogen atoms in the aromatic ring and the inductive electron-withdrawing effect of the bromine atom stabilize the carboxylate anion formed upon deprotonation, thereby shifting the equilibrium towards dissociation and lowering the pKa.
Spectroscopic Profile (Predicted)
While specific, authenticated spectra for this compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to be simple. Two distinct singlets should be observed for the two methyl groups (N-CH₃ and C-CH₃), likely in the 2.0-4.0 ppm range. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 160-170 ppm range. Four signals will correspond to the pyrazole ring carbons, with their shifts influenced by the bromine and methyl substituents. The two methyl carbons will appear at the most upfield positions.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretching vibration will be prominent around 1700 cm⁻¹. C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹, and C-N and C=C stretching vibrations from the pyrazole ring will appear in the 1400-1600 cm⁻¹ fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The spectrum would thus display two peaks of nearly equal intensity at m/z 218 and m/z 220. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and other subsequent fragmentations.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness of research data, protocols must be self-validating. The following sections describe detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Protocol for Melting Point Determination
Causality: The melting point range provides a crucial indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.[5] This protocol uses the capillary method with a digital apparatus for precision.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[4]
-
Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting temperature.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Set the heating ramp rate to a slow 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice. Consistent results confirm the measurement.
Caption: Gravimetric workflow for solubility measurement.
Protocol for pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. [8]It involves monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at which the carboxylic acid is exactly half-neutralized ([HA] = [A⁻]). [9] Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.01 M) in CO₂-free deionized water. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKa') for that specific solvent mixture. [8]3. Titration Setup: a. Place a precise volume of the sample solution (e.g., 25.0 mL) into a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode and a temperature probe into the solution. c. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Execution: a. Record the initial pH of the solution. b. Add the titrant in small, precise increments (e.g., 0.1 mL). c. After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. d. Continue adding titrant until the pH has risen significantly past the equivalence point (the steepest part of the curve).
-
Data Analysis: a. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V). c. The half-equivalence point is Veq / 2. d. The pH of the solution at the half-equivalence point volume is equal to the pKa of the compound. [9]
Handling, Storage, and Safety
As a laboratory chemical, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Classification: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).
-
Pictogram: GHS07 (Exclamation Mark)
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at refrigerated (0-8 °C) or freezer (-20 °C) temperatures to ensure long-term stability. [1][4]
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties that make it suitable for a range of applications in drug discovery and agrochemical development. Its high melting point suggests good solid-state stability, while its predicted strong acidity is a key feature influencing its reactivity and solubility. The experimental protocols provided in this guide offer a robust framework for researchers to verify these properties and ensure data quality and reproducibility. A comprehensive understanding of this molecule's characteristics, from its spectroscopic signature to its handling requirements, is essential for unlocking its full potential as a versatile chemical building block.
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An In-depth Technical Guide to the Solubility of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical and agrochemical research, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5775-88-2) emerges as a pivotal building block.[1][2] Its utility in the synthesis of novel bioactive compounds, including those with anti-inflammatory and analgesic properties, is well-documented.[2] The molecular architecture, featuring a pyrazole core, a carboxylic acid moiety, a bromine substituent, and two methyl groups, bestows upon it a unique physicochemical profile that dictates its behavior in various chemical processes.[2] A critical parameter governing its application, from reaction kinetics to purification and formulation, is its solubility in organic solvents.
This technical guide provides a comprehensive exploration of the principles and methodologies for understanding and determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in the laboratory.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 5775-88-2 | [1] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1] |
| Molecular Weight | 219.037 g/mol | [1] |
| Predicted Melting Point | 230-232 °C | [3] |
| Predicted Boiling Point | 344.0±42.0 °C | [3] |
| Predicted Density | 1.80±0.1 g/cm³ | [3] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [3] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the polarity of both the solute and the solvent and the nature of their intermolecular interactions.
The Role of Molecular Structure and Polarity
The solubility of this compound is a complex interplay of its constituent functional groups:
-
Carboxyl Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature generally promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding.
-
Pyrazole Ring: The pyrazole ring itself is aromatic and can participate in π-π stacking interactions.[6] The nitrogen atoms in the ring can act as hydrogen bond acceptors, contributing to its solubility in certain solvents.[7][8]
-
Bromo and Methyl Groups: The bromine atom and the two methyl groups are less polar than the carboxylic acid and pyrazole moieties. These lipophilic groups tend to increase solubility in non-polar organic solvents.[9]
The overall polarity of the molecule is a balance between the hydrophilic carboxylic acid and pyrazole components and the more lipophilic bromo and methyl substituents.
Intermolecular Forces at Play
The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces to consider are:
-
Hydrogen Bonding: This is a dominant force for this molecule, given the carboxylic acid group.[10] Solvents that are hydrogen bond donors or acceptors (e.g., alcohols, ethers, and ketones) are likely to be effective. The strength of hydrogen bonding between the solute and solvent molecules is a critical determinant of solubility.[10]
-
Dipole-Dipole Interactions: The polar nature of the C-Br bond and the pyrazole ring contributes to dipole-dipole interactions. Polar aprotic solvents like acetone and acetonitrile can effectively engage in these interactions.
-
Van der Waals Forces: These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents like hexane or toluene.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of the target compound.
Experimental Determination of Solubility
A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following protocol outlines a general method for classifying the solubility of this compound in various organic solvents.
Materials and Reagents
-
This compound
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Experimental Workflow
The following diagram outlines the workflow for the experimental determination of solubility.
Caption: Workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The excess is to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / Initial volume of supernatant
-
Predictive Insights and Solvent Selection
While experimental determination is the gold standard, a qualitative prediction of solubility can guide solvent selection.
Qualitative Solubility Profile
Based on the structural features, a predicted qualitative solubility profile is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low | The highly polar carboxylic acid group will have unfavorable interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute. |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid moiety. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules. |
The Impact of Temperature
Generally, the solubility of solid compounds in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions.
The Use of Co-solvents
For applications requiring fine-tuning of solubility, a co-solvent system can be highly effective.[6] By mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent, the polarity of the solvent system can be modulated to achieve the desired solubility. For instance, a mixture of ethanol and water could be explored, where the compound is likely more soluble in ethanol.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that is governed by a complex interplay of molecular structure and intermolecular forces. A thorough understanding of these principles, combined with systematic experimental determination, is essential for the effective use of this versatile compound in research and development. This guide provides a robust framework for approaching solubility studies, enabling scientists to make informed decisions in solvent selection and process optimization. While predictive models offer valuable insights, empirical data remains indispensable for achieving precision and accuracy in scientific endeavors.[11][12][13]
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Introduction: The Dimethyl-Pyrazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Initial Bioactivity Studies of Dimethyl-Pyrazole Compounds
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities.[3] Among these, dimethyl-pyrazole compounds are particularly noteworthy. The dimethyl substitution pattern provides a unique and versatile framework, conferring favorable physicochemical properties and enabling the design of novel drug candidates with potential anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide offers a technical overview of the foundational steps in exploring the bioactivity of novel dimethyl-pyrazole derivatives, from their chemical synthesis to initial biological screening. It is designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical core.
Part 1: Synthesis of the Dimethyl-Pyrazole Core
The construction of the dimethyl-pyrazole ring is a well-established process, with several reliable methods available to medicinal chemists. The most common and adaptable approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[1][4] This method's robustness allows for the creation of a diverse library of compounds for biological evaluation.
Workflow for the Synthesis of 3,5-Dimethyl-Pyrazole Derivatives
The synthesis typically begins with the reaction of a hydrazine with acetylacetone (2,4-pentanedione). Variations in the hydrazine starting material allow for the introduction of different substituents at the N1 position of the pyrazole ring, a key site for modulating biological activity.
Caption: General workflow for the synthesis of 3,5-dimethyl-pyrazole derivatives.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate
This protocol describes a standard, safe, and reliable laboratory-scale synthesis. The use of hydrazine sulfate in an aqueous alkali solution is often preferred as the reaction with pure hydrazine hydrate can sometimes be violent.[4]
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Acetylacetone (2,4-pentanedione)
-
Water
-
Ether
-
Anhydrous potassium carbonate
-
Ice bath, round-bottomed flask, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Prepare Hydrazine Solution: In a flask, dissolve 52 g (0.40 mole) of hydrazine sulfate in 200 ml of water containing 32 g (0.80 mole) of sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution to approximately 15°C.[4]
-
Addition of Acetylacetone: While stirring, add 50 g (0.50 mole) of acetylacetone dropwise, ensuring the temperature is maintained at around 15°C. This addition should take about 30 minutes.[4]
-
Reaction: Continue stirring the mixture at 15°C for one hour after the addition is complete.[4]
-
Work-up: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the solution to a separatory funnel.
-
Extraction: Extract the aqueous solution with an initial 125 ml portion of ether, followed by four subsequent 40 ml portions of ether.[4]
-
Drying: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Isolation: Remove the ether by distillation using a rotary evaporator. The resulting crystalline residue is 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether if necessary.[4]
Part 2: Core Bioactivities and Screening Methodologies
Dimethyl-pyrazole derivatives have been investigated for a wide array of biological activities. Initial studies typically focus on three primary areas: anti-inflammatory, antimicrobial, and anticancer effects.[1][2][5]
A. Anti-inflammatory Activity
The pyrazole scaffold is a cornerstone in the design of anti-inflammatory drugs, most famously represented by the selective COX-2 inhibitor, Celecoxib.[6][7] The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to suppress prostaglandin biosynthesis by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform at sites of inflammation.[7][8]
Mechanism of Action: COX Inhibition
Inflammation is a complex response involving mediators like prostaglandins. The COX enzymes (COX-1 and COX-2) are central to this pathway, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay is crucial for determining the potency and selectivity of new compounds.
-
Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and then dilute to final concentrations.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer (e.g., Tris-HCl).
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination & Detection: Stop the reaction by adding a quenching solution. Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8][9]
| Compound Type | Target | IC50 Value | Reference |
| 3,5-Dimethylpyrazole Derivative (If) | PDE4B | 1.7 µM | [10][11] |
| 3,5-Diarylpyrazole | COX-2 | 0.01 µM | [6] |
| FR140423 (Pyrazole Derivative) | COX-2 | 150x more selective for COX-2 than COX-1 | [8] |
B. Antimicrobial Activity
Pyrazole derivatives have consistently demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][5][12] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing antibacterial and antifungal potency.[2]
-
Microorganism Preparation: Grow bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans, A. niger) strains in appropriate broth overnight to achieve a standardized inoculum (e.g., 10^5 CFU/mL).[2][5]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the growth broth.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2][13]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 | [2] |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [2] |
| Pyrazole Derivative (Compound 2) | Aspergillus niger | 1.0 | [2] |
| Pyrazole Carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | [13] |
C. Anticancer Activity
The pyrazole scaffold is present in several anticancer agents, and novel dimethyl-pyrazole derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.[14][15][16] The presence of dimethyl groups on the pyrazole ring, along with other substitutions, can significantly influence anti-proliferative activity.[14]
Protocol: MTT Assay for In Vitro Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17] It is a foundational screening method in cancer research.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][18]
-
Compound Treatment: Treat the cells with serial dilutions of the dimethyl-pyrazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[18]
| Compound Type | Cancer Cell Line | pIC50 / IC50 | Reference |
| Pyrazole Carbohydrazide (Cmpd 36) | B16F10 (Skin) | pIC50 = 6.75 | [14] |
| Pyrazole Derivative (Cmpd 1) | Hep (Laryngeal) | IC50 = 3.25 µg/mL | [15] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | IC50 = 61.7 µM | [18] |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | IC50 = 5.8 µM | [16] |
Part 3: Bioactivity Screening Cascade and Future Directions
The initial study of a new chemical entity involves a logical progression from broad primary screening to more specific secondary and mechanistic assays.
Caption: A typical cascade for screening novel bioactive compounds.
Structure-Activity Relationship (SAR) Insights
Initial studies have provided valuable insights into the SAR of dimethyl-pyrazole compounds. For instance, in the context of anticancer activity, the presence of dimethyl groups on the pyrazole ring combined with substitutions like bromo, hydroxyl, and methoxy groups on an adjacent benzene ring can enhance anti-proliferative effects.[14] For anti-inflammatory activity, the nature and position of substituents on attached phenyl rings are critical for both potency and COX-2 selectivity.[10][11]
Conclusion and Future Outlook
Dimethyl-pyrazole derivatives represent a highly versatile and promising class of compounds in drug discovery.[1] The synthetic accessibility of the core scaffold allows for the creation of large and diverse chemical libraries. The initial bioactivity studies outlined in this guide—covering anti-inflammatory, antimicrobial, and anticancer screening—provide a robust framework for identifying lead compounds. Future research should focus on integrating computational methods for in-silico screening to predict bioactivity and toxicity, thereby streamlining the drug discovery process.[19] Elucidating specific molecular targets and exploring novel therapeutic applications will continue to define the promising future of dimethyl-pyrazoles in medicine.
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An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid (CAS 5775-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, registered under CAS number 5775-88-2. It is important to note that the initial topic query included the name "2,3-dihydroxy-2,3-dimethyl-butanedinitrile," which is a chemically distinct compound with a different CAS number. This guide will focus exclusively on the properties and applications of the compound correctly identified by CAS 5775-88-2. As a substituted pyrazole, this molecule is a versatile building block in medicinal chemistry and materials science, offering multiple sites for synthetic modification. This guide will delve into its structural features, physicochemical characteristics, reactivity, and safety considerations, providing a valuable resource for researchers utilizing this compound in their work.
Molecular Structure and Identification
This compound possesses a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds. The ring is substituted with a bromine atom at the 4-position, two methyl groups at the 1 and 3-positions, and a carboxylic acid group at the 5-position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 5775-88-2 | [1] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 230-232 °C | [3] |
| Boiling Point (Predicted) | 344.0 ± 42.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.8 g/cm³ | [3] |
| pKa (Predicted) | 1.83 ± 0.38 | |
| Flash Point | 161.8 °C | [3] |
| Solubility | Compatible with various solvents | [1] |
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate in organic synthesis due to its distinct functional groups that can be selectively manipulated.
1. Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for various chemical transformations.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters under standard acidic conditions (e.g., using an alcohol in the presence of a catalytic amount of strong acid like H₂SO₄).
-
Amide Coupling: The carboxylic acid can be coupled with amines to form amides using standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This is a common strategy in the synthesis of bioactive molecules.
2. Reactions involving the Bromine Atom: The bromine atom on the pyrazole ring is a key site for carbon-carbon and carbon-heteroatom bond formation.
-
Cross-Coupling Reactions: The bromo-substituent makes the compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the pyrazole ring.
Caption: Key reaction pathways for this compound.
This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, where pyrazole derivatives have shown a wide range of biological activities.[1]
Spectroscopic Data
While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts of these methyl protons would be influenced by their position on the pyrazole ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 160-180 ppm). The carbons of the pyrazole ring would appear in the aromatic region, and the methyl carbons would be found in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700 cm⁻¹. C-H stretching vibrations from the methyl groups would appear around 2900-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.04 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazole ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Experimental Protocols
Step 1: Synthesis of a β-ketoester (Precursor)
This step involves the creation of a suitable β-ketoester, which will serve as the backbone for the pyrazole ring. An example would be the Claisen condensation of an ester and a ketone.
Step 2: Cyclization to form the Pyrazole Ring
The β-ketoester is then reacted with a substituted hydrazine (in this case, methylhydrazine) to form the pyrazole ring.
-
Dissolve the β-ketoester in a suitable solvent such as ethanol.
-
Add methylhydrazine to the solution.
-
The reaction mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the crude pyrazole product is purified, for example, by column chromatography.
Step 3: Bromination of the Pyrazole Ring
The formed pyrazole is then brominated at the 4-position.
-
Dissolve the pyrazole derivative in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, portion-wise.
-
The reaction is typically stirred at room temperature for several hours.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the brominated pyrazole.
Step 4: Hydrolysis of the Ester to the Carboxylic Acid (if applicable)
If the synthesis started with an ester group at the 5-position, a final hydrolysis step is required.
-
Dissolve the bromo-pyrazole ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours.
-
After cooling, the alcohol is removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound (CAS 5775-88-2) is a valuable and versatile chemical intermediate. Its well-defined structure and multiple reactive sites make it a key building block in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its physical and chemical properties, reactivity, and handling, offering a solid foundation for researchers and scientists working with this compound. Further research to fully characterize its spectroscopic properties and optimize its synthesis would be a valuable contribution to the field.
References
- Table of Characteristic IR Absorptions. (URL: not available)
- 1,3-dimethyl-1H-pyrazole-5-carboxamide - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL: [Link])
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. (URL: [Link])
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
- N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)thiourea - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
- 4-bromo-5-methylpyrazole-1-carboxamide - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
- This compound - Amerigo Scientific. (URL: [Link])
- 13C NMR Chemical Shifts - Oregon St
- a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (URL: [Link])
- This compound - M
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understanding the tautomerism in pyrazole carboxylic acids
An In-Depth Technical Guide to Understanding Tautomerism in Pyrazole Carboxylic Acids
Abstract
Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and drug development, valued for their versatile biological activities.[1][2][3] However, the inherent annular prototropic tautomerism of the pyrazole ring presents a significant challenge. The position of the N-H proton is not fixed, leading to an equilibrium between two or more tautomeric forms. This equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[4][5] Since different tautomers can exhibit vastly different physicochemical properties and biological activities, a thorough understanding and characterization of this phenomenon are critical for rational drug design and development. This guide provides a comprehensive overview of the principles governing tautomerism in pyrazole carboxylic acids, details robust analytical workflows for characterization, and discusses the profound implications for their application in pharmacology.
The Fundamentals of Annular Tautomerism in Pyrazoles
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is a basic, pyridine-like sp²-hybridized atom, while the other is a non-basic, pyrrole-like nitrogen with its lone pair contributing to the aromatic system.[4] In N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. When the pyrazole ring is asymmetrically substituted, as is the case with many pyrazole carboxylic acids, this proton exchange results in distinct tautomeric isomers.
This proton exchange is primarily an intermolecular process, often catalyzed by solvent molecules like water, with an energy barrier significantly lower (10–14 kcal/mol) than the intramolecular pathway (~50 kcal/mol).[4][5]
Figure 1: Annular prototropic tautomerism in a 3(5)-substituted pyrazole carboxylic acid.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium (KT) is a delicate balance dictated by the interplay of intramolecular and intermolecular forces. A comprehensive understanding of these factors is paramount for predicting and controlling the dominant tautomeric form.
Substituent Effects
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomer stability. The carboxylic acid group itself plays a significant role.
-
Electron-Withdrawing Groups (EWGs): Groups like -COOH, -CHO, and -CFO tend to stabilize the tautomer where the substituent is at the C5 position.[4][6]
-
Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and alkyl groups generally favor the tautomer where the substituent is at the C3 position.[4]
Computational studies have quantified these effects, showing that strongly electron-donating groups can significantly stabilize the N2-H tautomer, while strong EWGs favor the N1-H tautomer.[6]
| Substituent Type at C3/C5 | Favored Tautomer Position for Substituent | Rationale |
| Electron-Withdrawing (-COOH, -NO₂) | C5 | Stabilizes the adjacent pyridine-like nitrogen (N1) through inductive effects. |
| Electron-Donating (-NH₂, -CH₃) | C3 | Donates electron density to the ring, favoring the proton on the more distant nitrogen (N2). |
| π-System Interactions (Phenyl) | C3 | The 3-phenyl tautomer is often favored in solution.[7] |
Table 1: Influence of substituent electronic properties on pyrazole tautomeric equilibrium.
Solvent Effects
The solvent environment profoundly impacts the tautomeric equilibrium by differentially solvating the tautomers.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, actively participating in the intermolecular proton transfer. Water, in particular, has been shown to lower the energetic barrier between tautomers through the formation of stabilizing hydrogen-bonded bridges.[4]
-
Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents can influence the equilibrium based on the dipole moments of the individual tautomers. In many cases, tautomeric interconversion rates can be decreased in these solvents, especially at low temperatures.[4]
-
Nonpolar Solvents (e.g., Benzene, Toluene-d₈): In these environments, intermolecular self-association of pyrazole molecules through hydrogen bonding often becomes the dominant interaction, which can favor one tautomer over another.[7]
Physical State: Solution vs. Solid
The tautomeric preference can differ dramatically between the solution and solid states.
-
Solution: A dynamic equilibrium often exists, with the ratio of tautomers dependent on the factors described above.[4]
-
Solid State: Molecules typically adopt a single, thermodynamically most stable conformation. Crystal packing forces and strong intermolecular hydrogen bonds lock the structure into one predominant tautomeric form.[8][9] This makes X-ray crystallography an invaluable tool for identifying the intrinsic preference in an ordered state.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of the tautomeric state of pyrazole carboxylic acids in both solution and solid phases.
Figure 2: A multi-technique workflow for the comprehensive characterization of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.
-
Causality: At room temperature, the rapid proton exchange between N1 and N2 often leads to time-averaged signals, particularly for the C3 and C5 carbons, which appear as broadened or single averaged peaks.[4][10] To resolve the individual tautomers, the exchange rate must be slowed relative to the NMR timescale.
-
Key Experiment: Low-Temperature NMR: By lowering the temperature, the rate of proton exchange decreases. Below a certain temperature (the coalescence temperature), the single averaged signal for a given nucleus (e.g., C3/C5) will de-coalesce into two distinct signals, one for each tautomer. The ratio of these tautomers can then be determined directly by integrating the signals.[7][10]
-
¹³C and ¹⁵N NMR: These nuclei are particularly sensitive to the tautomeric state. The chemical shifts of C3 and C5 can vary significantly between tautomers, providing a clear diagnostic tool.[8][11] ¹⁵N NMR directly probes the nitrogen atoms involved in the tautomerism, offering unambiguous evidence of the proton's location.[4][12]
Experimental Protocol: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Dissolve the pyrazole carboxylic acid in a suitable low-freezing deuterated solvent (e.g., THF-d₈, Toluene-d₈, CD₂Cl₂). Ensure the solvent is dry to minimize exchange with residual water.[10]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (298 K) to serve as a baseline.
-
Stepwise Cooling: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra.[10]
-
Data Acquisition: Record spectra at each temperature, paying close attention to the signals for C3, C5, and any substituents at these positions. Continue cooling until the broadened, averaged signals resolve into sharp, distinct signals for each tautomer.
-
Quantification: Once in the slow-exchange regime, carefully integrate the corresponding signals for each tautomer in the ¹H or ¹³C spectrum to determine the equilibrium constant (KT).
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.
-
Causality: The crystalline environment traps the molecule in its lowest energy form, revealing the preferred tautomer and the specific intermolecular interactions, such as hydrogen-bonding networks, that stabilize it.[9][13] For example, studies on pyrazole-4-carboxylic acid have revealed quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[9]
-
Application: It provides a crucial reference point. The solid-state structure can be compared with solution-state data from NMR to understand how the environment (crystal lattice vs. solvent cage) influences tautomeric preference.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting and rationalizing experimental findings.
-
Causality: Quantum mechanical methods can calculate the relative energies (and thus stabilities) of all possible tautomers.[6][14] By incorporating solvent models (e.g., Polarizable Continuum Model), these calculations can predict how the tautomeric equilibrium will shift in different media.
-
Application: Calculations can:
-
Predict the most stable tautomer in the gas phase and in various solvents.
-
Correlate calculated NMR chemical shifts with experimental data to aid in signal assignment.
-
Elucidate the energetic barriers for proton transfer.[4]
-
Protocol: Computational Modeling for Predicting Tautomer Stability
-
Structure Generation: Build 3D structures for all possible tautomers of the pyrazole carboxylic acid.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4] This should be done for both the gas phase and for each solvent of interest using an appropriate solvent model.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers in each environment. The tautomer with the lowest ΔG is predicted to be the most stable. The equilibrium constant can be estimated using the equation: KT = e-ΔG/RT.
-
NMR Prediction (Optional): Use the GIAO method with the optimized geometries to predict ¹³C and ¹H chemical shifts, which can then be compared to experimental results for structure validation.
Implications for Drug Development
The specific tautomer present is not an academic curiosity; it has profound consequences for the pharmacological profile of a drug candidate.
-
Receptor Binding: Tautomers are distinct chemical entities with different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electrostatic potentials. Only one tautomer may have the correct geometry and electronic properties to bind effectively to a biological target like an enzyme or receptor.
-
Physicochemical Properties: The tautomeric equilibrium influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as:
-
Solubility: Different tautomers can have different crystal packing energies and solvation properties.
-
Lipophilicity (logP): The distribution of polar groups can change, altering the molecule's ability to cross biological membranes.
-
pKa: The acidity/basicity of the molecule is directly tied to the tautomeric form.
-
Therefore, controlling or at least fully characterizing the tautomeric state is a non-negotiable aspect of modern drug discovery. Neglecting tautomerism can lead to misleading structure-activity relationship (SAR) data and potential downstream failures in clinical development.
Conclusion
Tautomerism in pyrazole carboxylic acids is a complex but manageable phenomenon. For researchers in drug development, a proactive and rigorous approach to its study is essential. By combining the power of high-resolution analytical techniques—primarily solution and solid-state NMR and X-ray crystallography—with the predictive capabilities of computational chemistry, scientists can develop a complete picture of the tautomeric landscape. This detailed understanding enables the design of molecules with optimized properties, leading to safer and more effective therapeutics.
References
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
- Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022).
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Heterocycles.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
- Interpreting Complex NMR Spectra of Pyrazole Deriv
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (2001). Journal of the American Chemical Society.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- Theoretical studies on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI.
- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment.
- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). The Journal of Organic Chemistry.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Pyrazole-containing bi-aryl structures are of significant interest in medicinal chemistry, and this guide offers a robust protocol for their synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss optimization strategies, and offer a troubleshooting guide based on established principles of organometallic chemistry. The protocol is designed to be self-validating, with explanations for each choice of reagent and condition to ensure reproducibility and success.
Introduction: The Strategic Value of Arylated Pyrazoles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of reactants.[1][3]
Within the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals.[4] Its unique electronic properties and ability to act as a hydrogen bond donor or acceptor make it a versatile component in designing bioactive molecules. The specific substrate, this compound, offers three key points of diversification: the C4 position for C-C bond formation via coupling, the carboxylic acid for amide bond formation or other modifications, and the stable N-methylated pyrazole core. This makes it an exceptionally valuable building block for constructing complex molecular architectures and compound libraries for drug discovery.
This guide focuses on the critical C-C bond-forming reaction at the C4 position, providing a reliable method to couple this pyrazole substrate with various aryl and heteroaryl boronic acids.
The Chemistry: Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this cycle is crucial for troubleshooting and adapting the protocol to different substrates.
The Catalytic Cycle
The reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5] The reactivity of the halide is critical, with the general trend being I > OTf > Br >> Cl.[1][5] As a bromide, our substrate is sufficiently reactive for efficient oxidative addition with modern catalyst systems.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[8][9][10][11] The choice of base is therefore not arbitrary; it is a mechanistic necessity.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations
The structure of this compound introduces specific challenges and considerations:
-
Heteroaryl Halide Reactivity: Electron-rich heteroaryl halides can be less reactive in the oxidative addition step. However, the pyrazole ring, while containing nitrogen atoms, is not excessively electron-rich, and modern palladium catalysts with specialized ligands readily overcome this hurdle.[12][13]
-
The Carboxylic Acid Group: The presence of an acidic proton on the carboxylic acid is a significant factor. This group can potentially interfere with the reaction in several ways:
-
Reaction with the Base: The carboxylic acid will be deprotonated by the inorganic base, forming a carboxylate salt. This is generally not problematic and can even improve solubility in aqueous solvent mixtures.
-
Inhibition of the Catalyst: There are reports that functional groups with acidic protons, including carboxylic acids, can sometimes inhibit the palladium catalyst.[14] This may occur through coordination of the carboxylate to the palladium center, potentially slowing down key steps in the catalytic cycle.
-
While protection of the carboxylic acid (e.g., conversion to a methyl or ethyl ester) is a viable strategy to circumvent potential issues, this guide presents a protocol that has been optimized to work directly with the free acid, thus saving synthetic steps. Should this direct approach prove inefficient for a particularly challenging coupling partner, esterification is the recommended alternative.
Detailed Experimental Protocol
This protocol describes a model reaction between this compound and phenylboronic acid. The principles can be readily adapted for other aryl or heteroaryl boronic acids.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| This compound | >97% | Commercial Source | Limiting reagent |
| Phenylboronic Acid | >98% | Commercial Source | Use 1.5 equivalents |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | Use 3 mol % |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial Source | Use 3.0 equivalents, finely powdered |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial Source | Main organic solvent |
| Deionized Water | HPLC Grade | In-house | Degas thoroughly before use |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction |
| Brine | Saturated NaCl(aq) | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | For drying organic layer |
| Hydrochloric Acid (HCl) | 1 M solution | In-house | For acidification during work-up |
Equipment
-
Two-neck round-bottom flask (or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Inert Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive flow of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed beforehand by bubbling with inert gas for 20-30 minutes. Stir the mixture for 5 minutes.
-
Catalyst Addition: To the stirring suspension, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg). A brief flush with inert gas is recommended after the addition.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50:50 Ethyl Acetate:Hexanes with 1% acetic acid. The starting material and product should be UV active.
-
Work-up: Once the reaction is complete (disappearance of starting bromide), cool the mixture to room temperature. Dilute with deionized water (20 mL).
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Slowly add 1M HCl solution to acidify the aqueous layer to a pH of approximately 3-4. This ensures the carboxylic acid product is in its neutral form for efficient extraction. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often containing 1% acetic acid to improve peak shape) to afford the pure 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
Expected Results & Troubleshooting
For the model reaction with phenylboronic acid, isolated yields are typically in the range of 75-90% . The final product should be a white to off-white solid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Ensure a robust inert atmosphere throughout setup and reaction.2. Use freshly opened anhydrous solvents and degas thoroughly.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14][15] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protons.2. Prolonged heating.3. Boronic acid is inherently unstable. | 1. Ensure anhydrous conditions are maintained where possible; use the minimum required water.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use the boronic acid pinacol ester equivalent, which is more stable.[1] |
| Homocoupling of Boronic Acid | Reaction conditions are too harsh, or oxygen is present, leading to oxidative coupling of the boronic acid. | Reduce reaction temperature. Ensure the system is rigorously deoxygenated. |
| Difficult Purification | Carboxylic acid product streaking on silica gel. | Add 0.5-1% acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica surface, leading to sharper peaks. |
Conclusion
The Suzuki-Miyaura coupling provides a powerful and reliable method for the C4-arylation of this compound. The protocol detailed herein is robust and tolerant of the free carboxylic acid moiety, obviating the need for additional protection-deprotection steps. By understanding the core mechanistic principles and paying careful attention to experimental setup, particularly the maintenance of an inert atmosphere, researchers can successfully synthesize a wide array of valuable bi-aryl pyrazole compounds for applications in pharmaceutical and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Crespo, M., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Crespo, M., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Stanetty, P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Scope of the Suzuki–Miyaura cross‐coupling protocol.
- Li, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- Tassone, J. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Janeba, Z., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
- Szostak, M., et al. (2014). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters.
- El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- Karchava, A. V., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules.
- IntechOpen. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
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Synthesis of Kinase Inhibitors Using Pyrazole Building Blocks: A Comprehensive Guide to Strategy and Execution
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as one of the most important classes of drug targets.[1] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many successful kinase inhibitors due to its versatile chemistry and ability to form key interactions within the ATP-binding site.[2] This guide provides an in-depth exploration of the synthesis and evaluation of pyrazole-based kinase inhibitors. We detail robust synthetic protocols for both the construction of the pyrazole core and its subsequent functionalization via modern cross-coupling techniques. Furthermore, we present a validated protocol for in vitro kinase activity assessment to determine inhibitory potency. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery of novel kinase inhibitors.
Introduction: The Convergence of Kinase Biology and Pyrazole Chemistry
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast network of signaling pathways responsible for cell growth, differentiation, and metabolism.[3] The essential role of kinases makes them highly susceptible to mutations or dysregulation that can drive oncogenesis. Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[4]
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs.[5][6] Its prevalence in kinase inhibitor design stems from several key features:
-
Hydrogen Bonding: The pyrazole N-H and the second nitrogen atom can act as both hydrogen bond donors and acceptors, enabling them to mimic the hinge-binding interactions of the adenine moiety of ATP.
-
Structural Rigidity: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, reducing the entropic penalty upon binding and allowing for predictable substituent vectoring into different pockets of the kinase active site.[7]
-
Synthetic Tractability: The pyrazole core is readily synthesized and can be functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[8][9]
This guide will walk through the critical stages of developing such inhibitors, from initial synthesis to biological characterization.
Core Synthetic Strategies for the Pyrazole Scaffold
The construction of the pyrazole ring is a well-established field with several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Foundational Method: The Knorr Pyrazole Synthesis
The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[9] A primary consideration in this synthesis is regioselectivity, as the initial nucleophilic attack of an unsymmetrical hydrazine can occur at either carbonyl group, potentially leading to a mixture of isomers.[9]
General Protocol for Knorr Pyrazole Synthesis:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the substituted hydrazine hydrochloride (1.0-1.2 eq) to the mixture.
-
If necessary, add a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄).[9]
-
Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted pyrazole.
Alternative Strategy: 1,3-Dipolar Cycloaddition
Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. This approach offers excellent control over regioselectivity and is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to obtain through condensation methods.[5]
Caption: Core strategies for constructing the pyrazole ring system.
Advanced Protocol: Functionalization via Suzuki-Miyaura Cross-Coupling
Once the pyrazole core is synthesized, further elaboration is required to build a potent and selective inhibitor. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable tool for this purpose, enabling the formation of C-C bonds between a halogenated pyrazole and various aryl or heteroaryl boronic acids.[10][11] This reaction is crucial for installing the diverse functionalities needed to probe the different sub-pockets of the kinase ATP-binding site.
Detailed Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazole
This protocol describes a general procedure for the coupling of a bromo-pyrazole with an arylboronic acid. Conditions may require optimization depending on the specific substrates.
Materials:
-
4-Bromo-1H-pyrazole (or other halogenated pyrazole derivative) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)[12]
-
Base (e.g., K₃PO₄, 2.0 eq)[11]
-
Solvent system (e.g., Dioxane/Water, 4:1 v/v)[11]
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated pyrazole (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.02 eq) to the vessel.
-
Via syringe, add the degassed solvent system (e.g., dioxane and water). The reaction should be stirred to ensure a homogenous mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 5-24 hours).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Step-by-step workflow for pyrazole functionalization.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold is key to achieving high potency and selectivity. The various positions on the ring (N1, C3, C4, C5) can be decorated to interact with specific regions of the kinase active site.
| Position | Typical Substituent | Rationale / Interaction | Representative Kinase Target(s) |
| N1 | Small alkyl, aryl, or substituted phenyl groups | Occupies the solvent-exposed region; can be modified to improve pharmacokinetic properties or introduce additional interactions.[13] | JNK3, p38[7] |
| C3 | Aryl or heteroaryl groups | Often directed towards the "gatekeeper" residue and the hydrophobic back pocket of the kinase. | Akt, JAK1[2] |
| C4 | H, Halogen, or small functional groups | This position points towards the solvent channel. Bulky groups are often disfavored, but substitution can modulate electronic properties.[6] | Meprin α/β[14] |
| C5 | Aryl or heteroaryl groups | Typically involved in hydrogen bonding with the kinase "hinge" region, a critical interaction for many inhibitors. | p38, JNK3[7][15] |
For example, in a series of aminopyrazole inhibitors targeting JNK3, a planar N-linked phenyl structure was found to be crucial for achieving over 1000-fold selectivity against the closely related p38 kinase.[7] This selectivity was attributed to the better shape complementarity of the planar structure within the smaller active site of JNK3.[7]
Characterization of Synthesized Inhibitors
Every synthesized compound must be rigorously characterized to confirm its identity, purity, and integrity before biological testing.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized pyrazole.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the compound and, in the case of HRMS, its elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Biological Evaluation: In Vitro Kinase Inhibition Assay
After synthesis and characterization, the compound's ability to inhibit the target kinase must be quantified. A common method is a fluorescence-based assay that measures the amount of ADP produced during the phosphorylation reaction.[1]
Principle of the Assay
The assay operates on a simple principle: kinase activity consumes ATP, producing ADP. The amount of ADP generated is proportional to the kinase activity. This ADP is then used in a coupled enzyme reaction to generate a fluorescent signal. An effective inhibitor will block kinase activity, resulting in less ADP production and a reduced fluorescent signal.[1]
Detailed Protocol for a Fluorescence-Based Kinase Assay
Materials:
-
Recombinant Kinase Enzyme
-
Specific Substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)[1]
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader capable of measuring fluorescence or luminescence
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1-2 µL) of the diluted compounds into the wells of a microplate (e.g., 384-well). Include wells for "no inhibitor" (0% inhibition, DMSO only) and a positive control inhibitor (100% inhibition).
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to all wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction & Signal Detection: Add the "stop" reagent from the detection kit to terminate the kinase reaction. Then, add the "detection" reagent, which contains the coupled enzymes to convert ADP to a measurable signal.[1]
-
Signal Measurement: Incubate the plate at room temperature for the recommended time (e.g., 30-40 minutes) to allow the signal to stabilize. Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Convert the raw signal data into percent inhibition for each compound concentration. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for determining the IC₅₀ of a pyrazole inhibitor.
Conclusion
The pyrazole scaffold represents a highly validated and synthetically accessible starting point for the development of potent and selective kinase inhibitors. By combining classic heterocyclic synthesis techniques like the Knorr synthesis with modern functionalization methods such as Suzuki-Miyaura cross-coupling, medicinal chemists can efficiently generate diverse libraries of candidate molecules. A disciplined approach, integrating robust synthesis, rigorous characterization, and quantitative biological evaluation, is paramount to successfully translating these privileged building blocks into next-generation targeted therapies.
References
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- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- Szabo, S. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry.
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
- Ilie, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.
- Graneto, M. J., et al. (2006). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Laufer, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry.
- Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Düfert, M. A., et al. (2018). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- da Silva, J. G., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
- Rembacz, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Janeba, Z., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
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Application Note & Protocols: Strategic N-Alkylation of Brominated Pyrazole Carboxylic Acids
Abstract
This document provides a comprehensive guide to the N-alkylation of brominated pyrazole carboxylic acids, a critical transformation in the synthesis of novel therapeutic agents and functional materials. We begin by clarifying a key structural point regarding the provided substrate, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which is not amenable to further N-alkylation on the pyrazole core. We then address the more common and synthetically challenging scenario: the regioselective N-alkylation of its N-unsubstituted precursor, 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid . This guide details several field-proven protocols, including classical base-mediated alkylations, Mitsunobu reactions, and modern microwave-assisted methods. The underlying principles governing regioselectivity are explained, empowering researchers to make informed decisions for their specific synthetic goals.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic), and Sildenafil (vasodilator).[1][2] The N-alkylation of the pyrazole ring is a cornerstone of drug discovery, as the substituent on the nitrogen atom profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile.
Analysis of the Target Scaffold
The specified substrate is This compound . As the systematic name indicates, the nitrogen at position 1 (N1) is already substituted with a methyl group. The second nitrogen (N2) is a trivalent, sp²-hybridized atom that does not bear a proton. Consequently, this molecule lacks the N-H bond required for a direct N-alkylation reaction on the heterocyclic ring.
It is highly probable that the intended goal involves the N-alkylation of the corresponding N-H pyrazole, 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid . This precursor presents a classic synthetic challenge: controlling the regioselectivity of alkylation between the two non-equivalent ring nitrogen atoms, N1 and N2. This guide will therefore focus on providing robust protocols for this more common and instructive synthetic problem.
The Core Challenge: Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of an unsymmetrically substituted pyrazole, such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid, typically yields a mixture of two regioisomers.[3] The reaction proceeds via deprotonation to form a pyrazolate anion, which exists as two tautomeric forms. The subsequent alkylation can occur at either nitrogen, leading to the N1-alkylated or N2-alkylated product.
Figure 1: Regiochemical pathways in the N-alkylation of an unsymmetrical pyrazole.
Controlling the N1:N2 product ratio is paramount and depends on a delicate interplay of several factors:
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][4] In our target molecule, the C3-methyl group makes the adjacent N2 position more sterically encumbered than the N1 position. Therefore, bulky alkylating agents will strongly favor N1 substitution.[5]
-
Electronic Effects: Electron-withdrawing groups (like the C5-carboxylic acid) decrease the nucleophilicity of the adjacent nitrogen (N1), potentially favoring alkylation at the more distant, more nucleophilic N2.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[3][4] For instance, strong bases like NaH in THF often favor N1 alkylation, while different selectivities can be observed with weaker bases like K₂CO₃ in polar aprotic solvents like DMSO or DMF.[4][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid.
Protocol 1: Classical N-Alkylation using an Alkyl Halide
This is the most direct and widely used method. The choice of base and solvent is critical for controlling regioselectivity.
A. N1-Selective Alkylation (Sterically Controlled)
-
Principle: This method uses a moderately strong base in a polar aprotic solvent. The reaction generally favors substitution at the less sterically hindered N1 position, especially with secondary or bulky primary alkyl halides.[6]
-
Materials:
-
4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, isopropyl iodide) (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole starting material and anhydrous K₂CO₃.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
-
Causality: The K₂CO₃/DMF system provides a heterogeneous basic environment. The pyrazolate anion's association with the potassium counter-ion and the solvent cage in DMF often directs the alkylating agent to the more accessible N1 position.[6]
B. Alternative Conditions using a Strong Base
-
Principle: Using a strong, non-nucleophilic base like sodium hydride ensures complete and rapid deprotonation of the pyrazole.
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq.).[4]
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.[4]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete salt formation.[4]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise via syringe.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup as described in Protocol 1A (Steps 5-9), quenching carefully with saturated NH₄Cl solution at 0 °C.
-
Protocol 2: Mitsunobu Reaction
-
Principle: The Mitsunobu reaction allows for the N-alkylation using an alcohol as the alkylating agent under mild, neutral conditions.[1][7] This can sometimes provide complementary regioselectivity to classical methods. The reaction proceeds via an alkoxyphosphonium salt, which is then attacked by the nucleophilic pyrazole.
-
Materials:
-
4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.2 - 1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous THF or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the pyrazole, alcohol, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (DIAD or DEAD) dropwise over 15-20 minutes. A color change (e.g., to yellow/orange) and/or formation of a precipitate is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed or significantly reduced by silica gel column chromatography.
-
-
Causality: The regioselectivity in Mitsunobu reactions can be sensitive to the specific pyrazole substrate and alcohol used. It is often governed by a combination of steric and electronic factors, and preliminary small-scale trials are recommended.[7][8]
Protocol 3: Microwave-Assisted N-Alkylation
-
Principle: Microwave irradiation can dramatically accelerate reaction times, often leading to cleaner reactions and improved yields by minimizing the formation of degradation byproducts.[9][10] This protocol is an adaptation of the classical method (Protocol 1A).
-
Materials:
-
Same as Protocol 1A.
-
-
Procedure:
-
In a dedicated microwave reaction vial, combine the pyrazole (1.0 eq.), K₂CO₃ (2.5 eq.), and the alkyl halide (1.2 eq.).
-
Add a suitable microwave-safe solvent (e.g., DMF, acetonitrile).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for 10-30 minutes.[11][12]
-
After the reaction is complete, cool the vial to room temperature (automated in most reactors).
-
Perform an aqueous workup and purification as described in Protocol 1A.
-
-
Causality: The rapid, uniform heating provided by microwave energy overcomes activation barriers more efficiently than conventional heating, allowing for significantly shorter reaction times. This is particularly useful for high-throughput synthesis and library generation.[10]
Summary of Protocols and Data Presentation
| Protocol | Alkylating Agent | Reagents | Solvent | Temp. | Time | Key Advantages |
| 1A: Classical | Alkyl Halide | K₂CO₃ | DMF/DMSO | 50-80 °C | 4-24 h | Cost-effective, scalable, generally good N1 selectivity.[6] |
| 1B: Strong Base | Alkyl Halide | NaH | THF | 0 °C to RT | 2-16 h | Complete deprotonation, can be highly selective.[4] |
| 2: Mitsunobu | Alcohol | PPh₃, DIAD/DEAD | THF | 0 °C to RT | 12-24 h | Mild conditions, uses alcohols directly, alternative selectivity.[7] |
| 3: Microwave | Alkyl Halide | K₂CO₃ | DMF/ACN | 100-150 °C | 10-30 min | Extremely rapid, high efficiency, suitable for optimization.[10] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the N-alkylation protocols described.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lookchem.com [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Note: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a Pivotal Intermediate for Next-Generation Agrochemicals
Abstract
The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme.[1][2] This application note provides a detailed technical guide on the utility of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block, in the synthesis of these advanced agrochemicals. We will elucidate the rationale behind its molecular design, provide validated, step-by-step protocols for its synthesis and subsequent conversion into a target active ingredient, and discuss the biochemical mechanism of action of the resulting fungicides. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Significance of Pyrazole Carboxamides in Crop Protection
Pyrazole derivatives are a vital class of heterocyclic compounds extensively utilized in the development of fungicides for agriculture.[3][4] Their broad-spectrum activity and high efficacy have made them indispensable for managing a wide array of fungal diseases in numerous crops.[3] A prominent group within this family is the Succinate Dehydrogenase Inhibitors (SDHIs), which have seen significant commercial success.[1][3]
The fungicidal activity of SDHIs stems from their ability to disrupt cellular respiration in pathogenic fungi.[3] They specifically target and inhibit the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain, a critical step for ATP production.[3][5][6] This targeted mode of action provides excellent disease control, and the modular nature of their synthesis allows for fine-tuning of the molecule's properties, such as spectrum of activity, systemic movement, and crop safety.
The molecular scaffold of many leading SDHI fungicides is a pyrazole carboxamide. This structure is typically assembled by forming an amide bond between a pyrazole carboxylic acid "head" and a specifically chosen aniline "tail". This compound serves as a highly versatile and reactive "head" piece, offering a strategic platform for the synthesis of these potent agrochemicals.[7] The bromine atom at the 4-position and the carboxylic acid at the 5-position provide orthogonal handles for synthetic elaboration, making it a valuable intermediate for building diverse libraries of potential fungicidal candidates.[7][8]
Physicochemical Properties and Data
A thorough understanding of the starting material's properties is fundamental for reaction planning and safety.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 5775-88-2 | [9][10] |
| Molecular Formula | C₆H₇BrN₂O₂ | [9][10] |
| Molecular Weight | 219.04 g/mol | [9][10] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 237-242 °C | [9] |
| Purity | ≥95% | [9] |
Synthesis Protocol: this compound
This section details a robust, two-step laboratory-scale synthesis starting from the corresponding ethyl ester. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and understanding.
Workflow Overview
Caption: Synthetic pathway for the target intermediate.
Step 1: Bromination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Principle: This step involves an electrophilic aromatic substitution on the electron-rich pyrazole ring. The C4 position is activated for substitution. Acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction.
-
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.05 eq)
-
Saturated sodium thiosulfate solution
-
Deionized water
-
-
Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in glacial acetic acid (approx. 5-10 mL per gram of ester).
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 20 °C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent side reactions like di-bromination.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 20x the volume of acetic acid used).
-
Stir the resulting slurry. If a strong bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears. Causality: Sodium thiosulfate quenches any unreacted bromine, converting it to non-volatile bromide salts.
-
Collect the precipitated solid, Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Step 2: Saponification to this compound
Principle: This is a classic base-catalyzed hydrolysis (saponification) of an ester to its corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.
-
Materials:
-
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (from Step 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Ethanol/Water (1:1 mixture)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Protocol:
-
Prepare a solution of NaOH (2.5 eq) in a 1:1 mixture of ethanol and water.
-
Add the crude ethyl ester from Step 1 to the NaOH solution in a round-bottom flask.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Causality: The elevated temperature and presence of ethanol as a co-solvent ensure complete dissolution and accelerate the rate of hydrolysis. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise while stirring vigorously. The target carboxylic acid will precipitate out. Continue adding HCl until the pH of the solution is ~2. Causality: Protonation of the carboxylate salt renders it insoluble in the acidic aqueous medium, causing it to precipitate.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the final product, this compound, under vacuum at 60-70 °C.
-
Application Protocol: Synthesis of a Pyrazole Carboxamide Fungicide
This section demonstrates the conversion of the intermediate into a final active ingredient via amide bond formation. The key is the activation of the carboxylic acid to facilitate nucleophilic attack by an aniline.
Workflow Overview
Caption: Conversion of the intermediate to a final product.
Protocol: Acyl Chloride Formation and Amide Coupling
Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with the nucleophilic amine of the aniline derivative to form a stable amide bond. A mild base is used to scavenge the HCl byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
Target Aniline (e.g., 2-aminobiphenyl) (1.0 eq)
-
Pyridine (anhydrous) (1.2 eq)
-
-
Protocol:
-
Acid Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. Causality: SOCl₂ is a highly effective and common reagent for this transformation. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous toluene under a nitrogen atmosphere and cool to 0-5 °C.
-
In a separate flask, dissolve the target aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous toluene.
-
Add the aniline/pyridine solution dropwise to the cold acyl chloride solution. Causality: Pyridine acts as a base to neutralize the HCl formed during the coupling, preventing protonation of the aniline and promoting the reaction.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final pyrazole carboxamide fungicide.
-
Mechanism of Action: SDH Inhibition
The fungicidal efficacy of the synthesized pyrazole carboxamides is rooted in their ability to inhibit the succinate dehydrogenase (SDH) enzyme.
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sedaxane - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 95 5775-88-2 [sigmaaldrich.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
Application Notes & Protocols: Strategic Amide Coupling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing targeted therapeutics.[2] The subject of this guide, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid , is a particularly valuable building block for drug discovery and development. Its structure offers two key strategic advantages:
-
A Versatile Synthetic Handle: The bromo-substituent at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical moieties to explore the chemical space around the pyrazole core.[1]
-
A Ligation-Ready Carboxylic Acid: The carboxylic acid at the C5 position is an ideal anchor point for amide bond formation, one of the most fundamental and frequently utilized reactions in drug discovery.[3][4]
This guide provides an in-depth analysis and field-proven protocols for the efficient synthesis of novel amide derivatives from this compound, tailored for researchers in pharmaceutical and agrochemical R&D.
The Chemistry of Amide Bond Formation: Activating the Carboxylate
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring prohibitively high temperatures that are incompatible with complex molecular structures. The core principle of modern amide synthesis is therefore the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, creating a highly reactive acyl-intermediate that is readily attacked by the amine nucleophile.[3]
This activation is mediated by coupling reagents . These reagents react with the carboxylate to form a reactive intermediate, which is then consumed in the subsequent reaction with an amine to forge the stable amide bond.[3] The choice of coupling reagent is critical and often depends on the steric and electronic properties of both the carboxylic acid and the amine.[5]
Caption: General experimental workflow for pyrazole amide synthesis.
Field-Proven Experimental Protocols
The following protocols provide robust and reproducible methods for the synthesis of amides from this compound.
Protocol 1: Standard Carbodiimide-Mediated Coupling using EDC and HOBt
This method is a cost-effective and widely used procedure suitable for a broad range of primary and secondary amines. The addition of Hydroxybenzotriazole (HOBt) generates a more stable and reactive HOBt-ester, which helps to minimize side reactions and potential racemization if chiral amines are used.[6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[6]
-
HOBt (Hydroxybenzotriazole) (1.2 eq)[6]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[6]
-
Anhydrous DMF or DCM (N,N-Dimethylformamide or Dichloromethane)[6]
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the acid completely. The concentration is typically between 0.1 and 0.5 M.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the reactive HOBt-ester intermediate.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture, followed by the addition of DIPEA (2.5 eq).[6]
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6]
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).[6] Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.[6]
Protocol 2: High-Efficiency Uronium Salt Coupling using HATU
This protocol is highly recommended for challenging substrates, including sterically hindered amines or electron-deficient amines where the EDC/HOBt method may be sluggish. HATU is a powerful uronium-based coupling reagent that reacts rapidly to form a highly reactive activated ester.[6][7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[6]
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (3.0 eq)[6]
-
Anhydrous DMF (N,N-Dimethylformamide)[8]
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting materials.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes.
-
Activation and Coupling: Add HATU (1.1 eq) to the mixture in one portion. The reaction is often accompanied by a slight exotherm. For sensitive substrates, the flask can be cooled in an ice bath prior to HATU addition.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are typically much faster than carbodiimide methods.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and excess reagents.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Mechanism, Optimization, and Troubleshooting
Mechanistic Rationale
The efficiency of amide coupling hinges on the successful activation of the carboxylic acid. The diagram below illustrates the generally accepted mechanism for carbodiimide-mediated coupling in the presence of HOBt.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine, but it is also prone to rearrangement. HOBt intercepts this intermediate to form a more stable HOBt active ester, which then cleanly reacts with the amine to yield the desired amide and regenerates HOBt.[6]
Comparative Data and Troubleshooting
The choice of coupling conditions can significantly impact reaction outcomes. The following table provides a comparative summary to guide experimental design.
| Coupling Reagent | Additive | Base | Typical Solvent | Temp. (°C) | Key Characteristics & Troubleshooting Notes |
| EDC | HOBt | DIPEA, TEA | DCM, DMF | 0 to RT | Cost-effective standard. The urea byproduct is water-soluble, simplifying work-up compared to DCC. If yields are low, consider switching to HATU.[6] |
| DCC/DIC | HOBt | DIPEA, TEA | DCM | 0 to RT | Strong activators. Byproduct (DCU/DIU) is often insoluble and can be filtered off, but complete removal can be difficult.[7] |
| HATU/HBTU | None | DIPEA, TEA | DMF | RT | Highly efficient and fast. Excellent for sterically hindered substrates or poorly nucleophilic amines. More expensive. Ensure high-purity reagents.[5][6][7] |
| PyBOP | None | DIPEA | DMF, DCM | RT | Phosphonium-based reagent. Good for reducing racemization. The byproduct HMPA is a known carcinogen, requiring careful handling.[6] |
| SOCl₂ | None | Pyridine, TEA | DCM, Toluene | 0 to RT | Acid Chloride Formation. A two-step process. Highly effective but harsh conditions may not be suitable for sensitive substrates. Requires strictly anhydrous conditions.[5] |
Common Issues and Solutions:
-
Low Yield:
-
Purity: Ensure starting materials, especially the amine, are pure and dry.
-
Reagent Choice: For hindered substrates, a stronger coupling reagent like HATU is often necessary.[4]
-
Solubility: If starting materials are not fully dissolved, consider a co-solvent system or switch to a more polar aprotic solvent like DMF or DMSO.[5]
-
-
No Reaction:
-
Base: Ensure a sufficient amount of non-nucleophilic base is present to neutralize any HCl or TFA salts of the amine starting material and to facilitate the reaction.
-
Reagent Viability: Coupling reagents can degrade over time. Use fresh or properly stored reagents.
-
-
Side Reactions:
-
Temperature Control: Perform the initial activation and amine addition at 0 °C to control any exothermic processes.
-
Additives: The use of HOBt or HOAt with carbodiimides is crucial to suppress the formation of N-acylurea byproducts.[6]
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-H-Pyrazole-3-Carboxamide Derivatives.
- BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in Structure-Activit.
- BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives....
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of medicinal chemistry and materials science.[1][2] This five-membered heterocycle, with its two adjacent nitrogen atoms, acts as a versatile scaffold, capable of engaging in various biological interactions through hydrogen bonding.[2] Its prevalence is highlighted by its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the kinase inhibitor Sildenafil.[2][3][4] The functionalization of the pyrazole core is therefore a critical task in the discovery and development of new chemical entities.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the late-stage functionalization of pyrazole rings.[5][6] These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, tolerating a wide array of functional groups.[6] This guide provides an in-depth analysis and practical protocols for the cross-coupling of brominated pyrazoles, a common and highly reactive starting material for synthetic diversification.
Fundamentals: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a general, three-step catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyrazole (Ar-X), inserting itself into the carbon-bromine bond. This oxidizes the metal to a Pd(II) species.[5][8] This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation (for C-C Couplings): An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the halide on the palladium center.[7][8] This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Key Cross-Coupling Strategies for Brominated Pyrazoles
The choice of cross-coupling reaction is dictated by the desired bond formation. Below are the most prevalent and impactful methodologies for functionalizing brominated pyrazoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its broad functional group tolerance.[6][9][10] It is the premier choice for creating C(sp²)–C(sp²) bonds, linking the pyrazole core to other aryl or heteroaryl moieties.
-
Mechanism Insight: The key transmetalation step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[11]
-
Catalyst Systems: While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often provide superior results, especially for challenging substrates, allowing for lower catalyst loadings and milder reaction temperatures.[12]
-
Base and Solvent: A combination of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base in a solvent mixture like dioxane/water or DME/water is common.[12][13] The water is crucial for dissolving the base and facilitating the formation of the boronate complex.
-
Challenge with Unprotected Pyrazoles: The acidic N-H proton on an unprotected pyrazole can interfere with the reaction, leading to catalyst inhibition or side reactions.[9][14] While some protocols exist for unprotected substrates, N-protection (e.g., with a benzyl, trityl, or Boc group) is generally recommended for robust and high-yielding reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is fundamental in pharmaceutical chemistry, and the Buchwald-Hartwig amination is the gold standard for this transformation.[15][16] It allows for the coupling of bromopyrazoles with a vast range of primary and secondary amines.
-
Mechanism Insight: The reaction follows the general catalytic cycle, but the key step involves the deprotonation of the amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.
-
Critical Ligand Choice: This reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich biarylphosphine ligands are essential.[15][17] Ligands like BrettPhos and RuPhos have been specifically designed to facilitate the challenging C-N reductive elimination from electron-rich heteroaryl halides like pyrazoles.[17][18]
-
Base and Solvent: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[14] Anhydrous, aprotic solvents like toluene, THF, or dioxane are standard.
-
Scope: The methodology is broad, enabling the synthesis of anilines, alkylamines, and even heteroarylamines derived from the pyrazole core.[18][19]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most reliable method for installing an alkynyl moiety onto the pyrazole ring, forming a C(sp²)–C(sp) bond.[20][21] These products are valuable intermediates for further transformations or as components in materials and bioactive molecules.
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[21][22][23]
-
Mechanism Insight: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-halide complex, a process much faster than with the alkyne alone.[21]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which often serves as the solvent as well.[22] Other solvents like DMF or THF can also be employed.
Heck Reaction: Vinylating the Pyrazole Core
The Heck reaction couples the bromopyrazole with an alkene to form a vinylated pyrazole.[24][25] This reaction is distinguished from the others by its mechanism.
-
Mechanism Insight: Following oxidative addition, the cycle does not proceed via transmetalation. Instead, the alkene undergoes a migratory insertion into the Palladium-carbon bond. The final product is then liberated through a β-hydride elimination step, which regenerates a palladium-hydride species. A base is required to neutralize the H-X generated and regenerate the Pd(0) catalyst.[7][25]
Caption: Catalytic cycle of the Heck Reaction.
Experimental Protocols & Practical Guidance
The following protocols are generalized procedures and may require optimization for specific substrates. Rigorous adherence to inert atmosphere techniques is critical for success.
Table 1: Catalyst & Ligand Selection Guide
| Coupling Reaction | Target Bond | Recommended Catalyst/Precatalyst | Recommended Ligand | Typical Base |
| Suzuki-Miyaura | Pyrazole-Aryl | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3 | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Buchwald-Hartwig | Pyrazole-Amine | Pd₂(dba)₃, tBuBrettPhos Pd G3 | RuPhos, BrettPhos, tBuBrettPhos | NaOtBu, K₃PO₄, LHMDS |
| Sonogashira | Pyrazole-Alkyne | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, DIPEA |
| Heck | Pyrazole-Alkene | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ |
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol describes a typical procedure for the coupling of an N-protected bromopyrazole with an arylboronic acid.[13][14]
Materials:
-
N-protected Bromopyrazole (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent via syringe to achieve a concentration of ~0.1 M with respect to the bromopyrazole. Purge the resulting slurry with inert gas for 10-15 minutes.
-
Catalyst Introduction: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to the vessel in one portion under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrazole
This protocol outlines a procedure for coupling an N-protected bromopyrazole with a primary or secondary amine.[13][14]
Materials:
-
N-protected Bromopyrazole (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu, 1.5–2.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or THF)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (2 mol%) and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the N-protected bromopyrazole (1.0 equiv). Seal the tube, remove from the glovebox (if applicable), and attach to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.
Caption: Workflow for troubleshooting low yield in Suzuki coupling.
References
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
- The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(27), 6965-6969. [Link]
- Organic Letters. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. [Link]
- Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(39), 13654-13656. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
- Semantic Scholar.
- Wang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- ResearchGate.
- Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852-855. [Link]
- Chemical Reviews.
- ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- ResearchGate.
- Cernak, T., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4896-4899. [Link]
- MDPI. (2022).
- MDPI. (2022).
- Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. [Link]
- Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]
- Kinzel, T., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4595-4604. [Link]
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- Wikipedia.
- University of Johannesburg Repository. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reactions. [Link]
- Chemistry LibreTexts. (2023).
- ScienceDirect. Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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- Wikipedia. Suzuki reaction. [Link]
- Faraday Discussions. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- NIH National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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- Wikipedia. Heck reaction. [Link]
- MDPI. Special Issue : Heck Coupling. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Pyrazole-Based Anti-Inflammatory Agents
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its most prominent success in the anti-inflammatory arena is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The enduring challenge, however, is to innovate beyond this template to develop novel agents with improved efficacy, superior safety profiles, and potentially multi-target mechanisms of action. This guide provides an in-depth exploration of validated synthetic routes to new pyrazole-derived anti-inflammatory compounds. Moving beyond a simple recitation of steps, we dissect the strategic rationale behind key synthetic pathways, offer detailed, field-tested protocols, and present comparative data to guide researchers in the rational design and synthesis of next-generation anti-inflammatory drugs.
Introduction: The Pyrazole Core in Anti-Inflammatory Drug Design
Inflammation is a complex biological response mediated by a cascade of signaling molecules, with prostaglandins playing a central role. The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for prostaglandin synthesis.[1][2] While the constitutive COX-1 isoform manages homeostatic functions like gastric protection, the inducible COX-2 isoform is upregulated at sites of inflammation, making it a prime therapeutic target.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX isoforms, leading to well-documented gastrointestinal side effects.[2][4] The development of 1,5-diarylpyrazole derivatives, such as Celecoxib, marked a paradigm shift, offering potent anti-inflammatory effects with reduced toxicity by selectively targeting COX-2.[2][5][6] The pyrazole ring acts as a stable, aromatic bioisostere that facilitates optimal binding within the COX-2 active site.[7]
The current research frontier focuses on leveraging this versatile scaffold to address the limitations of existing coxibs, such as potential cardiovascular risks, and to explore hybrid molecules that inhibit multiple inflammatory pathways simultaneously (e.g., dual COX/5-Lipoxygenase (5-LOX) inhibition).[2][4][8] This document details three robust and adaptable synthetic strategies for creating diverse libraries of pyrazole-based anti-inflammatory candidates.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism for pyrazole-based anti-inflammatory agents involves the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: Inhibition of COX-2 by pyrazole derivatives.
Synthetic Strategy I: The Archetypal 1,5-Diarylpyrazole Synthesis (Celecoxib Analogs)
This two-step approach remains the cornerstone for synthesizing Celecoxib and its structural analogs. It involves the initial formation of a β-diketone intermediate, followed by a cyclocondensation reaction to construct the pyrazole core.[9][10]
Workflow: Synthesis of 1,5-Diarylpyrazoles
Caption: General workflow for 1,5-diarylpyrazole synthesis.
Protocol 1: Synthesis of Celecoxib
This protocol details the synthesis of Celecoxib, providing a reliable template for generating various analogs by modifying the starting materials.
Part A: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)
-
Rationale: This Claisen condensation creates the electrophilic 1,3-dicarbonyl moiety required for subsequent cyclization. Sodium methoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, initiating the condensation with the trifluoroacetate ester.[10][11] The trifluoromethyl group is crucial for COX-2 selectivity.
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene (anhydrous)
-
15% Hydrochloric acid
-
Petroleum ether
-
-
Procedure:
-
To a stirred suspension of sodium hydride (25 g) in toluene (400 mL) in a 1000 mL four-necked flask, raise the temperature to 60-65°C.[12]
-
Concurrently, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise, maintaining the temperature.
-
After the addition is complete, maintain the reaction at 40-45°C for 5 hours, monitoring by TLC.[12]
-
Cool the reaction mixture to 30°C and slowly add 15% hydrochloric acid (120 mL) dropwise to neutralize the mixture and quench the reaction.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add petroleum ether (200 mL) to the residue to induce crystallization.[12]
-
Filter the resulting solid, wash with cold petroleum ether, and dry under vacuum to yield the 1,3-dione intermediate.
-
Expected Yield: 86-91%.[12]
-
Part B: Synthesis of Celecoxib
-
Rationale: This is a classic cyclocondensation reaction. The more nucleophilic hydrazine nitrogen attacks one of the carbonyl carbons of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[10]
-
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Part A)
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Methanol or Ethanol
-
-
Procedure:
-
In a reaction vessel, suspend the 1,3-dione intermediate (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).[10]
-
Heat the mixture to 65°C and stir for 10 hours. The reaction progress can be monitored by TLC.[10]
-
Cool the reaction mixture to room temperature (25-30°C).
-
Remove the solvent completely under vacuum.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
-
Synthetic Strategy II: Chalcone-Mediated Pyrazole Synthesis
This versatile strategy utilizes chalcones (α,β-unsaturated ketones) as key intermediates. The synthesis is typically a two-step process involving a base-catalyzed condensation followed by cyclization with hydrazine.[1][6] This route allows for great structural diversity by varying both the starting aldehyde and acetophenone.
Protocol 2: Synthesis of a Pyrazole-Chalcone Hybrid
This protocol is adapted from methodologies used to create hybrid molecules with potential anti-inflammatory activity.[5][13]
Part A: Synthesis of Chalcone Intermediate
-
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds. A base (NaOH) deprotonates the acetophenone to form an enolate, which then attacks the aldehyde carbonyl group. Subsequent dehydration yields the conjugated chalcone system.[6]
-
Materials:
-
Substituted acetophenone (e.g., 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone)
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Acetic acid
-
-
Procedure:
-
Dissolve the substituted acetophenone (1 mmol) in ethanol (10 mL) with stirring.
-
Add a few milliliters of 10% aqueous NaOH solution and stir for 5 minutes.[5]
-
Add the aromatic aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for 24 hours.[5]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture over crushed ice.
-
Acidify with glacial acetic acid to precipitate the chalcone product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Expected Yield: Typically high, >80%.
-
Part B: Cyclization to form Pyrazole/Pyrazoline
-
Rationale: Hydrazine hydrate reacts with the α,β-unsaturated carbonyl system of the chalcone in a Michael addition-condensation sequence. The initial product is often a pyrazoline (a dihydropyrazole), which can be used as is or oxidized to the aromatic pyrazole if desired.[1]
-
Materials:
-
Chalcone intermediate (from Part A)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the chalcone (1 mmol) in absolute ethanol.
-
Add hydrazine hydrate (1.5 mmol) and a few drops of glacial acetic acid as a catalyst.[1]
-
Reflux the mixture for 6-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the product by recrystallization from ethanol.
-
Synthetic Strategy III: Modern Enhancements - Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often increasing yields, and promoting cleaner reactions.[14][15][16][17] This approach is particularly effective for multicomponent reactions.
Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolones
This protocol adapts the Knorr condensation into a rapid, one-pot, solvent-free microwave-assisted procedure.[18]
-
Rationale: Microwave irradiation provides rapid, uniform heating of the reaction mixture, significantly accelerating the rate of both the initial condensation of the β-ketoester with hydrazine and the subsequent cyclization.[16][17] Performing the reaction under solvent-free conditions is environmentally friendly ("green chemistry") and simplifies workup.
-
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Substituted hydrazine (e.g., Phenylhydrazine)
-
Aromatic aldehyde
-
A suitable catalyst (e.g., a few drops of piperidine or acetic acid may be beneficial)
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix the β-ketoester (1 mmol), substituted hydrazine (1 mmol), and aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 120-150°C (power ~150 W) for 5-15 minutes.[19] Reaction conditions should be optimized for specific substrates.
-
After irradiation, cool the vessel to room temperature.
-
Add ethanol to the solidified crude product and purify by recrystallization.
-
Expected Yield: 51-98%.[18]
-
Safety: Microwave synthesis should only be performed in specialized laboratory microwave reactors equipped with temperature and pressure sensors. Domestic microwave ovens must not be used.
-
Data Summary: Biological Activity of Representative Compounds
The ultimate goal of synthesis is to produce biologically active molecules. The following table summarizes representative data for pyrazole derivatives synthesized via routes similar to those described above, demonstrating their potential as anti-inflammatory agents.
| Compound Class | Synthetic Route | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | In vivo Activity (% Edema Inhibition) | Reference(s) |
| Celecoxib | Strategy I | 0.045 | 327 | High | [4] |
| 1,5-Diarylpyrazole | Strategy I | 0.01 - 0.05 | >100 | High | [2][20] |
| Pyrazole-Chalcone Hybrid | Strategy II | 0.068 | 151 | High | [4][5] |
| Pyrazole-Thiazole Hybrid | Hybridization | 0.03 | High | 75% | [2] |
| Thymol-Pyrazole Hybrid | Hybridization | 0.043 | 316 | High | [4] |
¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.
Conclusion and Future Outlook
The synthetic routes detailed in these application notes provide robust and versatile platforms for the discovery of novel pyrazole-based anti-inflammatory agents. The classic 1,5-diarylpyrazole synthesis remains the gold standard for creating coxib-like molecules, while the chalcone-mediated route offers exceptional flexibility for generating diverse chemical libraries. Furthermore, the adoption of modern techniques like microwave-assisted synthesis can dramatically improve efficiency and align with the principles of green chemistry.
Future research will likely focus on the design of multi-target agents and molecular hybrids (e.g., pyrazole-thiazole, pyrazole-pyridazine) that can modulate multiple nodes within the inflammatory cascade, potentially offering a broader spectrum of activity and an improved safety profile over traditional single-target NSAIDs.[21][22][23]
References
- Gierse, J., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). ResearchGate.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Alam, M. M., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica.
- Chavan, H. V., et al. (2021). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online.
- Murahari, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
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Application Notes and Protocols for Fungicide Development Using 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Foreword: The Strategic Importance of the Pyrazole Scaffold in Modern Fungicides
The pyrazole ring system represents a cornerstone in contemporary agrochemical research, particularly in the design of highly effective fungicides.[1][2] Its derivatives, most notably the pyrazole carboxamides, have given rise to a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds are pivotal in managing a broad spectrum of plant pathogenic fungi, thereby safeguarding global food security. The inherent versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity, systemic properties, and resistance management profiles.
This guide focuses on a key building block, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid , a versatile precursor for the synthesis of novel fungicidal candidates.[4] Its strategic bromination at the 4-position and methylation at the 1- and 3-positions provide a unique chemical handle and structural foundation for developing next-generation SDHI fungicides. We will explore its application from the initial synthesis of active compounds to their comprehensive biological evaluation.
Chapter 1: The Scientific Rationale - Targeting Fungal Respiration
The primary mode of action for fungicides derived from pyrazole carboxamides is the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the fungal mitochondrial respiratory chain.[5]
Mechanism of Action: SDH Inhibition
SDH plays a dual role in fungal metabolism:
-
It catalyzes the oxidation of succinate to fumarate in the Krebs cycle.
-
It funnels electrons into the electron transport chain, contributing to ATP synthesis.
Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[5] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, effectively halting cellular respiration. The consequences for the fungal cell are catastrophic, leading to a rapid depletion of ATP, the cell's primary energy currency, and ultimately, cell death. This targeted mechanism of action is highly effective and provides a distinct advantage over fungicides with less specific modes of action.
Caption: Mechanism of SDHI Fungicide Action.
Chapter 2: Synthesis of Lead Compounds
The conversion of this compound into fungicidally active pyrazole carboxamides is a straightforward yet critical process. The general strategy involves the activation of the carboxylic acid, followed by an amide coupling reaction with a selected amine moiety. The choice of the amine is a key determinant of the final compound's biological activity and spectrum.
General Synthetic Workflow
The workflow begins with the activation of the carboxylic acid, most commonly by converting it to an acid chloride. This highly reactive intermediate is then coupled with an amine to form the stable amide bond.
Caption: General workflow for pyrazole carboxamide synthesis.
Protocol: Synthesis of a Representative Pyrazole Carboxamide
This protocol details the synthesis of a model N-aryl pyrazole carboxamide.
Objective: To synthesize N-(2-aminophenyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
o-Phenylenediamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride [6][7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under a fume hood, slowly add thionyl chloride (2.5 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is a yellow liquid or solid and is typically used in the next step without further purification.
-
In a separate flask, dissolve the selected amine (e.g., o-phenylenediamine, 1.1 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude pyrazole-5-carbonyl chloride from Part A in a minimal amount of anhydrous THF.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.
Chapter 3: Biological Evaluation Protocols
Evaluating the biological activity of newly synthesized compounds is crucial to determine their potential as fungicides. This involves a tiered approach, starting with in vitro assays and progressing to in vivo and mechanism-of-action studies.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This assay determines the concentration of the compound required to inhibit fungal growth by 50% (EC₅₀).
Objective: To determine the EC₅₀ values of synthesized pyrazole carboxamides against various plant pathogenic fungi.[10][11][12]
Materials:
-
Synthesized pyrazole carboxamides
-
Commercial fungicide standard (e.g., Boscalid)
-
Target pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds and the standard fungicide in DMSO to prepare a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Dosing the Media: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate containing only DMSO should also be prepared. Pour the amended PDA into sterile petri dishes.
-
Inoculation: From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use probit analysis or a suitable software to calculate the EC₅₀ value.
Data Presentation:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Control (Boscalid) | Rhizoctonia solani | 2.2 |
| Test Compound 1 | Rhizoctonia solani | Experimental Value |
| Test Compound 2 | Rhizoctonia solani | Experimental Value |
| Control (Boscalid) | Botrytis cinerea | 3.5 |
| Test Compound 1 | Botrytis cinerea | Experimental Value |
| Test Compound 2 | Botrytis cinerea | Experimental Value |
In Vivo Plant Protection Assay
This assay evaluates the efficacy of the compounds in protecting a host plant from fungal infection.
Objective: To assess the protective and curative activity of lead compounds on a host plant.[3][13]
Materials:
-
Healthy host plants (e.g., cucumber seedlings for powdery mildew)
-
Spore suspension of the target pathogen
-
Synthesized compounds formulated as an emulsifiable concentrate or wettable powder
-
Atomizer/sprayer
-
Controlled environment growth chamber
Procedure:
-
Compound Application:
-
Protective Assay: Spray the plants with the test compound solution until runoff. Allow the plants to dry for 24 hours.
-
Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period (e.g., 24-48 hours), spray the plants with the test compound solution.
-
-
Inoculation: Spray the plants with a spore suspension of the pathogen until leaves are uniformly wet.
-
Incubation: Place the plants in a growth chamber with controlled temperature, humidity, and light conditions conducive to disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves, typically as the percentage of leaf area infected.
-
Efficacy Calculation: Calculate the control efficacy using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Mechanism of Action: SDH Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the SDH enzyme.
Objective: To determine the IC₅₀ value of the compounds against isolated fungal mitochondria or a purified SDH enzyme.[14][15][16][17]
Materials:
-
Isolated fungal mitochondria
-
Potassium phosphate buffer
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCIP) or similar artificial electron acceptor
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, succinate, and DCIP in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a DMSO-only control.
-
Reaction Initiation: Initiate the reaction by adding the isolated mitochondria to each well.
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm (for DCIP). The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the initial reaction rate for each concentration. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the biological assays are crucial for establishing Structure-Activity Relationships (SAR). By comparing the efficacy of different derivatives, researchers can deduce which chemical modifications on the pyrazole and amine moieties enhance or diminish fungicidal activity. For instance, the nature and position of substituents on an N-phenyl ring can drastically alter the compound's binding affinity to the SDH enzyme. This iterative process of synthesis, testing, and analysis is fundamental to optimizing a lead compound into a viable fungicide candidate.[18]
References
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- Estimation of succinate dehydrogenase activity. Dr. H.B. MAHESHA.
- Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214.
- Van de Wouw, A. P., et al. (2024). Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. Journal of Fungi, 10(1), 53.
- Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (2007). Food Technology and Biotechnology.
- Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509.
- García-Gutiérrez, L., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 743.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate.
- Wang, W., et al. (2022). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. PhytoFrontiers.
- Khan, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(5), 118.
- Structure-activity relationship of carboxin-related carboxamides as fungicide. (2025). ResearchGate.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). PubMed.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2024). ResearchGate.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2015). International Journal of ChemTech Research.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ResearchGate.
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2018). Beilstein Journal of Organic Chemistry.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2018). Journal of the Brazilian Chemical Society.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.
- Liu, Z., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1391.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure.
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Application Notes and Protocols for the Sonog-ashira Coupling of 4-Bromopyrazoles: A Guide for Researchers
Introduction: The Strategic Importance of 4-Alkynylpyrazoles in Drug Discovery
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its ability to unite terminal alkynes with aryl or vinyl halides under mild conditions has made it an indispensable tool in the synthesis of complex molecules.[1] For researchers in medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of clinically significant pharmaceuticals. The introduction of an alkynyl moiety at the C4 position of the pyrazole ring via the Sonogashira coupling offers a direct and efficient route to novel 4-alkynylpyrazoles.[2] These compounds are of considerable interest due to their diverse biological activities and potential as therapeutic agents.[2]
However, the successful execution of the Sonogashira coupling with 4-bromopyrazoles is not without its challenges. As N-heterocycles, pyrazoles can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] Furthermore, the reactivity of bromopyrazoles can be substrate-dependent, with some proving unreactive under standard conditions.[2][4] This guide provides a comprehensive overview of the experimental procedure for the Sonogashira coupling of 4-bromopyrazoles, offering detailed protocols, troubleshooting advice, and an in-depth look at the critical parameters that govern the reaction's success.
Understanding the Mechanism: A Tale of Two Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for specific 4-bromopyrazole substrates.
The Palladium Cycle: The Heart of the Cross-Coupling
The palladium cycle is where the crucial carbon-carbon bond formation occurs. It begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) species, forming a Pd(II) complex.[1] This is often the rate-limiting step, particularly with less reactive aryl bromides.[5] The choice of ligand on the palladium catalyst is critical here; bulky, electron-rich ligands can facilitate this step.[6]
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5] It reacts with the alkyne in the presence of a base to form a copper acetylide intermediate.[1][5] This intermediate then undergoes transmetalation with the Pd(II) complex from the palladium cycle.[5] While crucial for the reaction rate, the copper catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling), a common side reaction.[3][5]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
Herein, we present two detailed protocols for the Sonogashira coupling of 4-bromopyrazoles: a classical copper-co-catalyzed method and a copper-free alternative. The choice between these will depend on the specific substrate and the potential for alkyne homocoupling.
Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for many 4-bromopyrazole substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyrazole substrate | ≥95% | Various | Ensure purity |
| Terminal alkyne | ≥98% | Various | |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 98% | Various | Air-stable precatalyst |
| Copper(I) iodide (CuI) | 99.99% | Various | Protect from light |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Distill before use if necessary[3] |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Degas before use |
| Ethyl acetate | ACS grade | Various | For workup |
| Brine (saturated NaCl solution) | Lab prepared | For workup | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Various | For drying |
| Inert gas (Argon or Nitrogen) | High purity | ||
| Flame-dried Schlenk flask | |||
| Magnetic stir bar |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the 4-bromopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).[3][7]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (2.0-3.0 eq).[3][7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C).[3][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[3][5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant issue.[3][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyrazole substrate | ≥95% | Various | Ensure purity |
| Terminal alkyne | ≥98% | Various | |
| Palladium precatalyst (e.g., Pd(dppf)Cl₂) | 98% | Various | dppf = 1,1'-Bis(diphenylphosphino)ferrocene |
| Base (e.g., Pyrrolidine or Triethylamine) | Anhydrous, ≥99.5% | Various | |
| Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or DMF) | Anhydrous, ≥99.8% | Various | Degas before use |
| Ethyl acetate | ACS grade | Various | For workup |
| Saturated aqueous NH₄Cl | Lab prepared | For workup | |
| Brine (saturated NaCl solution) | Lab prepared | For workup | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Various | For drying |
| Inert gas (Argon or Nitrogen) | High purity | ||
| Flame-dried Schlenk flask | |||
| Magnetic stir bar |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromopyrazole (1.0 eq) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).[8]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., NMP) and the base (e.g., pyrrolidine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 80-100 °C.[8] Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of 4-bromopyrazoles hinges on the careful selection and optimization of several key parameters:
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred for heteroaryl halides as they can promote the oxidative addition step and prevent catalyst inhibition by the pyrazole nitrogen.[3][6] |
| Copper Co-catalyst | CuI | Essential for the classical protocol to increase the reaction rate.[1] However, it can promote alkyne homocoupling.[3] Consider a copper-free protocol if this is a major side reaction. |
| Base | Triethylamine, Diethylamine, Pyrrolidine, K₂CO₃, Cs₂CO₃ | An amine base like triethylamine often serves as both the base and a co-solvent.[1] The base neutralizes the hydrogen halide byproduct. The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, NMP, THF, Dioxane, Toluene | The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[3] The choice of solvent can influence the solubility of the reagents and the reaction temperature. |
| Temperature | Room temperature to 100 °C | While many Sonogashira reactions proceed at room temperature, 4-bromopyrazoles may require heating to facilitate oxidative addition.[3][8] However, excessive heat can lead to catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen, especially in the presence of copper.[3][9] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Common Problems and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivation: Pyrazoles can coordinate with the palladium center. Consider using bulky, electron-rich phosphine ligands or NHC ligands to mitigate this.[3][6]
-
Poor Reagent Quality: Ensure solvents and amine bases are anhydrous and thoroughly degassed.[3]
-
Insufficient Temperature: 4-Bromopyrazoles may require higher temperatures than other aryl bromides to undergo oxidative addition.[3][8]
-
-
Significant Alkyne Homocoupling (Glaser Coupling):
-
Oxygen Contamination: This is the primary cause. Ensure a rigorously inert atmosphere.[9]
-
Copper-Mediated: This side reaction is promoted by the copper co-catalyst.[3] Switching to a copper-free protocol is the most effective solution.[5]
-
Slow Alkyne Addition: Adding the alkyne slowly can help maintain a low concentration, favoring the cross-coupling pathway.[3]
-
Conclusion
The Sonogashira coupling of 4-bromopyrazoles is a powerful and versatile method for the synthesis of novel compounds with significant potential in drug discovery. By understanding the underlying mechanism, carefully selecting and optimizing reaction parameters, and employing systematic troubleshooting, researchers can successfully leverage this reaction to access a wide array of 4-alkynylpyrazoles. This guide serves as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Molecules, 15(5), 3364-3375. [Link]
- Wang, C., et al. (2018). Pyrazole Synthesis via a Cascade Sonogashira coupling/cyclization of N-propargyl Sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]
- ResearchGate.
- ResearchGate. Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
- ResearchGate. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
- YouTube. Sonogashira coupling. [Link]
- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
- ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
- MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
- ArODES.
- ResearchGate. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
- PubMed. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
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use of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in library synthesis
An In-Depth Guide to the Strategic Use of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid for Combinatorial Library Synthesis
Authored by a Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, which exhibit a wide array of biological activities including anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5] The pyrazole core's unique ability to act as both a hydrogen bond donor and acceptor contributes significantly to the favorable pharmacokinetic profiles of many drug candidates.[2]
Within the vast arsenal of chemical building blocks, This compound stands out as a particularly strategic starting material for the synthesis of diverse compound libraries. Its structure is ingeniously predisposed for combinatorial chemistry, featuring two orthogonal points for diversification:
-
A carboxylic acid group at the C-5 position, ideal for robust and high-throughput amide bond formation.
-
A bromine atom at the C-4 position, a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This dual functionality allows for the systematic and efficient generation of large libraries of novel compounds, making it an invaluable tool for researchers in hit identification and lead optimization programs. This guide provides an in-depth exploration of its application, complete with field-tested protocols and the scientific rationale behind key experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5775-88-2 | [6][7] |
| Molecular Formula | C₆H₇BrN₂O₂ | [6] |
| Molecular Weight | 219.04 g/mol | [6] |
| Appearance | Off-white to white solid | |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in DMF, DMSO; limited solubility in methanol and water |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is stable under normal conditions, but the carboxylic acid functionality makes it mildly acidic. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Application 1: Amide Library Synthesis via Carboxylic Acid Activation
The formation of an amide bond is one of the most reliable and frequently employed reactions in medicinal chemistry.[8] The carboxylic acid moiety of the title compound provides a direct and efficient route to generate vast libraries of amides, introducing a first level of diversity (R¹).
The Chemistry of Amide Coupling
Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are industry standards.
Why HATU? HATU is often preferred in library synthesis for its high reactivity and fast reaction times, which minimizes side reactions and typically leads to cleaner products with high yields. It functions by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Caption: Workflow for amide library synthesis.
Protocol 1: High-Throughput Amide Library Synthesis
This protocol is optimized for parallel synthesis in a 96-well plate format but can be scaled as needed.
Materials:
-
This compound
-
Library of primary and secondary amines (pre-dissolved as 0.5 M stocks in DMF)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Orbital shaker
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole carboxylic acid (0.2 M in DMF).
-
Prepare a stock solution of HATU (0.24 M in DMF).
-
Prepare a stock solution of DIPEA (0.8 M in DMF).
-
Scientist's Note: Using stock solutions is critical for accuracy and speed in a library setting. Preparing fresh HATU solution is recommended as it can slowly degrade upon exposure to moisture.
-
-
Reaction Setup (per well):
-
To each well of the 96-well plate, add 100 µL of the amine stock solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of the pyrazole carboxylic acid stock solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of the HATU stock solution (0.06 mmol, 1.2 eq).
-
Initiate the reaction by adding 125 µL of the DIPEA stock solution (0.1 mmol, 2.0 eq). The order of addition is important; the base should be added last.
-
Causality: The excess of HATU ensures complete activation of the carboxylic acid. DIPEA, a non-nucleophilic base, neutralizes the generated acids without competing in the reaction.
-
-
Reaction Execution:
-
Securely seal the 96-well plate with a sealing mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Isolation:
-
For high-throughput purification, the reaction mixtures are typically diluted with DMSO and purified directly by mass-directed preparative HPLC.
-
For smaller scale or manual work-up: Dilute the reaction mixture with ethyl acetate (2 mL), wash with saturated NaHCO₃ solution (2 x 1 mL) and brine (1 x 1 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Core Application 2: C-4 Library Diversification via Suzuki-Miyaura Coupling
The bromine atom at the C-4 position is the gateway to a second dimension of chemical diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for forming C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups (R²).[9]
The Chemistry of Suzuki-Miyaura Coupling
This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide.[9] The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Critical Consideration: The free carboxylic acid group can interfere with the Suzuki reaction by coordinating to the palladium catalyst or reacting with the basic conditions. Therefore, it is essential to first protect the carboxylic acid, typically as a methyl or ethyl ester.
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- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for the Synthesis of Pyrazole-Based Scaffolds in Medicinal Chemistry
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to serve as a versatile bioisostere for various functional groups, enhancing potency and optimizing pharmacokinetic profiles.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of pyrazole-based scaffolds. We delve into the mechanistic underpinnings of classical synthetic routes, present detailed, field-proven laboratory protocols, and discuss the characterization and downstream applications of these vital heterocyclic compounds.
The Pyrazole Scaffold: A Pillar of Modern Drug Design
The five-membered aromatic ring containing two adjacent nitrogen atoms is a deceptively simple structure that imparts significant pharmacological advantages.[5][6] Pyrazole-containing drugs have been approved by the FDA for a wide array of conditions, including inflammation (Celecoxib), cancer (Crizotinib), and cardiovascular diseases (Berotralstat), highlighting the scaffold's therapeutic versatility.[3]
One of the pyrazole ring's most powerful applications in drug design is its role as a bioisostere . It can effectively mimic other functional groups, such as amides or arenes, while offering distinct benefits:[3][4][7]
-
Modulation of Physicochemical Properties: Replacing a benzene ring with a pyrazole can significantly lower lipophilicity, potentially improving solubility and altering metabolic pathways.[3]
-
Enhanced Target Interactions: The pyrazole ring features both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), enabling it to form specific, potent interactions within a target's active site.[4]
-
Metabolic Stability: The aromatic nature of the pyrazole ring often confers greater resistance to metabolic degradation compared to other functionalities.
Logical Relationship: Pyrazole as a Bioisostere
Caption: Bioisosteric replacement of an arene with a pyrazole scaffold.
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for constructing the pyrazole core is the Knorr Pyrazole Synthesis , first reported in 1883.[8][9] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11] Its enduring prevalence is a testament to its reliability, high yields, and broad substrate scope.[8][12]
Reaction Mechanism
The reaction typically proceeds under acidic catalysis. The causality behind this is twofold: acid protonates a carbonyl group, activating it for nucleophilic attack, and facilitates the subsequent dehydration steps required for aromatization.
The mechanism unfolds as follows:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone/Enamine Formation: A hydrazone or related enamine intermediate is formed.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular attack on the remaining carbonyl group.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[11][13][14]
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Application Protocol: Synthesis of a Celecoxib Analog Precursor
To illustrate the practical application of the Knorr synthesis, this section provides a detailed protocol for the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, the active pharmaceutical ingredient known as Celecoxib . This synthesis is a hallmark example, involving a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by the Knorr cyclocondensation.[15][16]
Overall Workflow
The synthesis is a two-step process, beginning from commercially available starting materials. Rigorous purification and characterization are essential at each stage to ensure the final product's identity and purity.
Diagram: Celecoxib Synthesis Workflow
Caption: General workflow for the two-step synthesis of Celecoxib.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This Claisen condensation forms the requisite 1,3-dicarbonyl intermediate.[16] The choice of a strong base like sodium methoxide or sodium hydride is critical to deprotonate the methyl ketone, forming the enolate necessary for the reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| p-Methylacetophenone | 1.0 | 134.18 | 40.0 g |
| Ethyl trifluoroacetate | 1.05 | 142.08 | 50.0 g |
| Sodium Hydride (60% disp.) | 1.5 | 24.00 | 25.0 g |
| Toluene | - | - | 400 mL |
| 15% Hydrochloric Acid | - | - | 120 mL |
| Petroleum Ether | - | - | 200 mL |
Protocol:
-
Charge a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with toluene (400 mL) and sodium hydride (25 g).
-
Stir the suspension and control the internal temperature at 20-25°C.
-
Concurrently add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise over 1-2 hours, maintaining the temperature below 30°C. Causality: The simultaneous dropwise addition prevents the self-condensation of the ketone and controls the exothermic reaction.
-
After the addition is complete, heat the mixture to 40-45°C and stir for 5 hours. Monitor reaction completion by TLC.[17]
-
Cool the reaction mixture to below 30°C and carefully quench by the dropwise addition of 15% HCl (120 mL). Safety Note: Quenching sodium hydride is highly exothermic and releases hydrogen gas.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add petroleum ether (200 mL) to the resulting residue and stir to induce crystallization.
-
Filter the solid, wash with a small amount of cold petroleum ether, and dry to yield the 1,3-dione intermediate. A typical yield is around 90%.[17]
Step 2: Synthesis of Celecoxib
This is the key Knorr cyclocondensation step that forms the pyrazole ring.[16]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,3-Dione Intermediate | 1.0 | 230.18 | 40.0 g |
| 4-Hydrazinylbenzenesulfonamide HCl | 1.05 | 223.67 | 42.2 g |
| Methanol | - | - | 860 mL |
Protocol:
-
In a suitable reaction vessel, combine the 1,3-dione intermediate (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[16]
-
Heat the mixture to 65°C with stirring for 10 hours.[16] The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to 25-30°C.
-
Remove the solvent completely under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure Celecoxib.[18][19]
Protocol Validation: Spectroscopic Characterization
Unambiguous structural confirmation of the final product is a non-negotiable step for ensuring protocol success. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecular structure.[20]
Expected Analytical Data for Celecoxib
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (d, 2H, Ar-SO₂), ~7.4 (d, 2H, Ar-SO₂), ~7.1 (d, 2H, p-tolyl), ~7.0 (d, 2H, p-tolyl), ~6.8 (s, 1H, pyrazole-H), ~5.1 (s, 2H, -SO₂NH₂), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): Signals corresponding to the pyrazole carbons (~105, ~144, ~145), aromatic carbons (~125-142), trifluoromethyl carbon (q, ~122), and methyl carbon (~21).[21][22] |
| Mass Spec (ESI) | m/z: [M+H]⁺ expected at ~382.08 |
Note: Exact chemical shifts (δ) can vary slightly based on the solvent and instrument used.
Conclusion and Future Outlook
The Knorr pyrazole synthesis and its modern variations remain indispensable tools in medicinal chemistry.[8][23] The protocols outlined here provide a robust and validated pathway to clinically relevant scaffolds like Celecoxib. The true power of these methods lies in their adaptability; by varying the 1,3-dicarbonyl and hydrazine starting materials, chemists can rapidly generate large libraries of novel pyrazole derivatives. This modularity is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties to develop next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of pyrazole chemistry promises to yield new solutions to pressing medical challenges.[24]
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- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar. [Link]
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- A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2025).
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Application Notes & Protocols: Versatile Transformations of the Carboxylic Acid Group
Introduction
The carboxylic acid moiety is one of the most fundamental and versatile functional groups in organic chemistry. Its prevalence in both naturally occurring and synthetic molecules, combined with its accessibility through various synthetic routes, establishes it as a cornerstone for chemical transformations. For researchers, synthetic chemists, and professionals in drug development, the ability to efficiently and selectively convert a carboxylic acid into a diverse array of other functional groups is a critical tool in the molecular architect's toolbox. This guide provides a detailed overview of key protocols for these transformations, emphasizing the underlying mechanistic principles, practical experimental details, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.
Reduction of Carboxylic Acids to Primary Alcohols
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. Due to the relatively low reactivity of the carboxyl group towards nucleophilic attack, strong reducing agents are required.
Using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2][3][4] The reaction proceeds via the formation of a carboxylate salt, followed by reduction to an aldehyde intermediate which is immediately further reduced to the primary alcohol.[1][3] It is important to note that NaBH₄ is generally not strong enough for this transformation.[2][4]
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of the carboxylic acid in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent is added dropwise via an addition funnel. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dried.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a 15% aqueous solution of NaOH.
-
Work-up: The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the primary alcohol.
Using Borane (BH₃)
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a more selective reducing agent for carboxylic acids.[1][3] A key advantage of using borane is its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like ketones or nitro groups.[3]
-
Setup: A dry, nitrogen-flushed round-bottom flask is charged with the carboxylic acid dissolved in anhydrous THF.
-
Reagent Addition: The solution is cooled to 0 °C, and a solution of BH₃·THF (typically 1.0 M in THF, 1.1-1.5 equivalents) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for several hours.
-
Quenching: The reaction is quenched by the slow addition of methanol.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the primary alcohol.
Method Comparison: Reduction of Carboxylic Acids
| Reagent | Selectivity | Reaction Conditions | Work-up | Key Advantages |
| LiAlH₄ | Low (reduces most carbonyls) | 0 °C to reflux | Careful quenching required | High reactivity, generally good yields |
| BH₃·THF | High (selective for carboxylic acids) | 0 °C to room temperature | Simpler quenching | Excellent for substrates with other reducible groups |
Conversion to Acid Chlorides
Acid chlorides are highly reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of esters, amides, and other functionalities.[5][6]
Using Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for this conversion.[5][7][8][9] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][8]
-
Setup: In a well-ventilated fume hood, a round-bottom flask is fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂).
-
Reaction: The carboxylic acid is dissolved in an excess of thionyl chloride (or in an inert solvent like toluene). A catalytic amount of DMF can be added to accelerate the reaction. The mixture is heated to reflux until the evolution of gas ceases.
-
Purification: Excess thionyl chloride is removed by distillation. The resulting acid chloride can often be used directly or purified by vacuum distillation.
Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent, often used under milder conditions than thionyl chloride.[7][10] A catalytic amount of dimethylformamide (DMF) is typically required.
-
Setup: The carboxylic acid is dissolved in an anhydrous solvent such as dichloromethane (DCM) or benzene in a flask under a nitrogen atmosphere.[10]
-
Reagent Addition: A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.1-1.5 equivalents).
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Work-up: The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
Esterification of Carboxylic Acids
Esterification is a widely used reaction in organic synthesis, with applications ranging from fragrance production to polymer chemistry.
Fischer Esterification
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12][13][14][15] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[11][12][13] This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[11][13][15]
-
Setup: The carboxylic acid, a large excess of the alcohol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) are combined in a round-bottom flask equipped with a reflux condenser.[11][15]
-
Reaction: The mixture is heated to reflux for several hours.
-
Work-up: After cooling, the excess alcohol is removed by distillation. The residue is diluted with water and extracted with an organic solvent. The organic layer is washed with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, then with brine, dried over anhydrous Na₂SO₄, and concentrated to give the ester.
Amide Bond Formation from Carboxylic Acids
The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry, as it is the key linkage in peptides and proteins. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[16][17] Therefore, coupling agents are often employed.
Using Carbodiimide Coupling Agents
Carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.[16][17] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17]
-
Setup: The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DCM or DMF).
-
Activation: EDC (1.1-1.5 equivalents) and, optionally, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and racemization, are added to the solution. The mixture is stirred at 0 °C for about 30 minutes.
-
Amine Addition: The amine (1.0-1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24 hours).
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed successively with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine, then dried and concentrated.
Weinreb Amide Synthesis
Weinreb amides (N-methoxy-N-methyl amides) are valuable intermediates because their reaction with organometallic reagents cleanly affords ketones.[18][19] They can be synthesized directly from carboxylic acids.[20][21][22]
-
Setup: The carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and a base such as diisopropylethylamine (DIPEA) are dissolved in a solvent like dichloromethane.[18]
-
Reagent Addition: A coupling reagent such as phosphorus oxychloride (POCl₃) is added dropwise at room temperature.[18]
-
Reaction: The mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the Weinreb amide.
Synthesis of Acid Anhydrides
Acid anhydrides are useful acylating agents and can be prepared from carboxylic acids.
From Carboxylic Acids and Acid Chlorides
A common method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base like pyridine.[23][24]
-
Setup: The carboxylic acid is dissolved in a suitable solvent such as pyridine.
-
Reagent Addition: The acid chloride is added dropwise to the solution at 0 °C.
-
Reaction: The mixture is stirred at room temperature for several hours.
-
Work-up: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated.
Conversion to Ketones
The direct conversion of carboxylic acids to ketones can be challenging due to the potential for over-addition of the nucleophile.
Reaction with Organolithium Reagents
Carboxylic acids react with two equivalents of an organolithium reagent to form a ketone after an acidic workup.[19][25][26] The first equivalent deprotonates the acid, and the second adds to the carbonyl group.[25][26] The resulting gem-diol is unstable and dehydrates to the ketone upon workup.[25]
-
Setup: A solution of the carboxylic acid in an anhydrous ether solvent is cooled to a low temperature (e.g., -78 °C) under a nitrogen atmosphere.
-
Reagent Addition: At least two equivalents of the organolithium reagent are added slowly.
-
Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the addition of an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Conversion to Nitriles
The conversion of a carboxylic acid to a nitrile involves the dehydration of an intermediate primary amide. This can often be achieved in a one-pot procedure.[27][28][29]
Experimental Protocol: One-Pot Nitrile Synthesis
-
Setup: The carboxylic acid is converted to the primary amide in situ using a coupling agent and ammonia or an ammonia source.
-
Dehydration: A dehydrating agent such as phosphorus pentoxide, thionyl chloride, or triflic anhydride is then added to the reaction mixture to convert the amide to the nitrile.[30][31]
-
Work-up: The reaction is quenched and worked up appropriately to isolate the nitrile product.
Decarboxylation of Carboxylic Acids
Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide.[32][33] While simple aliphatic carboxylic acids are resistant to decarboxylation, certain structural features can facilitate this reaction.
Barton Decarboxylation
The Barton decarboxylation is a radical-mediated process that converts a carboxylic acid to the corresponding alkane.[34][35][36][37][38] The carboxylic acid is first converted to a thiohydroxamate ester (Barton ester).[34][35][37][38]
-
Barton Ester Formation: The carboxylic acid is first converted to its acid chloride (e.g., using oxalyl chloride). The acid chloride is then reacted with N-hydroxy-2-thiopyridone to form the Barton ester.
-
Radical Reaction: The Barton ester is heated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or a less toxic alternative).[34][36]
-
Work-up: The reaction mixture is concentrated, and the product is purified by chromatography.
References
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Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazoles and the Advent of Microwave Chemistry
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug discovery.[1][2] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] This therapeutic versatility has led to the incorporation of the pyrazole scaffold in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in oncology.[1][4]
Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can result in lower yields and the formation of byproducts. The emergence of microwave-assisted organic synthesis (MAOS) has offered a transformative approach, aligning with the principles of green chemistry by significantly reducing reaction times, increasing yields, and often enabling solvent-free conditions.[5][6] This guide provides a comprehensive overview of the principles, protocols, and advantages of microwave-assisted synthesis of pyrazole derivatives.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures.[7] Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating.[7][8] This efficient energy transfer dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[7][9]
The primary advantages of this technology include:
-
Speed: Reaction times are drastically reduced, enhancing laboratory productivity.[7][8]
-
Higher Yields: Increased reaction efficiency often translates to improved product yields.[1][8]
-
Enhanced Purity: The rapid and controlled heating can minimize the formation of side products, simplifying purification.[8]
-
Energy Efficiency: Reduced reaction times lead to lower energy consumption.[6]
-
Green Chemistry: The potential for solvent-free reactions or the use of greener solvents contributes to more sustainable chemical practices.[5][6]
Core Synthetic Strategies and Protocols
The microwave-assisted synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10] Chalcones, which are α,β-unsaturated ketones, are also common precursors.[10]
Protocol 1: Synthesis of Phenyl-1H-pyrazoles from a Chalcone Derivative
This protocol outlines the synthesis of a pyrazole derivative from a chalcone and a hydrazine, a common and effective method.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power and for a specific duration (e.g., 300 W for 1-5 minutes).[1] The optimal conditions may vary depending on the specific substrates.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified pyrazole derivative.[1]
Protocol 2: One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This protocol demonstrates a more complex, one-pot synthesis of a fused pyrazole system, highlighting the efficiency of microwave assistance in multicomponent reactions.[4]
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Zinc triflate (10 mol%)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).[4]
-
Heat the mixture in the microwave reactor at 80 °C for 10 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the vial.[4]
-
Heat the mixture again under microwave irradiation at 120 °C for 15 minutes.[4]
-
After cooling, the crude product can be recrystallized from ethanol to yield the pure pyrano[2,3-c]pyrazole.[4]
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the general process and a common reaction mechanism.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Simplified reaction mechanism for pyrazole formation.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional methods.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not specified | 9-10 min | 79-92 | [1] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not specified | 7-9 hours | Not specified | [1] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [4] |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | 150 | 10-15 min | 70-90 | [11] |
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of pyrazole derivatives. The dramatic reduction in reaction times, coupled with increased yields and a greener footprint, makes it an invaluable tool for chemists in both academic and industrial settings. As the demand for novel therapeutic agents continues to grow, the efficiency and versatility of microwave-assisted synthesis will undoubtedly play a pivotal role in accelerating the discovery and development of new pyrazole-based drugs.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives - Benchchem. (n.d.).
- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.).
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Microwave-assisted synthesis of pyrazoles - a mini-review - OUCI. (n.d.).
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025).
- Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (2025).
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. (n.d.).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (n.d.).
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (2021).
- Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023).
- Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (2020).
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. (n.d.).
- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed.
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Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis from Dicarbonyls
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) related to the synthesis of pyrazoles from 1,3-dicarbonyl compounds, most notably via the Knorr pyrazole synthesis. Here, you will find detailed information on common side reactions, strategies for their mitigation, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Knorr pyrazole synthesis, and how can I prevent it?
A1: The most prevalent side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][3][4] Controlling this regioselectivity is critical as different regioisomers can exhibit vastly different biological activities and physical properties.[5]
Strategies for Prevention:
-
Exploit Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1] The attack typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[5] For instance, in a dicarbonyl compound containing a trifluoromethyl group, the carbonyl carbon adjacent to this highly electronegative group is more electrophilic and will be preferentially attacked.[5]
-
pH Control: The acidity of the reaction medium can significantly influence the outcome.[1] Acidic conditions can favor the protonation of one carbonyl group over the other, thereby directing the nucleophilic attack of the hydrazine.[6][7]
-
Solvent Choice: The choice of solvent plays a crucial role in regioselectivity.[1] While ethanol is a common solvent, it can sometimes lead to poor selectivity.[8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of a single isomer.[8][9] This is attributed to their non-nucleophilic nature, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[8]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
A2: Low conversion rates in pyrazole synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities can introduce competing side reactions, reducing the yield of the desired pyrazole.[9]
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts.[9] It is often necessary to optimize the temperature to find a balance between reaction rate and purity.[10]
-
Catalyst Choice and Concentration: An acid catalyst, such as acetic acid or a mineral acid, is typically employed to facilitate the initial imine formation.[9] The type and amount of catalyst can affect both the reaction rate and selectivity.[9]
Q3: My reaction mixture has turned a dark color, and I'm observing multiple spots on my TLC plate. What is happening?
A3: The development of a dark color (often yellow to reddish-brown) and the appearance of multiple spots on a TLC plate are common indicators of side reactions and decomposition.[1]
-
Hydrazine Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and decompose, especially at elevated temperatures, leading to colored byproducts.[1][11] Using freshly distilled or high-purity hydrazine and maintaining a controlled reaction temperature can help mitigate this issue.[1]
-
Oxidation: The pyrazole product or reaction intermediates may be susceptible to oxidation, especially with prolonged exposure to air at high temperatures.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Q4: Are there other, less common, side reactions I should be aware of?
A4: Beyond the formation of regioisomers, other side reactions can occur:
-
Bis-pyrazole Formation: Under certain conditions, a second molecule of the 1,3-dicarbonyl compound can react with the newly formed pyrazole, leading to a bis-pyrazole adduct. This is more likely to happen if there is an excess of the dicarbonyl compound.[1]
-
Formation of Hydrazones: In some cases, N-arylhydrazones can be formed as byproducts.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
This is a frequent challenge when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.[12]
Troubleshooting Workflow:
A logical workflow for troubleshooting poor regioselectivity.
Solutions:
-
Change the Solvent: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[12]
-
Modify the Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can alter the reaction pathway and favor the formation of one regioisomer.[12]
-
Optimize the Temperature: Systematically varying the reaction temperature can sometimes favor the formation of one isomer over the other.[9]
Issue 2: The Major Product is the Undesired Regioisomer
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.[5] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl adjacent to the -CF₃ group, which may not be the desired outcome.[5]
Solutions:
-
Re-evaluate Synthetic Strategy: If optimizing conditions for the Knorr synthesis is unsuccessful, consider alternative synthetic routes that offer better regiocontrol.[5]
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl to direct the initial hydrazine attack.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazole Using 2,2,2-Trifluoroethanol (TFE)
This protocol provides a general procedure for enhancing regioselectivity.[12]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The following table illustrates the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.[9][12]
| Solvent | pKa | Approx. Regioisomeric Ratio (A:B) | Notes |
| Ethanol | 24.5 | ~60 : 40 | Low regioselectivity, often a starting point.[9] |
| Toluene | ~43 | ~65 : 35 | Non-polar aprotic solvent, marginal improvement.[9] |
| Acetic Acid | 6.2 | ~75 : 25 | Acidic medium can favor one reaction pathway.[9] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | ~90 : 10 | Fluorinated alcohol, significant improvement in selectivity.[9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | >97 : 3 | Highly fluorinated alcohol, provides excellent selectivity.[9] |
Regioisomer A is the product of hydrazine attack at the carbonyl group adjacent to the R¹ substituent, and Regioisomer B is the product of attack at the carbonyl adjacent to the R² substituent.[12]
Visualizing the Reaction Pathway
The formation of regioisomers in the Knorr pyrazole synthesis is a result of two competing reaction pathways. The initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at either of the two carbonyl carbons.[12]
Competing pathways in the Knorr synthesis leading to two regioisomers. [12]
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- "common side reactions in Knorr pyrazole synthesis and their avoidance" - Benchchem. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
- Knorr Pyrazole Synthesis - ResearchGate. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
- Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis - Benchchem. (n.d.).
- knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024, April 23).
Sources
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- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. knorr pyrazole synthesis | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Brominated Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the purification of brominated pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of brominated pyrazole carboxylic acids.
Q1: My brominated pyrazole carboxylic acid is failing to crystallize from solution, or is "oiling out". What steps can I take to induce crystallization?
A1: "Oiling out" or failure to crystallize is a common issue, often arising from residual solvents, impurities, or supersaturation. Here is a systematic approach to troubleshoot this problem:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution. This will act as a template for further crystallization.
-
Reduce Temperature Slowly: Rapid cooling can lead to the formation of an amorphous solid or oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Solvent System Adjustment:
-
Increase Polarity Gradually: If your compound is in a non-polar solvent, try adding a more polar "anti-solvent" dropwise until turbidity persists. Common anti-solvents include hexanes or heptane for solutions in ethyl acetate or dichloromethane.
-
Decrease Polarity Gradually: Conversely, if your compound is in a highly polar solvent like methanol or ethanol, adding water dropwise can often induce crystallization.[1]
-
-
Trituration: If the product has oiled out, decant the solvent and add a non-polar solvent in which the compound is poorly soluble (e.g., hexanes or diethyl ether).[1] Stir or sonicate the mixture. This can often induce the oil to solidify.
-
Re-purification: The issue may be due to persistent impurities. Consider an additional purification step, such as a short column chromatography or an acid-base extraction, to remove impurities that may be inhibiting crystallization.
Q2: I'm observing significant streaking or tailing of my brominated pyrazole carboxylic acid on a silica gel TLC plate. How can I resolve this for better separation in column chromatography?
A2: Streaking of carboxylic acids on silica gel is a frequent problem due to the acidic nature of the carboxyl group interacting with the slightly acidic silica gel.[2] This can lead to a mixture of the protonated and deprotonated forms of your compound, causing poor separation.
To mitigate this, you should add a small amount of a volatile acid to your mobile phase. This ensures that your carboxylic acid remains fully protonated and elutes as a single, more compact spot.[2]
Recommended Mobile Phase Additives for Silica Gel Chromatography of Carboxylic Acids:
| Additive | Concentration in Mobile Phase | Rationale |
| Acetic Acid | 0.5 - 2% | Suppresses the deprotonation of the carboxylic acid, leading to sharper bands. |
| Formic Acid | 0.5 - 2% | Similar to acetic acid, it is volatile and easily removed during solvent evaporation. |
Step-by-Step Protocol for TLC and Column Chromatography:
-
TLC Analysis:
-
Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Add 1% acetic acid to the eluent.
-
Run the TLC plate and visualize the spots. You should observe a significant reduction in streaking.
-
-
Column Chromatography:
-
Prepare your mobile phase with the same percentage of acetic or formic acid that gave you the best TLC separation.
-
Pack your silica gel column with the acidified mobile phase.
-
Load your sample and elute as you normally would.
-
Q3: After synthesis, I suspect my brominated pyrazole carboxylic acid is contaminated with unreacted starting materials and other byproducts. What is an effective initial purification strategy?
A3: For a crude mixture containing a carboxylic acid, a liquid-liquid extraction based on the acidic nature of your product is a highly effective initial purification step.[3] This technique will separate your acidic product from neutral and basic impurities.
Workflow for Acid-Base Extraction:
Caption: Workflow for purifying a carboxylic acid using acid-base extraction.
Experimental Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Mixing and Venting: Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure from the carbon dioxide gas that is generated.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed.[2] Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 2-3). Your brominated pyrazole carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold water to remove any inorganic salts, and then dry it thoroughly.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for brominated pyrazole carboxylic acids?
A1: The choice of purification technique depends on the physical state of your compound and the nature of the impurities. The three most common and effective methods are:
-
Recrystallization: This is the preferred method for solid compounds. It relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[1]
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel). It is particularly useful for separating compounds with similar polarities and for removing impurities that are difficult to remove by other means.[2]
-
Acid-Base Extraction: As detailed in the troubleshooting section, this is a powerful technique for separating your acidic product from neutral or basic impurities.[2]
Decision-Making Workflow for Purification:
Caption: Decision-making workflow for selecting a purification technique.
Q2: How can I assess the purity of my final brominated pyrazole carboxylic acid product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
Common Analytical Methods for Purity Assessment:
| Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity by separating the components of a mixture and detecting them. Reversed-phase HPLC is commonly used for pyrazole derivatives.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural confirmation. The presence of unexpected signals can indicate impurities.[4][5] |
| Mass Spectrometry (MS) | Confirms the molecular weight of your compound. Techniques like GC-MS can also help identify volatile impurities.[] |
| Melting Point Analysis | A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Br, which can be compared to the theoretical values for your compound.[5] |
Q3: Are there any specific safety precautions I should take when working with brominated pyrazole carboxylic acids?
A3: Yes, proper safety precautions are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile solvents or bromine-containing reagents.
-
Handling Bromine: If your synthesis involves elemental bromine, be aware that it is highly corrosive and toxic. Handle it with extreme care in a fume hood.[7]
-
Acid Handling: Carboxylic acids can be irritants.[7] Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- BenchChem. (2025).
- Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Guidechem FAQ.
- Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
- National Institutes of Health. (2024).
- Publications. (n.d.).
- Royal Society of Chemistry. (2024).
- ScienceDirect. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). Method for purifying pyrazoles.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.).
- ResearchGate. (2007).
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions with 4-Bromopyrazole Substrates
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions with this specific class of heterocyclic compounds. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and field-proven experience.
Introduction: The Nuances of 4-Bromopyrazole Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds.[1] However, nitrogen-rich heterocycles like pyrazoles introduce specific challenges.[2] The presence of the pyrazole motif, particularly with an unprotected N-H group, can lead to catalyst inhibition or deactivation through coordination with the palladium center.[3][4] Furthermore, side reactions such as dehalogenation and protodeboronation are common pitfalls that can significantly diminish yields.[3][5][6]
This guide will provide a systematic approach to overcoming these hurdles, enabling you to develop robust and reproducible Suzuki coupling protocols for your 4-bromopyrazole substrates.
Troubleshooting Guide: From Low Yield to No Reaction
Encountering difficulties in your Suzuki coupling? This section provides a structured approach to diagnosing and solving common problems.
Issue 1: Low to No Conversion of 4-Bromopyrazole
Observing a significant amount of unreacted starting material is a frequent issue. Let's break down the potential causes and solutions.
dot
Caption: A stepwise workflow for troubleshooting low conversion.
1. The Catalyst System is Suboptimal:
-
Causality: The oxidative addition of the palladium catalyst to the C-Br bond of the pyrazole is a critical step. For electron-rich heterocycles, this step can be sluggish. Furthermore, the pyrazole nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[3]
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps and can sterically hinder catalyst deactivation.[7] Consider screening ligands such as XPhos, SPhos, or dtbpf.[7]
-
Precatalyst Selection: Modern palladium precatalysts, like the Buchwald G2, G3, or G4 systems, are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[8][9] These precatalysts are designed to generate the active Pd(0) species more efficiently and consistently.[7]
-
2. Inappropriate Base or Solvent Combination:
-
Causality: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] The solvent must solubilize all components and be compatible with the chosen base.[11]
-
Solutions:
-
Base Screening: Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[7][9] Strong bases can sometimes promote side reactions.
-
Solvent Systems: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is a common starting point, as water helps to dissolve the inorganic base.[11] For substrates prone to protodeboronation, anhydrous conditions may be necessary.[9][12]
-
3. Insufficient Reaction Temperature:
-
Causality: Like many chemical reactions, Suzuki couplings often require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature (e.g., from 80 °C to 100-110 °C) can improve the reaction rate and conversion.[8]
4. Poor Reagent Quality:
-
Causality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines or other inactive species.[6] Solvents must be of sufficient purity and adequately degassed to prevent catalyst oxidation.[13]
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous (if required) and thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas.[6][9]
Issue 2: Significant Dehalogenation (Debromination) Side Product
The formation of a pyrazole where the bromine has been replaced by a hydrogen is a common and frustrating side reaction.
Causality: Dehalogenation is often attributed to the formation of palladium hydride species in the catalytic cycle.[1][6] These can arise from reactions with trace water, amines, or alcoholic solvents. The acidic N-H of an unprotected pyrazole can also contribute to this pathway.[14]
Solutions:
-
N-H Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) is a highly effective strategy to minimize dehalogenation.[14]
-
Choice of Halogen: If feasible, starting with a 4-chloropyrazole instead of a 4-bromopyrazole can sometimes reduce the propensity for dehalogenation.[3][4][5]
-
Reaction Conditions: Screening different bases and solvents can help identify conditions that disfavor the formation of palladium hydrides.[6]
Issue 3: Boronic Acid Homocoupling and/or Protodeboronation
Observing biaryl byproducts from the boronic acid or the corresponding arene from protodeboronation indicates issues with the boronic acid stability.
Causality:
-
Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[6][13]
-
Protodeboronation: The cleavage of the C-B bond by a proton source (like water) is a common decomposition pathway for boronic acids, especially at elevated temperatures and under basic conditions.[12][13]
Solutions:
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed to minimize oxygen.[6][9]
-
Use Boronic Esters: Pinacol or MIDA esters of boronic acids are often more stable than the corresponding boronic acids and can be used to slowly release the active species, minimizing decomposition.[6]
-
Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous solvents and bases can be beneficial.[9][12]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of my 4-bromopyrazole?
While not always strictly necessary, N-H protection is highly recommended. The acidic proton can interfere with the catalytic cycle, leading to side reactions like dehalogenation and catalyst inhibition.[8][14] For challenging couplings or when maximizing yield is critical, N-protection often provides more consistent and reproducible results.
Q2: What is a good starting point for catalyst and ligand selection?
For 4-bromopyrazoles, a robust starting point is a modern palladium precatalyst paired with a bulky, electron-rich phosphine ligand. A combination like XPhos Pd G2 or SPhos Pd G2 (2-5 mol%) is often effective.[2][8] These systems are known for their high activity and broad substrate scope, making them suitable for challenging heterocyclic couplings.
Q3: Which base should I try first?
Aqueous potassium carbonate (K₂CO₃) is a common and often effective first choice for many Suzuki couplings.[7] However, for pyrazole substrates, potassium phosphate (K₃PO₄) can also be an excellent option.[2][8] It is advisable to screen a small panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) during initial optimization.
Q4: How can I efficiently screen multiple reaction conditions?
For systematic optimization, consider using a parallel reaction setup. High-throughput screening kits, often available as pre-weighed plates of catalysts and ligands, can significantly accelerate the identification of optimal conditions.[1] Alternatively, a design of experiments (DoE) approach can be used to efficiently map the reaction space and identify key parameter interactions.[15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol provides a robust starting point for your optimization efforts.
dot
Caption: Standard experimental workflow for Suzuki coupling.
-
Reaction Setup: To an oven-dried reaction vial or flask, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Example Catalyst/Ligand Screen
The following table illustrates how to present data from a screening experiment to identify the optimal catalyst system.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | XPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | SPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 100 | 89 |
Conditions: 4-bromopyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), base (2.0 equiv), Pd (2 mol%), ligand (4 mol% for entries 1 & 2), 12 h.
Conclusion
Optimizing the Suzuki-Miyaura coupling of 4-bromopyrazole substrates requires a systematic and informed approach. By understanding the key roles of the catalyst, ligand, base, and solvent, and by being vigilant about potential side reactions like dehalogenation and protodeboronation, researchers can successfully navigate the challenges associated with these important heterocyclic building blocks. This guide provides the foundational knowledge and practical troubleshooting strategies to help you achieve higher yields and more reliable results in your synthetic endeavors.
References
- Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.
- Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Jedinák, L., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications.
- ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- Sohyaku, et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry.
- Semantic Scholar. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
- ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Semantic Scholar. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross.
- MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (2021). Optimization of the Suzuki-Miyaura cross coupling reaction of...
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting By-products in the Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Introduction: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1] Its utility is predicated on high purity, as the presence of even minor by-products can significantly impact downstream reaction yields, biological activity, and regulatory compliance. This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate the formation of common by-products during its synthesis. By understanding the causality behind these side reactions, you can refine your experimental design to achieve optimal purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and direct method is the electrophilic bromination of the precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This reaction leverages the electron-rich nature of the pyrazole ring. Typically, a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) is used in a suitable solvent. NBS is often preferred as it is a solid, easier to handle, and generally leads to fewer over-bromination by-products compared to liquid bromine.[2]
Q2: From a mechanistic standpoint, why is the C4 position of the pyrazole ring so strongly favored for bromination?
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The nitrogen at position 1 (N1) is pyrrole-like and contributes its lone pair to the aromatic system, while the nitrogen at position 2 (N2) is pyridine-like, with its lone pair in an sp² orbital orthogonal to the π-system. This electronic arrangement results in the highest electron density at the C4 position, making it the most nucleophilic and thus the most susceptible to attack by an electrophile like Br⁺.[3] This inherent regioselectivity is a key advantage in this synthesis.
Q3: What are the primary classes of by-products I should anticipate in this reaction?
While the reaction is generally selective, several by-products can arise depending on the specific conditions:
-
Unreacted Starting Material: Incomplete conversion is always a possibility.
-
Decarboxylated Product: Loss of the CO₂ group to form 4-bromo-1,3-dimethyl-1H-pyrazole.
-
Over-brominated Species: Addition of a second bromine atom, typically forming a di-bromo pyrazole.
-
Isomeric Impurities: If the starting material contains isomers, they will likely carry through the reaction.
Q4: Which analytical techniques are most effective for monitoring the reaction and identifying by-products?
A multi-pronged analytical approach is recommended:
-
Thin Layer Chromatography (TLC): Excellent for real-time reaction monitoring to track the consumption of starting material and the appearance of products and by-products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related compounds.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for confirming the molecular weight of the desired product and identifying by-products by their mass. The characteristic isotopic pattern of bromine is a powerful diagnostic tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. It can confirm the regiochemistry of bromination and identify the structures of impurities if they are present in sufficient quantity (>1-5%).
Section 2: Troubleshooting Guide - From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.
Observation 1: My reaction appears incomplete. Analytical data (TLC, HPLC, NMR) shows a significant amount of unreacted 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
-
Potential Cause A: Insufficient Brominating Agent. The brominating agent may have degraded during storage or been consumed by moisture or other reactive species in the solvent.
-
Solution: Ensure your brominating agent (e.g., NBS) is pure and dry. It is good practice to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
-
Potential Cause B: Low Reaction Temperature or Insufficient Time. Electrophilic aromatic substitution, while often facile on this ring system, still requires sufficient activation energy.
-
Solution: First, ensure the reaction has been allowed to run for an adequate duration (monitor by TLC until the starting material spot disappears). If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40°C) can increase the rate. Proceed with caution to avoid promoting side reactions.
Observation 2: A new, less polar spot (higher Rf on normal phase TLC) is visible, and my final product yield is low. Mass spectrometry detects a compound with a mass of M-44.
-
Identification: This is the classic signature of the decarboxylated by-product, 4-bromo-1,3-dimethyl-1H-pyrazole . The loss of the carboxylic acid group (mass ≈ 45, or 44 for CO₂) results in a significantly less polar molecule.
-
Causality: Decarboxylation of heteroaromatic carboxylic acids can be induced by heat or the presence of catalytic amounts of acid, base, or transition metals.[4][5][6] If the reaction is run at elevated temperatures for a prolonged period, this side reaction becomes more prominent.
-
Mitigation Strategies:
-
Temperature Control: Perform the bromination at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C to room temperature). Avoid unnecessary heating.
-
pH Control: Ensure the reaction medium is not strongly acidic or basic, unless required by a specific, validated protocol.
-
Purification: The significant polarity difference between the desired carboxylic acid and the decarboxylated by-product makes them easily separable by either recrystallization (if solubilities differ sufficiently) or column chromatography.
-
Observation 3: My mass spectrum shows a cluster of peaks around M+78/M+80 relative to my product peak, with a characteristic 1:1 intensity ratio.
-
Identification: This isotopic pattern is indicative of a di-brominated by-product . The mass has increased by the mass of a second bromine atom minus a hydrogen atom.
-
Causality: While the first bromine atom deactivates the pyrazole ring towards further electrophilic substitution, aggressive reaction conditions can overcome this barrier. This is a common issue in halogenation reactions.[7]
-
Excess Brominating Agent: Using a large excess of NBS or Br₂.
-
High Temperature: Increasing the reaction energy.
-
High Concentration: Increasing the frequency of molecular collisions.
-
-
Mitigation Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent.
-
Controlled Addition: Add the brominating agent slowly or portion-wise to the solution of the starting material. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Lower Temperature: Running the reaction at 0°C or below can significantly suppress over-bromination.
-
Observation 4: The ¹H NMR spectrum of my purified product shows a clean singlet for the C4-H is gone, but there are extra, small singlets in the N-methyl and C-methyl regions.
-
Identification: This suggests the presence of an isomeric by-product . If the original 1,3-dimethyl-1H-pyrazole-5-carboxylic acid starting material was synthesized from an unsymmetrical precursor, it might contain a small amount of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid isomer. This isomer would also brominate, leading to an isomeric final product that is very difficult to separate.
-
Causality: This is an issue of starting material purity, not a side reaction of the bromination step itself. The Knorr pyrazole synthesis, a common method for creating the pyrazole core, can sometimes produce regioisomers if the 1,3-dicarbonyl precursor is not symmetrical.[8]
-
Mitigation Strategies:
-
Analyze the Starting Material: Before starting the bromination, rigorously check the purity of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid by NMR and HPLC to ensure it is isomer-free.
-
Re-purify Starting Material: If isomers are detected, purify the starting material first.
-
Optimized Purification: Isomers are often very challenging to separate. Specialized chromatographic techniques (e.g., reverse-phase HPLC) may be required for the final product if the issue is discovered post-reaction.
-
Section 3: Key Experimental Protocols
Protocol 3.1: TLC Analysis for Reaction Monitoring
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 30-50% Ethyl Acetate in Hexanes with 1% Acetic Acid. The acid suppresses the deprotonation of the carboxylic acid, reducing streaking and providing sharper spots.
-
Visualization: UV light (254 nm). The starting material and aromatic products should be UV active.
-
Procedure: Spot the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) on the plate. Elute the plate. The product should have a slightly higher Rf than the starting material. The decarboxylated by-product will have a much higher Rf. The reaction is complete when the SM spot is no longer visible in the RM lane.
Protocol 3.2: Purification by Recrystallization
-
Solvent Screening: Identify a solvent system where the desired product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, or an ethanol/water mixture. The decarboxylated by-product is typically much more soluble in organic solvents and may remain in the mother liquor.
-
Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. e. Dry the crystals under vacuum.
-
Validation: Check the purity of the recrystallized material and the mother liquor by TLC or HPLC to confirm the successful removal of impurities.
Section 4: Summary of Potential By-products
| By-product Name | Structure | Molecular Weight (for ⁷⁹Br) | Key Analytical Identifiers |
| Starting Material | 1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 154.15 g/mol | ¹H NMR: Singlet for C4-H (~6.5 ppm). MS: M+H⁺ = 155. |
| Decarboxylated Product | 4-bromo-1,3-dimethyl-1H-pyrazole | 175.04 g/mol | TLC: High Rf. MS: M+H⁺ = 175/177 (Br isotopes). ¹H NMR: Absence of COOH proton, singlet for C5-H appears. |
| Di-brominated Product | 4,X-dibromo-1,3-dimethyl-1H-pyrazole | 252.94 g/mol | MS: M+H⁺ shows characteristic pattern for two Br atoms. |
| Isomeric Product | 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 219.04 g/mol | ¹H NMR: Distinctive chemical shifts for the two methyl groups compared to the desired product. Very similar polarity. |
Section 5: Visualizing Reaction & Analytical Pathways
Diagram 1: Primary Synthetic Pathway
Caption: The direct electrophilic bromination of the pyrazole precursor.
Diagram 2: Formation of Major By-products```dot
Caption: A standard workflow for analyzing and purifying the final product.
Section 6: References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Advances. (URL: [Link])
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. (URL: [Link])
-
Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed. (URL: [Link])
-
CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. (URL: )
-
WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. (URL: )
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. (URL: [Link])
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl₄ and in Water. ResearchGate. (URL: [Link])
-
This compound. Chem-Impex. (URL: [Link])
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL: [Link])
-
synthesis of pyrazoles. YouTube. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselective N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of alkylation on unsymmetrical pyrazole scaffolds. Here, we dissect the underlying principles governing this critical transformation and provide actionable, field-proven troubleshooting strategies to steer your reaction toward the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
The primary challenge stems from the tautomeric nature of the pyrazole ring and the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2).[1][2] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1] The pyrazolate anion, formed upon deprotonation, has delocalized negative charge, further complicating selective alkylation.[2]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. Understanding and manipulating these is key to achieving selectivity.
-
Steric Effects: The relative bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is often the most dominant factor.[1][3] Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] For instance, a bulky substituent at C3 will direct alkylation to the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[2] Electron-withdrawing groups, like trifluoromethyl (CF₃), can influence the acidity of the N-H proton and the charge distribution in the resulting anion.[2]
-
Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent can dramatically switch the regioselectivity.[1][2] This is often tied to the concept of kinetic versus thermodynamic control. Tightly coordinating cations (like Li⁺) or solvents can favor one transition state over another. For instance, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.[1]
-
Alkylating Agent: The nature of the electrophile is crucial.[1] Harder electrophiles may favor reaction at the more electronegative nitrogen, while bulkier electrophiles will be more sensitive to steric hindrance.[3]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation, for example, towards the N2 position.[1]
Caption: Key factors determining the N1 vs. N2 regioselectivity.
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
To favor the N1 position, which is often the thermodynamically preferred product in the absence of overwhelming steric hindrance at C5, you can employ several strategies:
-
Steric Hindrance: Ensure the substituent at the C3 position is significantly larger than the substituent at the C5 position. This will sterically shield the N2 position and direct the incoming alkyl group to N1.
-
Specific Conditions: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors N1-alkylation.[1][4] This is a common and effective method.
-
Michael Addition: For alkylating agents that are Michael acceptors (e.g., acrylates), a catalyst-free reaction can provide excellent N1 selectivity.[5][6]
Q4: Under what conditions is N2-alkylation favored?
While often the more sterically hindered product, N2-alkylation can be favored under certain conditions, typically those under kinetic control:
-
Steric Control: Place a bulky substituent at the C5 position of the pyrazole ring to sterically shield the N1 position.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as MgBr₂, can coordinate to the pyrazole nitrogens and direct the alkylating agent to the N2 position.[1] This method has proven effective for specific substrates.
-
Intramolecular Hydrogen Bonding: In some cases, the alkylating agent itself can form a hydrogen bond with the N1 nitrogen in the transition state, stabilizing the pathway for N2 alkylation.[7]
Troubleshooting Guide
This section addresses common problems encountered during pyrazole N-alkylation and provides a logical workflow for optimization.
Problem 1: Poor Regioselectivity (e.g., 1:1 Mixture of N1 and N2 Isomers)
This is the most frequent issue, arising when the intrinsic steric and electronic biases of the substrate are minimal.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Minimal Steric/Electronic Bias | Modify Substrate: If synthetically feasible, increase the steric bulk at the C3 position to favor N1, or at C5 to favor N2. This provides the strongest directing effect. |
| 2. Suboptimal Reaction Conditions | Screen Bases: Switch from a weak base (e.g., K₂CO₃) to a strong base (e.g., NaH).[2][8] The counter-ion (K⁺ vs. Na⁺) can influence the aggregation state of the pyrazolate and its reactivity. |
| Screen Solvents: Change the solvent polarity and coordinating ability. Aprotic polar solvents like DMSO or DMF can favor one isomer, while less polar solvents like THF might favor another.[1] Fluorinated alcohols (TFE, HFIP) have also been shown to dramatically improve regioselectivity in some cases.[9] | |
| Vary Temperature: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the thermodynamic product.[10] | |
| 3. Need for a Specific Isomer | Employ Specialized Methods: If optimization fails, use a method designed for high selectivity. For N1-selectivity , consider using α-halomethylsilanes as "masked" and sterically demanding reagents. For N2-selectivity , the Mg-catalyzed protocol is a powerful option.[1] |
Caption: A logical workflow for troubleshooting poor regioselectivity.
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Incomplete Deprotonation | Use a Stronger Base: Switch from a carbonate base (e.g., K₂CO₃) to a more powerful hydride base (e.g., NaH) to ensure complete formation of the pyrazolate anion.[1] |
| 2. Poorly Reactive Alkylating Agent | Increase Electrophilicity: Change the leaving group on the alkylating agent in order of reactivity: -Cl < -Br < -I < -OTs (tosylate). A better leaving group will accelerate the Sₙ2 reaction. |
| 3. Insufficient Reaction Time/Temp | Optimize Conditions: Ensure anhydrous conditions, as water will quench the base and anion. Increase the reaction temperature or extend the reaction time, monitoring carefully by TLC or LC-MS to avoid decomposition.[1] |
Problem 3: Formation of Dialkylated Quaternary Salt
This occurs when the N-alkylated pyrazole product, which is often more nucleophilic than the starting material, reacts with a second equivalent of the alkylating agent.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Excess Alkylating Agent | Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] |
| 2. High Local Concentration | Slow Addition: Add the alkylating agent dropwise via a syringe pump to the reaction mixture. This maintains a low instantaneous concentration, favoring reaction with the more abundant pyrazolate anion over the product.[1] |
| 3. High Reaction Temperature | Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second alkylation.[1] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[1]
This protocol is a robust starting point for achieving N1-alkylation, particularly when the C3-substituent is larger than the C5-substituent.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Scientist's Note: Be cautious during NaH addition as hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.
Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation[1]
This method is highly effective for directing alkylation to the N2 position, especially with α-bromo amides or esters.
-
Setup: Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Dissolution: Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).
-
Base Addition: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.
-
Reaction: Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).
-
Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol. Concentrate the quenched mixture to dryness. Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).
-
Purification: Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.
Protocol 3: Characterization and Ratio Determination by ¹H NMR
The N1:N2 ratio of the crude product mixture can be accurately determined using ¹H NMR spectroscopy.[1]
-
Sample Prep: Acquire a ¹H NMR spectrum of the crude reaction mixture before purification.
-
Signal Identification: Identify characteristic, well-resolved signals for each regioisomer. Protons on the pyrazole ring (C3-H, C4-H, C5-H) or protons on the newly introduced alkyl group (e.g., N-CH₂-) often have distinct chemical shifts for the N1 and N2 isomers due to the different anisotropic effects of the pyrazole substituents.
-
Integration: Integrate the area of a unique, non-overlapping signal for the N1 isomer and a unique signal for the N2 isomer.
-
Ratio Calculation: The ratio of the integration values corresponds directly to the molar ratio of the two regioisomers.
References
- BenchChem Technical Support Center. (2025).
- BenchChem Application Notes. (2025). N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate.
- Baryshnikov, A. T., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
- BenchChem Technical Support Center. (2025). Managing Regioselectivity in Pyrazole Synthesis.
- ResearchGate. (2024).
- MDPI. (2023).
- ResearchGate.
- PubMed. (2008).
- MDPI. (2021).
- Royal Society of Chemistry. (2020).
- ResearchGate.
- Wiley Online Library. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Semantic Scholar.
- PubMed. (2022).
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- Arnold, J. S., et al. (2022).
- National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- National Institutes of Health. (2022). Thermodynamic vs.
- Royal Society of Chemistry.
- WuXi AppTec. (2022).
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrazole Carboxylation Reactions
Welcome to the Technical Support Center for pyrazole carboxylation reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and efficiency of your pyrazole carboxylation experiments.
Introduction: The Challenge of Pyrazole Carboxylation
Pyrazole carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of a carboxyl group onto the pyrazole ring can be achieved through two primary strategies: de novo synthesis of a carboxylated pyrazole ring, or direct carboxylation of a pre-formed pyrazole. Both approaches present unique challenges that can lead to suboptimal yields. This guide will address common issues encountered in both synthetic routes and provide actionable solutions based on established chemical principles.
Troubleshooting Guide: Low Yields and Side Reactions
Issue 1: Low Yield in Knorr Pyrazole Synthesis from β-Ketoesters
The Knorr pyrazole synthesis, a condensation reaction between a β-keto ester and a hydrazine derivative, is a foundational method for producing pyrazole-3-carboxylates. Low yields are a frequent challenge and can often be traced back to several key factors.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition.
-
Solution: Most Knorr syntheses proceed well at elevated temperatures, often at the reflux temperature of the solvent (e.g., ethanol or 1-propanol at ~100°C).[1] However, if decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
-
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable, especially at higher temperatures, leading to decomposition and the formation of colored byproducts.
-
Solution: Use freshly distilled or high-purity hydrazine. Maintain controlled reaction temperatures to minimize decomposition.
-
-
Presence of Water: Water can lead to undesirable side reactions and reduce yields in condensation reactions.
-
Solution: Employ an anhydrous solvent and protect the reaction from atmospheric moisture using a drying tube or by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can limit the theoretical yield.
-
Solution: A slight excess of the hydrazine derivative (e.g., 1.1 to 2 equivalents) is often used to ensure complete consumption of the more valuable β-keto ester.[1]
-
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is a common and significant problem. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole products.
Controlling Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on the regiochemical outcome. Fluorinated alcohols, such as 2,2-2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[3]
-
pH Control: The acidity or basicity of the reaction medium is critical.
-
Acidic Conditions: Can favor the attack of the less sterically hindered or more electrophilic carbonyl group.
-
Neutral or Basic Conditions: May favor the attack of the more nucleophilic nitrogen of a substituted hydrazine.
-
-
Steric and Electronic Effects: The inherent properties of the substrates play a major role.
-
A bulky substituent on the dicarbonyl compound will sterically hinder the attack at the adjacent carbonyl.
-
A strong electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[4]
-
Data Presentation: The Impact of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | ~1:1 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >95:5 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [3] |
Issue 3: Low Yield in Direct Carboxylation of Pyrazoles with CO₂
Direct C-H carboxylation of pre-formed pyrazoles with carbon dioxide is an atom-economical approach but often requires specific catalytic systems to overcome the high activation barrier.
Key Factors for Successful Direct Carboxylation:
-
Catalyst System: Transition metal catalysts are typically required. Rhodium complexes, in particular, have shown efficacy. A common system involves a rhodium precursor like [Rh(coe)Cl]₂ or RhCl₃·3H₂O, a phosphine ligand (e.g., P(Mes)₃), and a methylating agent such as AlMe₂(OMe).[5][6][7]
-
Reaction Conditions: These reactions are sensitive to temperature and solvent.
-
Directing Groups: The efficiency and regioselectivity of C-H activation can be enhanced by the presence of a directing group on the pyrazole nitrogen.
Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis Using Fluorinated Alcohol
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of 2,2,2-trifluoroethanol (TFE).[3]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Rhodium-Catalyzed Direct Carboxylation of an Alkenyl Pyrazole with CO₂
This protocol is adapted from a procedure for the direct carboxylation of an alkenyl C-H bond using a pyrazole directing group.[5]
Materials:
-
Alkenylpyrazole (1.0 eq)
-
RhCl₃·3H₂O (5 mol%)
-
Trimesitylphosphine (P(Mes)₃) (6 mol%)
-
AlMe₂(OMe) (2.0 eq)
-
N,N-Dimethylacetamide (DMA)
-
CO₂ (balloon or cylinder)
Procedure:
-
To a flame-dried Schlenk tube under a CO₂ atmosphere, add the alkenylpyrazole, RhCl₃·3H₂O, and P(Mes)₃.
-
Add anhydrous DMA to dissolve the solids.
-
Carefully add AlMe₂(OMe) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 70°C) for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid is difficult to purify. What are some effective methods?
A1: Pyrazole carboxylic acids can often be purified by recrystallization. Common solvents include ethanol, methanol, or mixtures of ethanol and water.[8][9] Acid-base extraction is another powerful technique. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH), wash with an organic solvent like diethyl ether to remove neutral impurities, and then re-acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid. The solid can then be collected by filtration.
Q2: I am observing an unexpected decarboxylation of my pyrazole carboxylic acid. How can I prevent this?
A2: Decarboxylation can occur at high temperatures, especially under acidic or basic conditions. If your synthesis or work-up involves harsh conditions, consider lowering the temperature. In some cases, decarboxylation is a desired subsequent step, but if it is an unwanted side reaction, milder conditions are necessary.
Q3: Can I use organolithium reagents for direct carboxylation?
A3: Yes, direct carboxylation of pyrazoles can be achieved by first deprotonating the pyrazole ring with a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate, which is then quenched with CO₂ (often as dry ice). This method typically requires anhydrous conditions and low temperatures to avoid side reactions.
Q4: How can I distinguish between the two regioisomers of my unsymmetrical pyrazole synthesis?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish the connectivity of the substituents. A cross-peak in the NOESY spectrum between a proton on the N-substituent and a proton at a specific position on the pyrazole ring (e.g., C5-H) can confirm the regiochemistry.
Visualizing the Mechanisms and Workflows
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis, leading to potential regioisomers.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Li, X., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5087.
- Iwasawa, T., et al. (2018). Rh-Catalyzed Direct Carboxylation of Alkenyl C−H Bonds of Alkenylpyrazoles. Angewandte Chemie International Edition, 57(30), 9396-9400.
- Iwasawa, T., et al. (2011). Rhodium(I)-Catalyzed Direct Carboxylation of Arenes with CO2 via Chelation-Assisted C−H Bond Activation. Journal of the American Chemical Society, 133(1), 12-14.
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate.
- Gao, E., et al. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers.
- Bakulev, V. A., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(16), 4945.
- ResearchGate. (2025). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. ResearchGate.
- Mykhailiuk, P. K. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5087.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(1), 131-134.
- ResearchGate. (n.d.). Gram scale carboxylation of 6 a using CO2. ResearchGate.
- Saini, V., & Kumar, S. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 13(12), 1481.
- Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Saini, V., & Kumar, S. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI.
- Rahali, A., et al. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 22(6-8), 485-492.
- ChemRxiv. (2021). Rhodium(I)-Catalysed Aryl C–H Carboxylation of 2-Arylanilines with CO2. ChemRxiv.
- National Center for Biotechnology Information. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Chemical Communications. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation | Request PDF.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ResearchGate. (n.d.). Knorr pyrazole synthesis. ResearchGate.
- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Charles Darwin University. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO>2>Capture and Alkyne Carboxylation.
- ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
Sources
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preventing dehalogenation as a side reaction in bromopyrazole couplings
Here is the technical support center on preventing dehalogenation as a side reaction in bromopyrazole couplings.
Welcome to the technical support hub for researchers engaged in the cross-coupling of bromopyrazoles. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this area: undesired dehalogenation. As drug development professionals and synthetic chemists, achieving high selectivity and yield is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the dehalogenation side reaction.
Q1: What exactly is dehalogenation in the context of bromopyrazole cross-coupling?
A1: Dehalogenation, also referred to as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the bromine atom on the pyrazole ring is replaced by a hydrogen atom.[1][2] This consumes your starting material and generates a pyrazole byproduct, which lowers the yield of your desired coupled product and often complicates purification due to similar polarities.[1]
Q2: Why are bromopyrazoles and other N-heteroaryl halides particularly susceptible to this side reaction?
A2: N-heterocyclic halides, including bromopyrazoles, are generally more electron-deficient than their carbocyclic aryl halide counterparts. This electronic nature can make them more susceptible to side reactions.[1][3] Furthermore, for pyrazoles with an unsubstituted N-H group, the acidic proton can be deprotonated by the base in the reaction. This can lead to catalyst inhibition or promote alternative reaction pathways that result in dehalogenation.[1][4] For this reason, N-H protection is often a crucial first step for improving reaction outcomes.[5][6]
Q3: What is the primary mechanism that leads to dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][7] This highly reactive intermediate can be generated from various sources, including trace amounts of water, alcohol solvents, certain amine bases, or even as a result of β-hydride elimination from other components in the mixture.[1][8][9] Once formed, this Pd-H species can undergo reductive elimination with the pyrazole group attached to the palladium center, yielding the undesired dehalogenated pyrazole (Pyrazole-H) and regenerating the active Pd(0) catalyst.[1] This pathway directly competes with the desired reductive elimination step that forms your product.
Q4: I am using an unprotected pyrazole. Is protecting the N-H group always necessary?
A4: While not universally required for all coupling types, protecting the N-H group is a highly recommended strategy, particularly for Suzuki-Miyaura reactions. The acidic N-H can interfere with the base and the catalyst, often leading to lower yields and an increase in dehalogenation.[4][5] For Buchwald-Hartwig aminations, successful couplings of unprotected bromopyrazoles have been reported, but this is highly dependent on the specific catalyst system and reaction conditions.[4] If you are observing significant dehalogenation, N-protection should be one of the first strategies you test.[1]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues.
Problem 1: My primary product is the dehalogenated pyrazole, with very low conversion to the desired coupled product. What are the most likely causes?
This outcome suggests that the dehalogenation pathway is significantly faster than your desired cross-coupling pathway. The issue is almost certainly rooted in your choice of reagents and conditions.
-
Cause A: Inappropriate Base. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while effective for many couplings, can aggressively promote the formation of Pd-H species, leading to dehalogenation.[1][10][11]
-
Cause B: Suboptimal Ligand. Your phosphine ligand is the primary determinant of the catalyst's behavior. Small, less electron-donating ligands like triphenylphosphine (PPh₃) may not sufficiently promote the final reductive elimination step to form your product.[12] If this step is slow, the competing dehalogenation has more time to occur.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos , SPhos , or RuPhos are specifically designed to accelerate the reductive elimination step, which helps the desired bond formation outcompete the dehalogenation pathway.[1][13] Using a well-defined pre-catalyst that incorporates these ligands (e.g., XPhos Pd G3) is also highly recommended for generating the active Pd(0) species cleanly and efficiently.[14]
-
-
Cause C: Protic or Inappropriate Solvent. If you are using an alcohol as a solvent or have significant water present, these can serve as direct hydride sources for the dehalogenation pathway.[2][7] Similarly, polar aprotic solvents like DMF have been observed to promote dehalogenation more than others.[2][15]
-
Solution: Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions. Use high-purity, degassed aprotic solvents like toluene , 1,4-dioxane , or THF .[3]
-
Problem 2: My reaction is producing a mixture of the desired product and the dehalogenated byproduct. How can I improve the selectivity?
This is a classic optimization problem where you need to fine-tune conditions to favor one kinetic pathway over another.
-
Cause A: Reaction Temperature is Too High. Higher temperatures can accelerate both the desired and undesired reactions, but they may disproportionately favor the dehalogenation pathway.[2][13]
-
Solution: Lower the reaction temperature. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[1] The goal is to find the minimum temperature required for a reasonable rate of product formation.
-
-
Cause B: Catalyst Loading is Not Optimized. While counterintuitive, an excessively high catalyst loading can sometimes lead to an increase in side reactions.[13]
-
Solution: Titrate the catalyst loading. Try reducing the amount of palladium pre-catalyst to 1-2 mol%. In some cases, this can improve selectivity without significantly compromising the reaction rate.
-
Problem 3: My reaction is very sluggish, and I see the dehalogenated byproduct forming slowly over time as the starting material is consumed.
A slow desired reaction provides a greater opportunity for side reactions to occur. The key is to accelerate the productive catalytic cycle.
-
Cause A: Inefficient Catalyst Activation or Decomposition. If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species can be inefficient and can consume your reagents, leading to side products.[12] The catalyst may also be decomposing over the long reaction time, indicated by the formation of palladium black.[16]
-
Cause B: Poor Transmetalation (Suzuki-Miyaura specific). If the transfer of the organic group from the boron reagent to the palladium center is slow, the Ar-Pd-Br intermediate has more time to encounter a hydride source and undergo dehalogenation.
-
Solution: Ensure your boronic acid or ester is of high quality. Sometimes, switching from a boronic acid to a more stable and reactive boronic ester (e.g., a pinacol or neopentyl glycol ester) can improve the rate and efficiency of the transmetalation step.[7]
-
Visualizing the Competing Pathways
The following diagram illustrates the central challenge: the divergence of the catalytic cycle toward either the desired product or the dehalogenated byproduct.
Caption: Palladium catalytic cycle showing the desired coupling pathway versus the competing dehalogenation side reaction.
Summary of Optimization Parameters
Use this table as a quick reference for optimizing your reaction conditions to minimize dehalogenation.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos). | Accelerates the desired C-C or C-N reductive elimination, which outcompetes the dehalogenation pathway.[1][13] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Less likely to act as a hydride source or promote the formation of Pd-H species compared to strong alkoxide bases.[1][3] |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF). | Avoids protic sources (water, alcohols) that can directly provide hydrides for the dehalogenation reaction.[1][3] |
| Temperature | Run at the lowest effective temperature (e.g., 60-80 °C). | Dehalogenation is often more kinetically facile at higher temperatures; lowering the temperature can improve selectivity.[1][13] |
| Catalyst | Use a well-defined Pd(0) pre-catalyst (e.g., XPhos Pd G2/G3). | Ensures clean, efficient generation of the active catalyst, avoiding side reactions associated with in-situ reduction of Pd(II) salts.[1][14] |
| N-H Group | Protect the pyrazole N-H (e.g., with Boc, Trityl, SEM). | Prevents catalyst inhibition and side reactions caused by the acidic proton, especially in Suzuki couplings.[4][5][6] |
Troubleshooting Workflow
When faced with significant dehalogenation, a systematic approach is key.
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation in bromopyrazole couplings.
Experimental Protocols
The following are generalized starting procedures designed to suppress dehalogenation. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents. Optimization for your specific substrate is likely required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for forming C-C bonds while minimizing dehalogenation.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the N-protected bromopyrazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand if not part of the pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of both the desired product and the dehalogenated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for forming C-N bonds. The choice of base is critical and may require screening.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1–5 mol%) and the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5–2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under positive inert gas pressure, add the bromopyrazole (1.0 equiv) and the amine (1.1–1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent, filter through a pad of Celite® to remove palladium residues if necessary, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product.
References
- Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Caddick, S. et al.
- Caddick, S. et al.
- Gagnier, S. V. & Fu, G. C. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Gagnier, S. V. & Fu, G. C. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Jedinák, L. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Narayanan, B. et al. Deciphering complexity in Pd–catalyzed cross-couplings.
- Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]
- Chiba, S. et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Nolan, S. P. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
- Reddit r/Chempros.
- Nolan, S. P. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- El-faham, A. et al. Palladium-catalyzed dehalogenation of 5-halopyrazoles.
- Ballesteros, P. et al. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
- Chiba, S. et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Tomanová, P. et al. Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions.
- Le, C. et al. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]
- Reddit. Your "Go-To", "just couple already", Suzuki conditions? [Link]
- Bhaumik, A. et al. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chiba, S. et al. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Lee, D. H. et al. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Enthaler, S. et al. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Viciu, M. S. et al. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
- Jedinák, L. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Kumar, A. et al. Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
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- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in basic conditions
Welcome to the technical support center for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5775-88-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block, particularly when utilized under basic experimental conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and development workflows.
Introduction to Stability Profile
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a brominated pyrazole core, offers unique reactivity for further functionalization. However, the presence of the bromine substituent on the electron-rich pyrazole ring, in conjunction with the carboxylic acid moiety, can lead to stability issues in the presence of bases. Understanding these potential degradation pathways is critical for successful experimental outcomes.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in basic media.
Issue 1: Low or No Recovery of Starting Material After Basic Work-up or Reaction
Symptoms:
-
Disappearance of the starting material spot on TLC analysis.
-
Low yield of the desired product.
-
Presence of unexpected, more polar spots on TLC.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Debromination | The carbon-bromine bond on the pyrazole ring may be susceptible to cleavage under basic conditions, leading to the formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This is a known reaction for aryl halides, particularly when influenced by reaction conditions. | - Use milder bases: Consider using weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA) instead of strong bases like NaOH or KOH.- Lower reaction temperature: Perform the reaction at the lowest effective temperature to minimize the rate of debromination.- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential radical-mediated debromination pathways. |
| Ring Opening | While the pyrazole ring is generally stable, harsh basic conditions (high concentration of strong base, elevated temperatures) can potentially lead to the opening of the heterocyclic ring.[2] This would result in highly polar, acyclic degradation products. | - Avoid harsh conditions: Steer clear of concentrated strong bases and high temperatures for extended periods.- Buffer the reaction medium: If a specific pH is required, use a suitable buffer system to maintain it within a milder basic range. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC, HPLC, or LC-MS.
-
Difficulty in isolating the desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Complex Degradation Cascade | A combination of debromination and other base-catalyzed side reactions may be occurring, leading to a mixture of products. | - Systematic reaction optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of base, solvent, temperature, and reaction time.- In-situ reaction monitoring: Utilize techniques like in-situ IR or process NMR to monitor the reaction progress and detect the formation of intermediates or byproducts in real-time. |
| Nucleophilic Aromatic Substitution (SNAr) | Although less common on electron-rich rings without strong activating groups, direct substitution of the bromide by a nucleophile (e.g., hydroxide or other nucleophiles present in the reaction) could occur under certain conditions, leading to a hydroxylated or otherwise substituted pyrazole. | - Minimize strong nucleophiles: If the base is not the intended nucleophile, use a non-nucleophilic base (e.g., DBU, proton sponge).- Protect the carboxylic acid: If the reaction conditions allow, consider protecting the carboxylic acid as an ester to modulate the electronic properties of the ring, though this would require a subsequent deprotection step. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary suspected degradation pathways for this compound under basic conditions.
Caption: Potential degradation pathways of the target molecule in basic media.
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound in your specific reaction conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Mild Base: Mix an aliquot of the stock solution with an equal volume of a mild base solution (e.g., 0.1 M NaHCO₃).
-
Strong Base: Mix an aliquot of the stock solution with an equal volume of a strong base solution (e.g., 0.1 M NaOH).
-
Temperature Effect: Incubate the solutions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the degradation.
-
Analysis: Analyze the samples by HPLC-UV and LC-MS to quantify the remaining parent compound and identify any degradation products.
Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting stability issues.
Caption: Decision tree for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazole ring?
The pyrazole ring is an aromatic heterocycle and is generally considered stable under a range of conditions. However, its stability can be influenced by the substituents on the ring and the experimental conditions, such as pH and temperature.
Q2: Is the C-Br bond on the pyrazole ring labile?
Yes, the C-Br bond on the pyrazole ring can be susceptible to cleavage, particularly under reductive conditions or in the presence of strong bases at elevated temperatures, leading to debromination.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. HPLC-UV can be used to quantify the parent compound and its degradation products, while LC-MS is invaluable for the identification of unknown byproducts by providing molecular weight information.[3][4][5] For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3]
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
It is recommended to store the compound in a cool, dry place, away from strong bases and light. For long-term storage, refrigeration (2-8 °C) is advisable.
Q5: Can I use this compound in reactions involving strong bases like n-butyllithium?
Extreme caution should be exercised when using organolithium bases. In addition to potential debromination, the acidic proton of the carboxylic acid will be abstracted. Furthermore, directed ortho-metalation could potentially occur. It is highly recommended to protect the carboxylic acid group as an ester before performing such reactions.
References
- Chem-Impex. This compound. [Link]
- ResearchGate.
- PubMed. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. [Link]
- Hilaris Publisher.
- ResearchGate. Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Effective Work-up Procedures for Reactions Involving Brominated Pyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with brominated pyrazoles. The unique chemical properties of these heterocyclic compounds can present specific challenges during reaction work-up and purification. This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
I. Troubleshooting Guide: Common Work-up Issues
This section addresses specific issues that you may encounter during the work-up of reactions involving brominated pyrazoles, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Difficulty Removing Excess Brominating Agent (e.g., Br₂, NBS)
Symptom: The organic layer remains yellow or reddish-brown even after an aqueous wash, indicating the presence of residual bromine.
Potential Cause: Insufficient quenching of the electrophilic bromine species. Simple water washes are often ineffective at removing unreacted bromine.
Recommended Action:
-
Quenching with a Reducing Agent: The most reliable method is to quench the reaction mixture with an aqueous solution of a reducing agent before extraction.[1][2] Common choices include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[1][2][3]
-
Causality: These reagents react with elemental bromine (Br₂) to form colorless and water-soluble bromide ions (Br⁻), which are easily removed in the aqueous phase.[2] For instance, sodium thiosulfate reduces bromine to sodium bromide.
-
-
Monitoring the Quench: The disappearance of the reddish-brown color of bromine is a clear visual indicator of a complete quench. The organic layer should become colorless or pale yellow.[1][2]
-
Exothermicity Warning: The quenching process can be exothermic. It is crucial to cool the reaction mixture in an ice-water bath before and during the slow, portion-wise addition of the quenching solution to maintain temperature control.[1][4]
| Quenching Agent | Stoichiometry (moles of agent per mole of Br₂) | Typical Concentration | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) aqueous solution | Inexpensive, readily available, and effective.[1] | Can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite (NaHSO₃) | 1 | 5-10% (w/v) aqueous solution | Effective and does not typically form sulfur.[1] | Generates toxic sulfur dioxide (SO₂) gas, especially under acidic conditions.[1] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) aqueous solution | Effective and less likely to form sulfur than thiosulfate.[1][2] | Can also generate SO₂ under acidic conditions.[1] |
Issue 2: Product Precipitation or Oiling Out During Aqueous Work-up
Symptom: Upon adding an aqueous solution (water, brine, or quenching agent), the desired brominated pyrazole product crashes out of the organic solvent as a solid or an intractable oil.
Potential Cause:
-
Poor Solubility: Many brominated pyrazoles have limited solubility in common non-polar organic solvents like hexanes or even moderately polar solvents like ethyl acetate, especially if they possess polar functional groups or a free N-H group.[5]
-
Solvent Miscibility: The addition of water can decrease the solubility of the organic product in the organic phase.
Recommended Action:
-
Solvent Selection: Choose an organic solvent for the reaction and work-up in which your product is more soluble. Dichloromethane (DCM) or chloroform often offer better solubility for polar heterocycles.
-
Dilution: Before the aqueous wash, dilute the reaction mixture with a larger volume of a good solvent for your product. This keeps the product concentration below its solubility limit.
-
Phase-Transfer Catalysis: For certain reactions like N-alkylation, using a phase-transfer catalyst can help manage solubility issues from the start.[6]
-
Direct Purification: If the product is a stable solid, it can sometimes be isolated by filtration directly after quenching, followed by washing the solid with water and a non-polar solvent like hexanes to remove impurities.
Issue 3: Low Recovery After Acid-Base Extraction
Symptom: Attempting to purify a brominated pyrazole using acid-base extraction results in a significant loss of product.
Potential Cause:
-
Weak Basicity: Pyrazoles are weakly basic.[7] The pyridine-like nitrogen can be protonated, but this requires a sufficiently strong acid. Using a weak acid may not fully protonate the pyrazole, leading to incomplete extraction into the aqueous acidic layer.
-
Product Instability: The brominated pyrazole ring might be unstable under strongly acidic or basic conditions, potentially leading to degradation or ring-opening.[8] The C-Br bond can also be susceptible to nucleophilic attack under harsh basic conditions.[8]
Recommended Action:
-
pH Control: Use a dilute but strong acid (e.g., 1M HCl) for the extraction of basic pyrazoles.[7] This ensures complete protonation to the more water-soluble pyrazolium salt.[7][8]
-
Avoid Harsh Conditions: Unless the stability of your specific compound is known, avoid using concentrated acids or bases, and perform extractions at room temperature or below.[8]
-
Back-Extraction: After isolating the desired layer (e.g., the aqueous acidic layer containing the protonated pyrazole), perform a "back-extraction" by washing it with a small amount of fresh organic solvent to recover any neutral product that may have been carried over.[9]
II. Frequently Asked Questions (FAQs)
Q1: My brominated pyrazole product is an oil that won't crystallize. How can I purify it?
A1: An oily product often indicates the presence of residual solvent (like DMF or DMSO) or impurities that inhibit crystallization.[5]
-
Solvent Removal: Ensure all high-boiling solvents are thoroughly removed. For DMF or DMSO, this often requires repeated washing of an ethereal solution with water and brine.[5]
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying oily products.[6][10] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (like DCM) and then adding a large excess of a poor solvent (like hexanes or pentane) while stirring vigorously. This can sometimes induce precipitation of the product as a solid.[5]
-
Sublimation: If the compound is thermally stable, sublimation under high vacuum can be an excellent purification method for non-crystalline solids or oils.[5]
Q2: I'm performing a Suzuki coupling with a bromopyrazole, and the work-up is messy. How can I effectively remove the palladium catalyst and boronic acid residues?
A2: This is a common challenge. A multi-step work-up is often necessary.[10]
-
Initial Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite®. This will remove a significant portion of the insoluble palladium black and inorganic salts.
-
Aqueous Washes:
-
Wash the organic layer with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and its byproducts.[10]
-
A wash with saturated aqueous ammonium chloride (NH₄Cl) can help remove some palladium residues by forming coordination complexes.
-
-
Specialized Scavengers: For persistent palladium contamination, consider stirring the organic solution with a palladium scavenger resin or filtering it through a silica plug treated with a thiol-containing compound.
-
Chromatography: Final purification is almost always achieved by silica gel column chromatography.[10]
Q3: Can I perform a work-up on a reaction involving an N-H free bromopyrazole? Are there special considerations?
A3: Yes, but the acidic N-H proton introduces complications.
-
Acidity: The N-H proton is acidic and will react with basic reagents. During an acid-base workup, adding a base like NaOH will deprotonate the pyrazole, forming a water-soluble pyrazolate salt. This can be used for purification but can also lead to product loss into the basic aqueous layer if not intended.
-
Reactivity: N-H pyrazoles can be less stable and may lead to side reactions, such as debromination, particularly in coupling reactions.[10] Protecting the N-H group (e.g., as a Boc or p-tolyl derivative) is often a prudent strategy to simplify both the reaction and the subsequent work-up.[8]
III. Experimental Protocols & Methodologies
Protocol 1: General Work-up for a Bromination Reaction
This protocol provides a standard procedure for quenching and working up a reaction where an excess of elemental bromine (Br₂) or N-bromosuccinimide (NBS) was used.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath.[1]
-
Quenching: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Slowly add this solution dropwise to the vigorously stirred reaction mixture.[1][2]
-
Expert Tip: Monitor the temperature during addition; do not let it rise significantly. Continue adding the quenching solution until the reddish-brown or yellow color completely disappears.[4]
-
-
Dilution & Separation: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) - This neutralizes any acidic byproducts like HBr.
-
Brine (saturated aqueous NaCl) (1x) - This helps to break emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction for a Basic Brominated Pyrazole
This protocol is designed to separate a basic brominated pyrazole from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.[7][11]
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your desired product. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery.
-
Neutralization & Isolation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The neutral brominated pyrazole should precipitate as a solid or oil.
-
Final Extraction: Extract the now-basic aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM). Combine these organic extracts.
-
Final Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
IV. Diagrams and Workflows
Decision Workflow for Work-up Strategy
This diagram outlines a logical approach to selecting an appropriate work-up procedure based on the properties of the brominated pyrazole product.
Caption: Decision tree for selecting a work-up procedure.
General Workflow for N-Alkylation of Brominated Pyrazoles
This diagram illustrates the typical steps involved in an N-alkylation reaction of a brominated pyrazole and its subsequent work-up.[6]
Caption: General workflow for N-alkylation of brominated pyrazoles.[6]
V. References
-
Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
-
Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
-
Technical Support Center: Optimization of Suzuki Coupling with Bromo-Pyrazole Substrates. Benchchem.
-
Stability of 4-Bromo-1-p-tolyl-1H-pyrazole under acidic or basic conditions. Benchchem.
-
Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
-
Technical Support Center: N-Alkylation of Brominated Pyrazoles. Benchchem.
-
organic lab - quenching? The Student Room. [Link]
-
Organic Syntheses Procedure. [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]
-
Acid-Base Extraction. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
analytical challenges in monitoring the progress of pyrazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for analytical challenges in monitoring pyrazole reactions. Pyrazole and its derivatives are cornerstones in the pharmaceutical and agrochemical industries, valued for their vast biological activities.[1][2] However, their synthesis is often accompanied by analytical hurdles, such as the formation of regioisomers, challenging separations, and potential degradation during analysis.[3][4]
This guide provides actionable troubleshooting protocols and answers to frequently asked questions, empowering you to navigate these complexities with confidence. As Senior Application Scientists, we ground our advice in established principles, offering not just solutions, but the reasoning behind them.
Analytical Technique Selection Workflow
Choosing the appropriate analytical technique is the first critical step in successfully monitoring your pyrazole reaction. Each method offers distinct advantages and is suited for different analytical challenges.
Caption: Workflow for selecting the appropriate analytical technique.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for pyrazole analysis due to its high resolution and sensitivity.[1][5] However, challenges such as co-elution of isomers and poor peak shape are common.
Question: My pyrazole regioisomers are co-eluting or have poor resolution. How can I improve their separation?
Answer:
The co-elution of pyrazole regioisomers is a frequent challenge, primarily due to their similar polarities and hydrodynamic volumes. Achieving baseline separation requires a systematic optimization of chromatographic parameters.
Causality: The subtle differences in the position of substituents on the pyrazole ring lead to minor variations in polarity. Standard reversed-phase C18 columns may not provide sufficient selectivity to resolve these closely related compounds.[1]
Protocol: Method Development for Pyrazole Isomer Separation
-
Column Selection:
-
Initial Choice: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[6]
-
Alternative Stationary Phases: If C18 fails, explore columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative pi-pi and dipole-dipole interactions, which are beneficial for separating aromatic isomers.
-
Chiral Separations: For enantiomers, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns like Lux cellulose-2 and Lux amylose-2 have shown excellent performance in separating chiral pyrazole derivatives.[7][8]
-
-
Mobile Phase Optimization:
-
Solvent Strength: Begin with a simple mobile phase, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[6] Adjust the acetonitrile/water ratio to optimize retention.
-
Solvent Type: Replacing acetonitrile with methanol can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can change its interaction with the pyrazole analytes and the stationary phase.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable pyrazoles. Analyze the pKa of your compounds and adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a consistent ionization state.
-
-
Temperature Control:
-
Increasing the column temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity, which can improve peak efficiency. However, it may also reduce retention time, so adjustments to the mobile phase composition may be needed.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Validation: Successful separation is confirmed by achieving a resolution (Rs) of >1.5 between the isomeric peaks. Peak purity can be further assessed using a photodiode array (PDA) detector.
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 250 x 4.6 mm, 5 µm | Test Phenyl-Hexyl, PFP, or Chiral columns |
| Mobile Phase | Acetonitrile/Water + 0.1% TFA | Vary organic solvent ratio; switch to Methanol; adjust pH |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min for improved resolution |
| Temperature | 25°C (Ambient) | Increase to 35-40°C to improve peak efficiency |
| Detection | UV at 254 nm or λmax | Use PDA detector to check for peak purity |
| Table 1. HPLC Parameter Optimization for Pyrazole Isomer Separation. |
Troubleshooting Guide: Gas Chromatography (GC)
GC and GC-MS are powerful tools for analyzing volatile and thermally stable pyrazole derivatives.[3] Key challenges include thermal degradation of sensitive compounds and differentiating isomers with identical mass-to-charge ratios.
Question: I suspect my pyrazole derivative is degrading in the GC injector. How can I confirm and prevent this?
Answer:
Thermal degradation is a significant concern for certain substituted pyrazoles, especially those with bulky or heat-labile functional groups. The high temperatures of the GC inlet can cause fragmentation or rearrangement, leading to inaccurate quantification and misidentification.
Causality: The pyrazole ring itself is generally stable, but substituents can be susceptible to thermal stress. This can lead to the appearance of unexpected peaks in the chromatogram and a lower-than-expected response for the target analyte.
Protocol: Minimizing Thermal Degradation in GC
-
Injector Temperature Optimization:
-
Start with a lower injector temperature (e.g., 200°C) and incrementally increase it (e.g., in 10°C steps) while monitoring the peak area of the parent compound and any potential degradation products. The optimal temperature will maximize the response of the target analyte while minimizing degradants.[3]
-
-
Use of a Split/Splitless Inlet:
-
A split injection with a high split ratio (e.g., 50:1) minimizes the residence time of the analyte in the hot inlet, reducing the opportunity for degradation.
-
-
Liner Selection:
-
Use a deactivated glass wool liner. The inert surface minimizes catalytic degradation that can occur on active metal sites within the injector.
-
-
Derivatization:
-
For pyrazoles with active hydrogens (e.g., N-H), derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase thermal stability and improve peak shape.
-
Validation: Inject a known standard at various inlet temperatures. A plot of peak area versus temperature should show an initial increase followed by a plateau or decrease. The optimal temperature lies at the beginning of the plateau. The absence of degradation product peaks in the chromatogram confirms the success of the optimized method.
Caption: A decision tree for troubleshooting GC peak broadening.
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between N-substituted and C-substituted pyrazole regioisomers using NMR?
A1: This is a classic challenge in pyrazole chemistry. While 1D ¹H and ¹³C NMR can provide initial clues, unambiguous assignment often requires 2D NMR techniques.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. An HMBC experiment will show correlations between protons and carbons that are 2 or 3 bonds away.
-
For an N1-substituted pyrazole, the protons on the substituent will show a correlation to the C3 and C5 carbons of the pyrazole ring.
-
For a C3-substituted pyrazole, the N1-H proton (if present and observable) will show correlations to C3 and C5, while the protons on the C3 substituent will correlate to C3 and C4.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, which can be helpful in confirming assignments based on the proximity of substituents to protons on the pyrazole ring.[10]
Q2: My mass spectrometry data shows two major fragmentation pathways for my pyrazole: loss of HCN and loss of N₂. Is this typical?
A2: Yes, this is a well-documented fragmentation pattern for the pyrazole ring under electron ionization (EI) conditions in a mass spectrometer.[11][12]
-
Loss of HCN (27 Da): This often occurs from the molecular ion ([M]⁺) or the [M-H]⁺ ion.
-
Loss of N₂ (28 Da): This fragmentation typically proceeds from the [M-H]⁺ ion. The relative abundance of these fragments can be influenced by the nature and position of substituents on the pyrazole ring.[11]
Q3: I am struggling with low yield in my Knorr pyrazole synthesis. What are the most common reasons?
A3: Low yields in the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, are often traced back to a few key issues.[13][14]
-
Formation of a Stable Intermediate: A stable hydrazone intermediate may form that is slow to cyclize. Increasing the reaction temperature or adding a dehydrating agent can help drive the reaction to completion.[13]
-
Reagent Purity: Hydrazine derivatives can degrade over time. Using fresh, high-purity reagents is critical.
-
Reaction Conditions: The reaction is typically acid-catalyzed. Ensure the catalyst (e.g., glacial acetic acid) is present and that the temperature and reaction time are optimized by monitoring the reaction progress with Thin Layer Chromatography (TLC).[14]
Q4: Can I use UV-Vis spectrophotometry for quantitative analysis of my pyrazole product?
A4: UV-Vis spectrophotometry can be a simple, rapid, and cost-effective method for quantifying pyrazole-based active pharmaceutical ingredients (APIs), provided the molecule has a suitable chromophore.[15] The method is based on the Beer-Lambert Law. For this to be a valid quantitative method, you must:
-
Determine the λmax: Scan a dilute standard solution to find the wavelength of maximum absorbance, which provides the highest sensitivity.[15]
-
Establish Linearity: Create a calibration curve with at least five concentrations to demonstrate a linear relationship between absorbance and concentration.
-
Validate for Specificity: You must demonstrate that starting materials, intermediates, and potential impurities do not absorb at the λmax of your target compound, or your results will be inaccurate.[15]
References
- National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase.
- The Royal Society of Chemistry. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods.
- Open Research Library. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- figshare. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
- Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
- ResearchGate. (n.d.). Analytical method development and validations of API by using suitable analytical technique.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). development and validation of rp- hplc method for the quantitative determination of aripiprazole in.
- ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). (PDF) A Short Review on Pyrazole Derivatives and their Applications.
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of residual palladium from pyrazole-containing compounds. Here, we address common challenges and provide structured solutions in a direct question-and-answer format.
Section 1: Foundational Questions
Q1: Why is removing palladium from my pyrazole compound so critical?
The removal of palladium is paramount for two primary reasons: regulatory compliance and downstream process integrity.
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1] Palladium is classified as a Route-Specific Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral medications.[2][3] For a standard 10g daily dose of a drug product, this translates to a maximum allowable concentration of 10 parts per million (ppm).[1][4] Exceeding these limits can lead to the rejection of a drug candidate and significant delays in development.[5]
-
Catalytic Activity: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic steps, cause product degradation, or generate unintended byproducts, compromising the yield and purity of your final compound.[6]
Q2: What makes pyrazoles a unique challenge for palladium removal?
Pyrazoles and other N-heterocycles present a specific challenge due to their inherent chemical nature. The nitrogen atoms in the pyrazole ring can act as ligands, forming strong coordination complexes with soluble palladium species.[7] This strong interaction can make the palladium resistant to removal by standard methods like simple filtration or crystallization, as the catalyst essentially "travels" with the product.[7]
Section 2: Method Selection & Workflow
Q3: What are the primary methods for palladium removal, and how do I choose the right one for my pyrazole derivative?
Choosing the optimal method depends on the nature of the palladium species (heterogeneous vs. homogeneous), the properties of your pyrazole compound (solubility, stability), and the required level of purity.[8] The main strategies are:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8]
-
Chromatography: Separating the compound from the catalyst based on differential adsorption on a stationary phase like silica gel.
-
Precipitation/Filtration: Converting soluble palladium into an insoluble form that can be removed by filtration through an agent like Celite®.[8]
-
Crystallization: Purifying the product by crystallization, leaving impurities in the mother liquor.[5]
The following workflow provides a structured approach to method selection.
Section 3: Troubleshooting Common Problems
Q4: My silica gel chromatography isn't removing all the palladium. What can I do?
This is a common issue, often caused by the palladium species co-eluting with the polar pyrazole product. Significant levels of palladium can remain even after chromatographic purification.[6][9]
-
Underlying Cause: The palladium may be complexed with your product, giving the complex similar chromatographic behavior to the free product.
-
Solutions:
-
Optimize Solvent System: Experiment with different solvent gradients to improve separation.
-
Pre-treatment: Before loading the column, stir the crude product with a silica-based scavenger. This will capture the majority of the palladium, which can then be filtered off. The filtrate can then be subjected to chromatography for final polishing.
-
Use a Scavenger "Plug": Add a layer of a suitable palladium scavenger on top of your silica gel column. This acts as an in-line trap for palladium species before they enter the main separation bed.
-
Q5: Activated carbon treatment is significantly reducing my product yield. How can I optimize this?
Activated carbon is a cost-effective adsorbent, but its non-specific nature is a major drawback, often leading to co-adsorption of the desired product.[1][8]
-
Underlying Cause: The high surface area and porous structure of activated carbon can physically trap or adsorb your pyrazole compound along with the palladium.[1]
-
Solutions:
-
Minimize Adsorbent Amount: Conduct a screening experiment to determine the minimum weight percent (wt%) of activated carbon required for effective palladium removal. Start with 5-10 wt% relative to your crude product and titrate down.[1]
-
Screen Carbon Grades: Different activated carbons have varying pore sizes and surface chemistries.[10][11] Testing different grades may reveal one with higher selectivity for palladium over your product.
-
Solvent Washes: After filtering off the activated carbon, wash it thoroughly with a solvent in which your product is highly soluble. This can help recover adsorbed product from the carbon surface.[7]
-
Q6: I've used a scavenger, but the residual palladium is still too high. What went wrong?
When a scavenger fails, it's typically due to kinetics, stoichiometry, or an incorrect choice of scavenger for the specific palladium species and pyrazole substrate.
-
Underlying Cause: The scavenger may not be effectively competing with the pyrazole's coordination to the palladium, or the reaction conditions may not be optimal for binding.[7]
-
Solutions:
-
Increase Equivalents & Time: The binding process is an equilibrium. Increase the molar equivalents of the scavenger and/or extend the reaction time (from a few hours to overnight) to shift the equilibrium towards the palladium-scavenger complex.[8]
-
Screen Different Scavengers: Scavengers are functionalized with different ligands (e.g., thiol, thiourea, amine groups) that have varying affinities for palladium.[8] A thiol-based scavenger might be effective for one complex, while a thiourea-based one works better for another.[12] Screening is essential.
-
Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate of scavenging, but this must be balanced against the thermal stability of your product.
-
Q7: My final compound is colored, suggesting palladium colloids. How do I remove them?
A persistent grey, black, or pinkish color often indicates the presence of fine, colloidal palladium(0) particles that can pass through standard filters.
-
Underlying Cause: Homogeneous palladium catalysts can decompose to form insoluble metallic colloids. These particles are often too small to be removed by filtration through Celite® alone.[8]
-
Solutions:
-
Use a Finer Filter: Employ a membrane filter (e.g., 0.45 µm PTFE) in combination with a well-packed Celite® pad to trap these finer particles.[8]
-
Oxidative Treatment: Convert the insoluble Pd(0) back to a more soluble Pd(II) species, which can then be captured by a scavenger. A gentle oxidation (e.g., bubbling air through the solution) can sometimes be effective, but must be done with caution.
-
Specialized Scavengers: Certain scavengers are particularly effective at binding metallic or colloidal palladium. Consult supplier literature to select an appropriate scavenger for this purpose.
-
Section 4: Protocols & Comparative Data
Experimental Protocol: Scavenger Screening
This protocol provides a standardized method for efficiently comparing different palladium scavengers.
-
Sample Preparation: Dissolve a known mass of your crude pyrazole compound in a suitable solvent.
-
Initial Analysis: Take an aliquot of the solution for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the initial palladium concentration (ppm).[13]
-
Scavenger Addition: Dispense equal volumes of the solution into separate vials. To each vial, add a different scavenger (e.g., SiliaMetS® Thiol, MP-TMT, Activated Carbon) at a fixed loading (e.g., 5 equivalents relative to the initial palladium amount).[13]
-
Scavenging: Stir all vials at a controlled temperature (e.g., 25 °C or 50 °C) for a set period (e.g., 4-16 hours).
-
Filtration: Filter the contents of each vial to remove the scavenger, washing the solid with fresh solvent to recover any adsorbed product.[13]
-
Final Analysis: Analyze an aliquot of each filtrate via ICP-MS to determine the final palladium concentration.[13]
-
Evaluation: Compare the final ppm levels and calculate the percentage of palladium removed for each scavenger to identify the most effective one.
Data Summary: Comparison of Palladium Removal Methods
The following table summarizes the general performance characteristics of common palladium removal techniques. Actual results will vary depending on the specific substrate and reaction conditions.
| Method | Typical Pd Removal Efficiency | Potential Product Loss | Key Advantages | Key Disadvantages |
| Silica-Based Scavengers | >95% (often to <10 ppm)[12] | Low (<5%) | High selectivity, good solvent compatibility, no swelling.[14] | Higher cost than carbon. |
| Activated Carbon | 50-90%[13] | High (can be >50%)[13] | Low cost, widely available.[1] | Non-selective, potential for high product loss.[1] |
| Polymer-Supported Scavengers | >95% | Low-Moderate | High capacity, mechanically robust. | Can swell in certain solvents, may have lower thermal stability than silica.[14] |
| Column Chromatography | Variable (often insufficient alone)[9] | Moderate | Can remove other impurities simultaneously. | Often co-elutes with polar products, requires large solvent volumes. |
| Crystallization | Variable | Moderate-High | Can provide very high purity product. | Can sometimes concentrate palladium in the crystal lattice; may require seeding.[5] |
References
- Benchchem. (n.d.). .
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Benchchem. (n.d.). Removing palladium catalyst residues from reaction mixtures.
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Arbor Assays. (2017). Palladium Detection for API Purification.
- Benchchem. (n.d.). Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions.
- PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- Benchchem. (n.d.). Comparing efficiency of different palladium scavengers.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Reagecon. (n.d.). Elemental Impurities in Pharmaceutical ICH Q3D.
- ResearchGate. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- ICH. (2022). Guideline for elemental impurities Q3D (R2).
- ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
- Benchchem. (n.d.). Technical Support Center: Removal of Palladium Catalyst from Indole Compounds.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. database.ich.org [database.ich.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Strategies for Separating Regioisomers of Substituted Pyrazoles
Welcome to the technical support center for navigating the complexities of separating substituted pyrazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of isolating specific pyrazole regioisomers. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of substituted pyrazole regioisomers so challenging?
A1: The difficulty arises from the inherent similarity in the physicochemical properties of regioisomers. For N-substituted pyrazoles, for instance, the position of the substituent on the nitrogen atom (N1 vs. N2) can lead to two distinct isomers with very similar molecular weights, polarities, and pKa values. This subtle difference often results in co-elution in chromatography and similar solubilities, making separation by standard techniques a significant hurdle.
Q2: What are the primary methods for separating pyrazole regioisomers?
A2: The most common and effective methods include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC) are the workhorses for both analytical and preparative-scale separations.
-
Crystallization: Fractional crystallization can be a cost-effective and scalable method if the regioisomers exhibit different crystallization behaviors in specific solvent systems.
-
Chemical Derivatization: In some instances, selectively derivatizing one isomer can dramatically alter its physical properties, allowing for easy separation from the underivatized isomer.
Q3: How can I definitively identify the separated regioisomers?
A3: Unambiguous characterization is critical. The most powerful techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues. However, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are often required for definitive structural assignment. For example, a NOESY experiment can show through-space correlation between a substituent and a proton on the pyrazole ring, confirming their proximity and thus the isomeric form.
-
X-ray Crystallography: When a single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.
Troubleshooting Guide
Issue 1: Co-elution of Regioisomers in Reverse-Phase HPLC
Symptoms:
-
A single, broad peak is observed on the chromatogram.
-
Mass spectrometry analysis of the peak shows the presence of both isomers.
-
Varying the gradient steepness does not resolve the peaks.
Root Cause Analysis and Solutions:
The polarity difference between the regioisomers is insufficient for separation on a standard C18 column with typical mobile phases (e.g., acetonitrile/water or methanol/water).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting pyrazole regioisomers in RP-HPLC.
Detailed Steps:
-
Optimize Mobile Phase:
-
Solvent Choice: Switch between acetonitrile and methanol. The different solvent properties can alter selectivity.
-
Additives: Introduce acidic modifiers like formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%). These can protonate the pyrazole nitrogens, potentially creating a larger difference in polarity between the isomers.
-
-
Change Stationary Phase:
-
If a C18 column fails, consider a stationary phase with different retention mechanisms. A phenyl-hexyl column offers π-π interactions, which can be beneficial if your substituents are aromatic. A cyano (CN) column provides dipole-dipole interactions.
-
-
Explore Alternative Chromatographic Modes:
-
Normal-Phase HPLC (NP-HPLC): This technique separates based on interactions with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol). The exposed nitrogen on one isomer can lead to stronger interactions with the silica, often resulting in excellent separation.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It is known for its high efficiency and unique selectivity, frequently succeeding where HPLC fails.
-
Issue 2: Failure to Achieve Separation by Fractional Crystallization
Symptoms:
-
The regioisomeric mixture crystallizes as a conglomerate.
-
The purity of the crystalline material does not improve with repeated crystallization steps.
Root Cause Analysis and Solutions:
The solubilities of the two regioisomers in the chosen solvent system are too similar. The formation of a solid solution or eutectic mixture prevents selective crystallization.
Strategic Approach:
-
Systematic Solvent Screening: Do not rely on a single solvent. Perform a systematic screen of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). Use a small amount of the isomeric mixture for these screening experiments.
-
Solvent/Anti-Solvent Systems: Dissolve the mixture in a good solvent and slowly add an anti-solvent to induce precipitation. The differential solubility may be more pronounced under these conditions.
-
Salt Formation: If your pyrazole has a basic handle, consider forming a salt with a chiral or achiral acid. The resulting diastereomeric or constitutional isomeric salts will have significantly different crystal packing energies and solubilities, often making crystallization a viable option.
Experimental Protocols
Protocol 1: Method Development for HPLC Separation
This protocol outlines a systematic approach to developing an HPLC method for separating pyrazole regioisomers.
1. Initial Scouting (Reverse Phase):
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (or the λmax of your compounds).
- Analysis: If partial or full separation is observed, optimize the gradient. If not, proceed to the next step.
2. Alternative Solvents and Stationary Phases:
- Repeat the scouting run, replacing acetonitrile with methanol.
- If still unsuccessful, switch to a Phenyl-Hexyl or Cyano column and repeat the scouting gradients with both acetonitrile and methanol.
3. Normal Phase Scouting:
- Column: Silica, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: Heptane or Hexane.
- Mobile Phase B: Ethanol or Isopropanol.
- Gradient: 0% to 20% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Note: Ensure your HPLC system is properly flushed and dedicated to normal phase to avoid contamination.
Protocol 2: Definitive Isomer Identification using 2D NMR (NOESY)
This protocol assumes you have isolated the two regioisomers and want to confirm their structures.
1. Sample Preparation:
- Dissolve ~5-10 mg of a pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
2. Acquisition of Standard Spectra:
- Acquire ¹H and ¹³C spectra to assign the primary resonances.
3. NOESY Experiment Setup:
- Use a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker instrument).
- Key Parameter - Mixing Time (d8): This is crucial. Start with a mixing time of around 500-800 ms. This duration allows for the transfer of magnetization between protons that are close in space (< 5 Å).
- Acquire the 2D spectrum. This may take several hours depending on the sample concentration.
4. Data Analysis:
- Process the 2D data.
- Look for cross-peaks that indicate spatial proximity. For example, if you have a substituent at the N1 position with protons "Ha" and a proton on the pyrazole ring at the C5 position "H5", a cross-peak between Ha and H5 in the NOESY spectrum confirms that the substituent is at the N1 position. The absence of this cross-peak in the other isomer would support its assignment as the N2-substituted regioisomer.
Data Summary
The following table provides a hypothetical comparison of separation techniques for a pair of pyrazole regioisomers to illustrate the kind of data you should aim to generate during method development.
| Separation Technique | Stationary Phase | Mobile Phase/Solvent | Resolution (Rs) | Key Finding |
| RP-HPLC | C18 | ACN/H₂O + 0.1% FA | 0.8 | Poor separation, co-elution. |
| RP-HPLC | Phenyl-Hexyl | MeOH/H₂O + 0.1% FA | 1.6 | Baseline separation achieved. |
| NP-HPLC | Silica | Heptane/Ethanol | 2.5 | Excellent separation, suitable for prep. |
| SFC | Diol | CO₂/MeOH | 2.1 | Fast and efficient separation. |
| Crystallization | Isopropanol | N/A | N/A | Both isomers co-crystallize. |
| Crystallization | Toluene | N/A | N/A | Isomer 1 selectively crystallizes. |
Logical Relationships
The choice of a separation strategy is often a process of elimination and escalation based on the observed physicochemical properties of the regioisomers.
Caption: Decision tree for selecting a pyrazole regioisomer separation strategy.
References
- Faria, J. V., et al. (2017). Unambiguous assignment of N-substituted pyrazole regioisomers. Magnetic Resonance in Chemistry, 55(9), 835-840.
- Elguero, J., et al. (1998). A ¹H and ¹³C NMR study of the 3(5)-phenyl-5(3)-(2-thienyl)pyrazole system. Magnetic Resonance in Chemistry, 36(8), 591-594.
- Welch, C. J., et al. (2010). The Role of Chromatography in the Development of Pharmaceuticals. Analytical Chemistry, 82(15), 6252-6261.
minimizing impurity formation in the synthesis of pyrazole amides
Technical Support Center: Synthesis of Pyrazole Amides
Welcome to the technical support center for pyrazole amide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable scaffolds. Pyrazole amides are cornerstone structures in pharmaceuticals and agrochemicals, but their synthesis is often plagued by challenges such as low yields, difficult purifications, and, most critically, the formation of persistent impurities.[1]
This document moves beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments. Here, we address the common issues encountered in the lab through a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to pyrazole amides, and what are the common impurities associated with each?
There are two principal strategies for synthesizing pyrazole amides, each with a distinct impurity profile.
Strategy A: Amide Coupling of a Pre-formed Pyrazole Carboxylic Acid This is the most direct and common method, involving the coupling of a pyrazole carboxylic acid with a desired amine using a coupling agent.[2]
-
Common Impurities:
-
Unreacted Starting Materials: Residual pyrazole carboxylic acid or amine.
-
Coupling Reagent Byproducts: These are highly dependent on the reagent used. For example, carbodiimides like DCC or EDC produce insoluble or water-soluble urea byproducts, respectively.[2][3] HATU and HOBt also generate water-soluble byproducts.
-
Epimerization Products: If your amine or carboxylic acid contains a chiral center adjacent to the reacting group, the basic conditions of the reaction can lead to racemization or epimerization.
-
Strategy B: Pyrazole Ring Formation Followed by Amidation This involves first constructing the pyrazole ring, typically via a cyclocondensation reaction, and then installing the amide functionality.
-
Common Impurities:
-
Regioisomers: This is the most significant challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of pyrazole regioisomers that are often difficult to separate.[2][4]
-
Pyrazoline Intermediates: Incomplete oxidation or aromatization of the intermediate pyrazoline ring can leave it as a stubborn impurity.[2]
-
Ring-Opened Byproducts: Under harsh basic or acidic conditions, the pyrazole ring itself can be susceptible to cleavage.[2]
-
Caption: Core synthetic strategies for pyrazole amides.
Q2: I am getting a mixture of regioisomers during my pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge rooted in the mechanism of pyrazole synthesis from unsymmetrical precursors.[2][5] The regiochemical outcome is determined by which carbonyl of the 1,3-dicarbonyl compound is attacked first by the hydrazine. You can influence this outcome significantly.
-
Mechanism Insight: The selectivity is a delicate balance between steric hindrance and electronic effects at the two carbonyl centers.
-
Troubleshooting & Optimization Strategies:
-
Solvent Selection: The choice of solvent can have a dramatic effect. Protic, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to enhance regioselectivity in many cases by modulating the reactivity of the hydrazine and dicarbonyl species.[2]
-
pH Control: The reaction pathway can be directed by adjusting the pH. Acidic conditions can protonate one carbonyl preferentially, deactivating it, while basic conditions might favor enolate formation at a specific position. A careful screen of pH is recommended.[2][5]
-
Steric Hindrance: Employing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically block the approach to one of the carbonyls, thereby forcing the reaction to proceed through a single pathway.[2]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Q3: My amide coupling reaction is inefficient. What are the key parameters to optimize?
Low yields in amide coupling are often due to incomplete activation of the carboxylic acid, side reactions, or poor solubility. A systematic approach to optimization is crucial.[2]
| Parameter | Common Problem | Recommended Solution & Scientific Rationale |
| Coupling Reagent | Inefficient acid activation or formation of stable, unreactive intermediates. | Use a modern uronium/phosphonium salt like HATU or HBTU . These reagents rapidly generate a highly reactive activated ester, minimizing side reactions. For a more economical option, a classic EDC/HOBt combination is effective; HOBt traps the reactive intermediate to prevent side reactions and suppress epimerization.[2][6] |
| Base | Epimerization of chiral centers; side reactions with coupling agents. | Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are strong enough to deprotonate the necessary species but are too bulky to act as nucleophiles themselves, which prevents unwanted side reactions. Use 1.5-2.0 equivalents. |
| Temperature | Product degradation or increased rate of side reactions and epimerization. | Start the reaction at 0 °C during the addition of the coupling agent to control the initial exothermic activation step. Allow the reaction to slowly warm to room temperature and stir until completion.[2] This provides a balance between reaction rate and impurity suppression. |
| Solvent | Poor solubility of starting materials leading to a sluggish, heterogeneous reaction. | Use a polar, aprotic solvent such as DMF or NMP .[7] Ensure all starting materials are fully dissolved before adding the coupling agent. Crucially, the solvent must be anhydrous , as water will hydrolyze the activated intermediate back to the carboxylic acid. |
| Workup | Coupling agent byproducts co-elute with the product during chromatography. | Design the workup to remove byproducts before chromatography. If using EDC, the resulting urea is water-soluble and can be removed with an aqueous wash. If using DCC, the urea is insoluble in many organic solvents and can be removed by simple filtration.[2] |
Q4: My pyrazole product streaks badly during silica gel chromatography. How can I achieve better purification?
This is a very common issue. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.
-
Solutions:
-
Deactivate the Silica Gel: Before running the column, or directly in the eluent, add a small amount of a basic modifier. A common choice is to add 0.5-1% triethylamine (Et₃N) or a solution of ammonia in methanol to the mobile phase.[8] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[8]
-
Recrystallization: Do not underestimate this powerful and scalable purification technique. If your pyrazole amide is a solid, screening for a suitable recrystallization solvent can yield highly pure material and avoid chromatography altogether.[8]
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate, wash with a mild acid (e.g., dilute HCl) to protonate and remove very basic impurities, then wash with a mild base (e.g., sat. NaHCO₃) to remove acidic impurities like unreacted carboxylic acid.
-
Caption: A logical workflow for troubleshooting common impurities.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the synthesis of pyrazole amides from pyrazole carboxylic acids.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[4]
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography (using silica gel treated with Et₃N, or neutral alumina) or by recrystallization.[2][8]
Protocol 2: Analytical Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of your final product.[9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This should be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound has a strong absorbance (e.g., 254 nm).[9]
-
Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at approximately 1 mg/mL. Ensure it is fully dissolved and filtered before injection.
References
- Optimized reaction conditions for the amide formation step. (n.d.). ResearchGate.
- Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). ResearchGate.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). NIH.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.
- Identification and synthesis of impurities formed during ilaprazole preparation. (2025, August 9). ResearchGate.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). MDPI.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
- What is the best method for detecting Amide groups in the presence of Amine groups? (2013, November 28). ResearchGate.
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- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Choice for Pyrazole Functionalization
Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving optimal reaction outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles governing these reactions, with a particular focus on the critical role of solvent selection. Here, we will move beyond rote memorization of conditions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses fundamental questions regarding the role of solvents in pyrazole chemistry. A solid grasp of these concepts is the first step toward troubleshooting more complex issues.
Q1: My pyrazole starting material is poorly soluble. What's the first step?
A: Solubility is the bedrock of any successful solution-phase reaction. Poor solubility of your pyrazole derivative can lead to low conversion rates and heterogeneous reaction mixtures that are difficult to stir and analyze. The solubility of pyrazoles is dictated by a combination of factors including molecular weight, crystal lattice energy, and the nature of the substituents on the ring.[1][2]
-
Initial Assessment: 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[1][3] However, the addition of various functional groups can dramatically alter this profile. For instance, lipophilic groups will decrease aqueous solubility, while polar groups may enhance it.[1][2]
-
Temperature: Increasing the temperature is a common and effective first step to improve solubility. The added thermal energy helps to overcome the intermolecular forces within the crystal lattice.[2]
-
Co-solvent Systems: Employing a co-solvent system is a powerful strategy.[2] This involves using a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent. This allows for fine-tuning the polarity of the medium to match your substrate. A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent and then titrate with a "poor" solvent until just before precipitation occurs.
Q2: How do I choose between a polar protic and a polar aprotic solvent?
A: The choice between a polar protic and a polar aprotic solvent is dictated by the reaction mechanism and the nature of the nucleophiles and electrophiles involved.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at stabilizing both cations and anions. However, they can significantly decrease the reactivity of nucleophiles by forming a "solvent cage" through hydrogen bonding.[5] This can be detrimental in reactions that rely on a strong, unencumbered nucleophile, such as SN2-type alkylations.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess large dipole moments but lack O-H or N-H bonds.[4] They are good at solvating cations but are less effective at solvating anions, leaving the nucleophile "naked" and highly reactive.[5] Consequently, polar aprotic solvents generally favor SN2 reactions.[5][6]
For many pyrazole functionalizations, particularly N-alkylations, polar aprotic solvents are often the preferred choice to enhance the nucleophilicity of the pyrazole nitrogen.
Q3: Can the solvent influence the regioselectivity of my pyrazole functionalization?
A: Absolutely. The regiochemical outcome of reactions on unsymmetrically substituted pyrazoles, such as N-alkylation at the N1 versus the N2 position, is a delicate interplay of steric effects, electronic effects, and reaction conditions, with the solvent playing a pivotal role.[7] The choice of solvent can influence the aggregation state of the pyrazole anion and the nature of the counter-ion, which in turn can direct the alkylating agent to a specific nitrogen atom. While there are no universal rules, empirical screening of solvents is often necessary to achieve the desired regioselectivity. For instance, in some cases, altering the solvent polarity when using a specific base has been shown to positively influence regioselectivity.[8]
Section 2: Troubleshooting Common Issues in Pyrazole Functionalization
This section provides a structured approach to diagnosing and resolving common problems encountered during pyrazole functionalization, with a focus on solvent-based solutions.
Problem 1: Low or No Conversion in N-Alkylation/N-Arylation Reactions
Symptoms: Your starting pyrazole is largely unreacted, even after extended reaction times or elevated temperatures.
Possible Causes & Solvent-Based Solutions:
-
Poor Solubility of the Pyrazole or Base:
-
Diagnosis: Visually inspect the reaction. Is the mixture a fine suspension or are there large clumps of undissolved material?
-
Solution: Consult a solvent miscibility and solubility table. Consider switching to a solvent with a higher solubilizing power for your specific substrate class, such as DMF, DMSO, or NMP. For N-arylation reactions, DMF has been shown to be an effective solvent.[9]
-
-
Insufficient Nucleophilicity of the Pyrazole Nitrogen:
-
Diagnosis: This is often the case in the presence of protic solvents.
-
Solution: Switch to a polar aprotic solvent like anhydrous acetonitrile, DMF, or THF.[5] These solvents will not hydrogen bond with the pyrazole nitrogen, thus preserving its nucleophilic character.
-
-
Incompatible Solvent-Base Combination:
-
Diagnosis: Some inorganic bases, like potassium carbonate, have limited solubility in less polar organic solvents such as toluene or dioxane.
-
Solution: Choose a solvent that can dissolve the base or use a phase-transfer catalyst to shuttle the base into the organic phase. Alternatively, consider a stronger, more soluble organic base like DBU.
-
Problem 2: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
Symptoms: You obtain a mixture of N1 and N2 alkylated products that are difficult to separate.
Possible Causes & Solvent-Based Solutions:
-
Solvent-Mediated Cation Effects:
-
Diagnosis: The choice of base and solvent can influence the location of the cation, which in turn can sterically direct the incoming electrophile.
-
Solution: A systematic screening of solvent and base combinations is the most effective approach. For example, the combination of NaH in THF is known to favor N1-alkylation in some systems.[7] In contrast, altering solvent polarity with a base like DBU has also been shown to impact regioselectivity.[8]
-
-
Solvent Polarity Effects:
-
Diagnosis: The polarity of the solvent can influence the electronic distribution within the pyrazole ring, subtly altering the relative nucleophilicity of the two nitrogen atoms.
-
Solution: Screen a range of solvents with varying dielectric constants, from non-polar (e.g., toluene, dioxane) to highly polar (e.g., DMF, DMSO).[10]
-
Problem 3: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-H Arylation)
Symptoms: You observe significant amounts of debromination (in the case of bromo-pyrazoles) or homocoupling of the coupling partners.
Possible Causes & Solvent-Based Solutions:
-
Protonolysis of the Organopalladium Intermediate:
-
Diagnosis: This is a common issue when using protic solvents in Suzuki couplings, as they can act as a proton source, leading to debromination.[11]
-
Solution: Switch to anhydrous aprotic solvents such as dioxane, toluene, or DME.[11][12] Often, a small, controlled amount of water is necessary for the Suzuki reaction, so a carefully chosen solvent mixture (e.g., dioxane/water) is common.[10][12]
-
-
Solvent Effects on Regioselectivity in C-H Arylation:
-
Diagnosis: The solvent can influence the regioselectivity of C-H functionalization.
-
Solution: A judicious choice of solvent is crucial for directing the arylation to the desired position. For instance, in some palladium-catalyzed direct arylations of pyrazoles, a protic solvent like 2-ethoxyethan-1-ol was found to enhance the acidity of the β-proton, favoring arylation at that position.[13]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Solvent Screening for a Novel N-Alkylation Reaction
This protocol provides a systematic approach to identifying the optimal solvent for a new pyrazole N-alkylation.
-
Setup: In parallel, set up a series of small-scale reactions (e.g., in microwave vials or a parallel synthesizer block) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To each vial, add the pyrazole starting material (1.0 equiv.), the alkylating agent (1.1 equiv.), and the chosen base (e.g., K2CO3, 2.0 equiv.).
-
Solvent Addition: To each vial, add a different anhydrous solvent from the table below to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Stir all reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by LC-MS or 1H NMR to determine the conversion and the ratio of N1 to N2 isomers.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Class | Dielectric Constant (approx.) | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 2.4 | 111 | Good for Suzuki couplings; low polarity. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Common in cross-coupling; peroxide former.[12] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Highly polar; good for SN2 reactions.[1][5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point; excellent solvating power.[14] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high boiling point; can be difficult to remove. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Can act as a nucleophile or proton source.[1] |
Visualization of Concepts
To further clarify the decision-making process in solvent selection, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for solvent selection.
Caption: Effect of protic vs. aprotic solvents on nucleophiles.
References
- Solubility of Things. Pyrazole.
- SciELO.
- Solubility of Things. 4-methylpyrazole.
- MDPI.
- Bentham Science Publishers. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- Benchchem.
- Benchchem.
- ResearchGate.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Reddit. How to approach choosing reaction conditions for Suzuki?
- ResearchGate.
- Benchchem.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. Solubility studies of the synthesized compounds in different solvents.
- NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- MDPI. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
- Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- MDPI.
- IDOSI Journals Home. Studies in Influence of Dielectric Constants on Complex Equilibria Between Substituted Pyrazolines and Lanthanide Metal Ions Ph.
- Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ACS Publications.
- OUCI.
- ResearchGate. Screening of different solvents for Suzuki coupling a.
- Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- NIH. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Benchchem.
- Benchchem.
- ResearchGate. (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Aryl
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that dictates the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the therapeutic effect and safety of the final drug substance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind methodological choices and presenting supporting experimental data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its precision in separating, identifying, and quantifying components within a mixture.[2] For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most prevalent approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[3]
The Importance of Method Selection
The choice of an appropriate HPLC method is paramount for obtaining accurate and reliable purity data. Factors such as column chemistry, mobile phase composition, and detector settings must be carefully optimized to ensure adequate resolution of the main component from potential impurities.[4] These impurities can arise from the synthetic route, including unreacted starting materials, by-products, or degradation products.[5][6]
This guide will compare two RP-HPLC methods:
-
Method A: The Industry Standard C18 Column with a Buffered Mobile Phase. This represents a robust and widely applicable approach for the analysis of moderately polar compounds.
-
Method B: An Alternative Polar-Embedded Column with a Simple Acidified Mobile Phase. This method offers a different selectivity that can be advantageous for resolving closely related impurities.
Method A: C18 Column with Buffered Mobile Phase
This method employs a conventional C18 stationary phase, which provides excellent hydrophobic retention. The use of a buffered mobile phase is crucial for controlling the ionization state of the carboxylic acid group on the analyte, thereby ensuring consistent retention times and symmetrical peak shapes.
Causality Behind Experimental Choices
-
Stationary Phase (C18): The octadecylsilane (C18) bonded silica is a workhorse in reversed-phase chromatography, offering a high degree of hydrophobicity. This is well-suited for retaining the pyrazole core and the methyl and bromo substituents of the target molecule.
-
Mobile Phase (Acetonitrile and Phosphate Buffer): Acetonitrile is a common organic modifier that provides good elution strength and low viscosity. The phosphate buffer at a pH of around 3.0 ensures that the carboxylic acid group (pKa typically around 4-5) is predominantly in its protonated, less polar form. This enhances its retention on the C18 column and prevents peak tailing that can occur with ionized acids.
-
Detector (UV at 220 nm): The pyrazole ring system contains a chromophore that absorbs UV light. A wavelength of 220 nm is chosen to provide a strong response for the analyte and a wide range of potential aromatic impurities.
Experimental Protocol: Method A
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV Diode Array Detector (DAD) at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method B: Polar-Embedded Column with Acidified Mobile Phase
This alternative method utilizes a stationary phase with a polar group embedded within the alkyl chain. This provides a different selectivity compared to a standard C18 column and can be particularly useful for separating compounds with both polar and non-polar functionalities.
Causality Behind Experimental Choices
-
Stationary Phase (Polar-Embedded): The embedded polar group (e.g., amide or carbamate) can interact with polar functional groups on the analyte through hydrogen bonding, leading to altered retention and selectivity. This can be beneficial for resolving impurities that are structurally very similar to the main peak.
-
Mobile Phase (Acetonitrile and 0.1% Formic Acid in Water): The use of formic acid provides an acidic mobile phase to suppress the ionization of the carboxylic acid, similar to the buffer in Method A.[7][8] However, formic acid is volatile, making this method compatible with mass spectrometry (MS) detection if further characterization of impurities is required.
-
Detector (UV at 220 nm): The detection wavelength remains the same to ensure a comparable response to Method A.
Experimental Protocol: Method B
-
Chromatographic System:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm (Note: While named C18, this column has a unique bonding and endcapping that provides alternative selectivity)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 25% B to 65% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV Photodiode Array (PDA) Detector at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Follow the same procedure as in Method A, using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.
-
Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis using either of the described methods is outlined below.
Caption: A generalized workflow for the HPLC analysis of pharmaceutical intermediates.
Comparative Data Analysis
The following table summarizes hypothetical, yet representative, data obtained from the analysis of a single batch of this compound using both methods.
| Parameter | Method A (C18 with Buffer) | Method B (Polar-Embedded with Acid) |
| Retention Time (Main Peak) | 8.52 min | 9.15 min |
| Purity (% Area) | 99.25% | 99.28% |
| Known Impurity 1 (RT) | 7.81 min | 8.23 min |
| Known Impurity 2 (RT) | 9.34 min | 10.02 min |
| Resolution (Main Peak/Impurity 1) | 2.1 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
Data Interpretation:
Both methods provide comparable purity values for the main component. However, Method B shows a slight improvement in the resolution between the main peak and a known impurity, as well as a more symmetrical peak shape (lower tailing factor). This suggests that for this particular batch and its impurity profile, the selectivity offered by the polar-embedded column is advantageous.
Method Comparison: A Head-to-Head Look
| Feature | Method A (C18 with Buffer) | Method B (Polar-Embedded with Acid) |
| Advantages | - Highly robust and reproducible.- Extensive literature support for C18 columns.[3]- Excellent for general-purpose purity analysis. | - Alternative selectivity can resolve difficult impurity pairs.- MS-compatible mobile phase.[7]- Often yields better peak shapes for acidic compounds. |
| Disadvantages | - Phosphate buffers can precipitate if the organic modifier concentration is too high.- Not directly compatible with MS detectors.- May not resolve all closely related impurities. | - Column chemistry can be more variable between manufacturers.- May require more method development for complex mixtures. |
| Best Suited For | Routine quality control and release testing where a validated, robust method is required. | Impurity profiling, method development, and when MS identification of unknown peaks is necessary. |
Conclusion
The purity analysis of this compound can be effectively achieved using standard reversed-phase HPLC techniques. While a conventional C18 column with a buffered mobile phase provides a reliable and robust method suitable for routine quality control, an alternative approach using a polar-embedded column with a simpler acidified mobile phase can offer superior resolution and peak shape for certain impurity profiles. The choice between these methods should be guided by the specific analytical requirements, such as the need for mass spectrometric compatibility or the challenge of resolving a particularly difficult impurity. As with any analytical method development, a thorough validation according to ICH guidelines is essential to ensure the method is fit for its intended purpose.[2]
References
- SIELC Technologies. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
- LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Amerigo Scientific. (n.d.). This compound.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (2008). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
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A Comparative Guide to the Quantitative Analysis of Pyrazole Derivatives: Unveiling the Power of qNMR
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Pyrazole derivatives, a prominent class of heterocyclic compounds, form the structural core of numerous therapeutic agents, demanding robust and reliable analytical methodologies for their characterization. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of pyrazole derivatives. Drawing upon experimental data and established protocols, we will explore the underlying principles, practical workflows, and comparative performance of these techniques, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Central Role of Quantitative Analysis in Pyrazole-Based Drug Development
The journey of a pyrazole-containing drug from discovery to market is paved with rigorous analytical testing. Accurate quantification is critical at multiple stages:
-
Drug Discovery: Determining the yield and purity of newly synthesized compounds.
-
Process Development: Optimizing reaction conditions and ensuring batch-to-batch consistency.
-
Formulation Studies: Quantifying the API in various dosage forms.
-
Stability Testing: Monitoring the degradation of the API and the formation of impurities over time.
-
Quality Control: Ensuring the final product meets regulatory specifications for identity, strength, and purity.
The choice of analytical technique is therefore a critical decision, impacting not only the accuracy and reliability of the data but also the efficiency and cost-effectiveness of the overall development process.
Quantitative NMR (qNMR): A Primary Method for Absolute Quantification
Unlike chromatographic methods that rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method of measurement.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4][5] This fundamental principle allows for the absolute quantification of an analyte by comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[2][6][7]
The Causality Behind Key Experimental Choices in qNMR
A successful qNMR experiment hinges on a series of carefully considered parameters, each with a direct impact on the accuracy and precision of the results.
1. Selection of a Suitable Internal Standard: This is arguably the most critical step. The ideal internal standard should:
-
Possess signals that do not overlap with the analyte's signals. This ensures accurate integration of both the analyte and standard peaks.[8][9][10][11][12][13]
-
Be chemically inert and not react with the analyte or the solvent.[14][15]
-
Have a known, high purity (ideally a certified reference material).[11][12][16]
-
Exhibit good signal dispersion and simple multiplicity (e.g., a singlet) for ease of integration.[12][14]
-
Have a molecular weight comparable to the analyte to minimize weighing errors.
For pyrazole derivatives, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or dimethyl terephthalate, depending on the specific analyte and solvent.[10]
2. Sample Preparation: The goal is to create a homogeneous solution where both the analyte and the internal standard are completely dissolved.[8][9]
-
Accurate Weighing: Using a calibrated microbalance is crucial for minimizing errors in the final concentration calculation.[9][15]
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.[8] Common choices for pyrazole derivatives include DMSO-d6, CDCl3, and D2O.
-
Concentration: The concentrations of the analyte and internal standard should be adjusted to yield a signal-to-noise ratio (S/N) of at least 150 for the signals used for quantification, ensuring integration accuracy.[3][14][17]
3. NMR Acquisition Parameters: These parameters are set to ensure that the signal intensities are directly proportional to the number of protons.
-
Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated.[14][18][19] This ensures complete relaxation of the nuclei between pulses, which is essential for accurate quantification.
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal in a single scan.[3][20]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate S/N ratio.[14][18]
-
Spectral Width: The spectral width should encompass all signals of interest from both the analyte and the internal standard.[18]
Experimental Protocol: qNMR Analysis of a Pyrazole Derivative (e.g., Celecoxib)
Objective: To determine the purity of a celecoxib sample using qNMR with an internal standard.
Materials:
-
Celecoxib sample
-
Maleic acid (certified internal standard)
-
DMSO-d6 (deuterated solvent)
-
Calibrated analytical microbalance
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the celecoxib sample into an NMR tube.
-
Accurately add a known volume (e.g., 0.5 mL) of the maleic acid internal standard stock solution to the NMR tube.
-
Add an additional amount of DMSO-d6 (e.g., 0.2 mL) to ensure the total volume is sufficient for the NMR measurement.
-
Cap the NMR tube and vortex until the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a 1H NMR spectrum with the following parameters (example for a 400 MHz spectrometer):
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet of the maleic acid internal standard (around 6.3 ppm) and a well-resolved signal of celecoxib (e.g., the methyl singlet around 2.3 ppm).[21]
-
Calculate the purity of the celecoxib sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers distinct advantages, chromatographic techniques remain the workhorses of many analytical laboratories.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the most widely used technique for the analysis of pyrazole derivatives due to its high resolution and sensitivity.[22][23] Reversed-phase HPLC is particularly common for these compounds.[22][23]
Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.
Experimental Protocol: RP-HPLC for a Pyrazole Derivative [22]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) and create a series of dilutions for the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for quantifying pyrazole derivatives, especially at low concentrations or in complex matrices.[17]
Principle: After separation by LC, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
Experimental Protocol: LC-MS/MS for a Pyrazole Derivative [8]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or biphenyl column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile containing a modifier like formic acid or an ion-pairing reagent.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MS Detection: MRM mode, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable pyrazole derivatives.[6]
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
Experimental Protocol: GC-MS for Pyrazole Isomers [6]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds.
-
Injection: Split or splitless injection depending on the concentration.
-
MS Detection: Electron ionization (EI) with scanning or SIM mode.
Head-to-Head Performance Comparison
The choice of analytical technique should be guided by the specific requirements of the analysis. The following table provides a comparative summary of the performance of qNMR, HPLC-UV, LC-MS, and GC-MS for the quantitative analysis of pyrazole derivatives.
| Parameter | qNMR | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Absolute quantification based on signal intensity | Relative quantification against a calibration curve | Relative quantification, high selectivity | Relative quantification for volatile compounds |
| Accuracy | High, as it's a primary method | Good, dependent on the purity of the reference standard | High, especially with an isotopically labeled internal standard | Good, dependent on the reference standard |
| Precision (RSD) | Typically < 1%[16] | < 2% | < 5-15% (bioanalysis)[8] | < 10% |
| Linearity (r²) | Excellent over a wide dynamic range | > 0.999[22] | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | µg to mg range | ng to µg range[19] | pg to ng range | pg to ng range |
| Sample Throughput | Moderate | High | High | Moderate |
| Method Development Time | Short[7] | Moderate to long | Long | Moderate |
| Need for Analyte-Specific Standard | No (uses a universal internal standard)[7] | Yes | Yes (or a close structural analog) | Yes |
| Matrix Effect | Low | Moderate | High (ion suppression/enhancement) | Moderate |
| Cost (Instrument) | High | Moderate | High | Moderate |
Conclusion: Integrating qNMR into the Analytical Workflow
While HPLC, LC-MS, and GC-MS are powerful and well-established techniques for the quantitative analysis of pyrazole derivatives, qNMR offers a unique and complementary approach. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in early-stage drug discovery and for the certification of reference materials.[7]
For routine quality control and high-throughput screening, HPLC-UV often provides the optimal balance of performance and cost. When high sensitivity and selectivity are required, especially in complex biological matrices, LC-MS/MS is the method of choice. For volatile pyrazole derivatives, GC-MS remains a robust option.
Ultimately, the most effective analytical strategy often involves the synergistic use of these techniques. qNMR can be used to accurately determine the purity of reference standards used for calibrating chromatographic methods, thereby enhancing the accuracy of the entire analytical workflow. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality, safety, and efficacy of pyrazole-based pharmaceuticals.
References
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- Acta Farmacéutica Bonaerense. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense.
- Organic Spectroscopy International. (2015). CELECOXIB. Organic Spectroscopy International.
- PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI.
- PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. PubMed.
- Mestrelab Research. (n.d.). qNMR Recipe Book (1 - Sample Preparation). Mestrelab Research.
- Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist.
- Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Group.
- U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). U.S. Pharmacopeia.
- MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). qNMR—a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 23(5), 478–493.
- American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Emery Pharma. (n.d.). Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. Emery Pharma.
- PubMed. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed.
- ResearchGate. (n.d.). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research.
- PMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
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A Senior Application Scientist's Guide to Validating the Structure of Suzuki Coupling Products of Bromopyrazoles
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for functionalizing bromopyrazoles, enabling the construction of complex molecular architectures.[3][4][5] However, the synthesis of these novel compounds is only the first step. Rigorous and unambiguous structural validation is not merely a procedural formality; it is the bedrock upon which all subsequent biological and pharmacological data rests. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.[1]
This guide provides a comprehensive framework for the structural validation of Suzuki coupling products of bromopyrazoles, moving beyond a simple checklist of techniques. It is designed for researchers, medicinal chemists, and process development scientists who require a robust, self-validating system for structural confirmation. We will delve into the causality behind experimental choices, compare the efficacy of various analytical methods, and provide field-proven insights to navigate the common pitfalls associated with this class of compounds.
The Challenge of Isomerism in Bromopyrazole Couplings
A primary challenge in the Suzuki coupling of bromopyrazoles is the potential for the formation of regioisomers, particularly when dealing with substrates possessing multiple bromine atoms or reactive nitrogen atoms.[6][7] The regioselectivity of the C-C bond formation is not always predictable and is highly dependent on subtle factors including the catalyst, ligands, base, and solvent system employed.[8][9] For instance, a dibrominated pyrazole can yield a mixture of mono-arylated products at different positions, or even di-arylated products. Furthermore, side reactions like dehalogenation can lead to unintended byproducts.[10] Therefore, a multi-pronged analytical approach is essential to definitively establish the precise point of coupling.
Primary Validation Techniques: The Foundational Pillars
The initial phase of structural elucidation relies on a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide the fundamental data points of molecular weight and the electronic environment of individual atoms.[11][12]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the first checkpoint, confirming that the desired reaction has occurred by providing a highly accurate mass-to-charge ratio (m/z) of the product. This allows for the determination of the elemental composition, confirming that a bromine atom has been displaced by the boronic acid coupling partner.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a minute quantity (approx. 0.1 mg) of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-50 µg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar, non-volatile compounds typical of many drug candidates.
-
Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Interpretation: Compare the experimentally observed m/z value of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) with the theoretically calculated exact mass for all possible isomers. The mass accuracy should ideally be within 5 ppm.
Table 1: Comparison of HRMS and Low-Resolution MS
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) |
| Mass Accuracy | < 5 ppm | > 100 ppm |
| Information Provided | Elemental Composition (Molecular Formula) | Nominal Mass (Integer Mass) |
| Confidence in ID | High | Low to Moderate |
| Typical Instrument | Orbitrap, TOF, FT-ICR | Quadrupole |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the correct molecular formula, NMR spectroscopy provides the detailed atomic connectivity, making it the most powerful tool for unambiguous structure determination and isomer differentiation.[13][14][15] A suite of NMR experiments is typically required.
¹H NMR: The Initial Fingerprint
Proton NMR is the workhorse experiment, providing information about the number of different proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals neighboring protons.[14][16] The disappearance of a signal in the aromatic region corresponding to the proton on the brominated carbon and the appearance of new aromatic signals from the coupled ring are key indicators of a successful reaction.
¹³C NMR: Carbon Skeleton Analysis
Carbon NMR, often acquired as a proton-decoupled spectrum, reveals the number of unique carbon environments. The chemical shift of the carbon atom where the coupling occurred will change significantly compared to the starting bromopyrazole.[17]
2D NMR: Unraveling Connectivity
For complex molecules or cases of ambiguous isomerism, 2D NMR experiments are indispensable.[18][19]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[15][18] This is often the key experiment for differentiating regioisomers by identifying long-range correlations between the protons of the newly introduced aryl group and the carbons of the pyrazole ring.[6][20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can be crucial for confirming stereochemistry and the spatial arrangement of substituents.[6][20]
Diagram 1: General Workflow for NMR-Based Structure Validation
Caption: Workflow for comprehensive NMR-based structural validation.
Experimental Protocol: HMBC for Regioisomer Differentiation
-
Sample Preparation: Prepare a concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: Set up a standard gradient-selected HMBC experiment on a spectrometer (400 MHz or higher is recommended). Optimize the long-range coupling delay (typically set to optimize for J-couplings of 8-10 Hz).
-
Processing & Analysis: Process the 2D data. Look for key cross-peaks that unambiguously connect the pyrazole ring to the newly introduced aryl group. For example, a correlation between a proton on the new aryl ring and the carbon atom of the pyrazole at the point of substitution provides definitive proof of that specific regioisomer.[20]
Secondary and Orthogonal Validation Methods
While NMR and HRMS are the primary tools, employing orthogonal techniques provides an additional layer of confidence and can be crucial for regulatory submissions or when primary methods are inconclusive.
X-Ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional structure of the molecule.[11][21] While not always feasible due to difficulties in obtaining suitable crystals, when successful, it provides irrefutable proof of connectivity and stereochemistry.[1][2][22]
Chromatographic Methods
The purity of the sample is intrinsically linked to the quality of the analytical data.[23] Chromatographic methods are essential for ensuring the sample is free of starting materials, reagents, and isomeric byproducts.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV-Vis or Diode Array Detector (DAD), is the standard for purity assessment.[12] The development of a robust HPLC method that can separate the desired product from all potential impurities is critical.[23] Co-injection with an authentic, independently synthesized standard (if available) can definitively confirm identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides purity information and mass confirmation simultaneously, making it a powerful tool for reaction monitoring and final product analysis.[12][24]
Diagram 2: Logic for Orthogonal Method Selection
Caption: Decision tree for employing orthogonal validation techniques.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of Suzuki coupling products of bromopyrazoles is a multi-faceted process that demands a synergistic application of modern analytical techniques. A high-resolution mass spectrum provides the initial confirmation of a successful molecular transformation, but it is the detailed, multi-dimensional analysis by NMR spectroscopy that ultimately elucidates the precise atomic connectivity and differentiates between potential isomers. Orthogonal methods like X-ray crystallography and rigorous chromatographic purity assessment provide the final layers of certainty.
By adopting the integrated workflow presented in this guide, researchers can establish a self-validating system, ensuring the structural integrity of their compounds. This commitment to rigorous characterization is fundamental to the principles of scientific integrity and is the only way to build a solid foundation for successful drug discovery and development programs.
References
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- Title: Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites Source: ResearchGate URL
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- Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL
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A Comparative Reactivity Guide: 4-Bromo- vs. 4-Chloro-pyrazole Carboxylic Acids in Cross-Coupling Reactions
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing potent and selective inhibitors, particularly for kinases. Functionalization of the pyrazole core, especially at the C4-position, is a critical strategy for generating diverse molecular libraries to explore structure-activity relationships (SAR) and identify novel therapeutic candidates.[1]
This guide provides an in-depth, objective comparison of the reactivity of two common building blocks used in this endeavor: 4-bromo- and 4-chloro-pyrazole carboxylic acids. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance in key cross-coupling reactions is paramount for designing efficient, scalable, and cost-effective synthetic routes. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and provide actionable protocols to guide your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 4-bromo- and 4-chloro-pyrazole carboxylic acids lies in the strength of the carbon-halogen (C-X) bond.[1] In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is overwhelmingly dictated by the bond dissociation energy (BDE) of the C-X bond: C-I > C-Br > C-Cl >> C-F .[2][3]
The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This has profound implications for the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .
-
Carbon-Bromine (C-Br) Bond Energy: ~285 kJ/mol[4]
-
Carbon-Chlorine (C-Cl) Bond Energy: ~327 kJ/mol[4]
This significant energy difference means that less energy is required to cleave the C-Br bond, allowing reactions to proceed under milder conditions and with a broader range of catalysts.[5] Conversely, the stronger C-Cl bond necessitates more forcing conditions or, more commonly, the use of highly active, specialized catalyst systems to facilitate its activation.[2][6]
Caption: General reactivity trend of 4-halopyrazoles.
Mechanistic Insight: The Oxidative Addition Step
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8][9] In this step, the palladium atom inserts itself into the carbon-halogen bond, forming a new palladium(II) species. As this is often the slowest step in the cycle, the energy barrier to C-X bond cleavage directly impacts the overall reaction rate.[10]
The weaker C-Br bond allows for a more facile oxidative addition, leading to faster reaction kinetics. Activating the robust C-Cl bond typically requires palladium catalysts supported by highly electron-rich and sterically bulky ligands (e.g., biarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes).[2][11] These ligands stabilize the electron-rich palladium(0) center, increasing its propensity to engage in oxidative addition with the less reactive aryl chloride.[6]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity are borne out in experimental practice. Below is a comparative analysis of 4-bromo- and 4-chloro-pyrazole carboxylic acids in three indispensable transformations for drug discovery.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds.[12]
| Feature | 4-Bromo-pyrazole Derivative | 4-Chloro-pyrazole Derivative | Reference |
| Substrate | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine* | [13],[12] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, PdCl₂(dppf)-CH₂Cl₂ | [14],[12] |
| Base | K₃PO₄, Na₂CO₃ | K₂CO₃, Cs₂CO₃ | [14],[12] |
| Conditions | 80-100 °C, 6-20 h | 100-120 °C, often requires longer times | [14],[12] |
| Yield | Generally Good to Excellent (e.g., 93%) | Highly variable, requires optimization (Good yields achievable) | [13] |
| Observations | More forgiving reaction conditions. Less prone to dehalogenation side reactions compared to iodo-analogs.[15] | Success is highly dependent on a potent catalyst system. Unactivated chlorides can be challenging.[11] |
Note: Data for the exact 4-chloropyrazole carboxylic acid is sparse; a structurally similar and challenging chloropyrrolopyrimidine is used as a proxy to illustrate the required conditions.
Causality: The data consistently shows that 4-bromopyrazoles can be coupled effectively using traditional catalyst systems like Pd(PPh₃)₄.[13] In contrast, achieving high yields with 4-chloropyrazoles almost invariably requires modern, highly active catalyst systems built upon bulky, electron-rich phosphine ligands like XPhos.[12] This is a direct consequence of the higher energy barrier for the oxidative addition of the C-Cl bond.
B. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs.[16][17]
| Feature | 4-Bromo-pyrazole Derivative | 4-Chloro-pyrazole Derivative | Reference |
| Substrate | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Generic Aryl Chloride | [18],[16] |
| Catalyst System | Pd(OAc)₂/XPhos, CuI (co-catalyst) | Often requires specialized ligands and higher catalyst loading. | [18],[19] |
| Base | Et₃N, DBU | Stronger, non-coordinating bases may be needed. | [18] |
| Conditions | 80-110 °C | Typically requires higher temperatures (>100 °C). | [18] |
| Yield | Good to Excellent (e.g., >95% conversion) | Moderate to Good; highly substrate and catalyst dependent. | [18] |
| Observations | The C-Br bond is readily activated. The choice of ligand is still crucial for hindered or deactivated systems. | Copper-free Sonogashira protocols are often preferred to avoid side reactions, but this places even greater demand on the palladium catalyst's activity.[19] |
Causality: For Sonogashira couplings, the reactivity gap persists. While a 4-bromopyrazole can be coupled efficiently, activating a 4-chloropyrazole is a significant challenge.[18] The higher temperatures required can lead to side reactions, including alkyne homocoupling (Glaser coupling), necessitating careful optimization and often the use of copper-free conditions.[19]
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is critical for installing amine functionalities, which are ubiquitous in pharmaceuticals.
| Feature | 4-Bromo-pyrazole Derivative | 4-Chloro-pyrazole Derivative | Reference |
| Substrate | 4-Bromo-1-tritylpyrazole | Generic Aryl Chloride | [20][21] |
| Catalyst System | Pd(dba)₂ / tBuDavePhos | Pd(OAc)₂ / cataCXium A, RuPhos | [20],[22] |
| Base | NaOtBu, K₃PO₄ | LHMDS, NaOtBu | [21] |
| Conditions | 80-110 °C (conventional or microwave) | Often requires higher temperatures or microwave irradiation. | [21] |
| Yield | Good (e.g., 60-67% for secondary amines) | Achievable, but highly dependent on the right catalyst/ligand combination. | [21] |
| Observations | Studies show 4-bromo-1-tritylpyrazole to be more effective than the corresponding 4-chloro derivative in Pd-catalyzed aminations.[20] | The development of specialized ligands has made the amination of aryl chlorides feasible, even at room temperature in some cases.[22] |
Causality: Experimental evidence directly comparing halo-pyrazoles in Buchwald-Hartwig amination found the 4-bromo analog to be a more effective substrate than the 4-chloro version.[20] The strong C-Cl bond requires a highly active catalyst capable of performing the oxidative addition step efficiently without being inhibited by the amine coupling partner or the base.
A Guide for the Medicinal Chemist: Strategic Selection
The choice between a 4-bromo- and 4-chloro-pyrazole carboxylic acid is not merely a matter of reactivity but a strategic decision based on the goals of the synthesis.
-
Choose 4-Bromo-pyrazole Carboxylic Acid for:
-
Early-Stage Discovery & Library Synthesis: Its high reactivity ensures reliable coupling with a diverse range of partners under relatively mild conditions, maximizing the chances of success when exploring new chemical space.
-
Complex or Sensitive Substrates: The milder conditions required reduce the risk of degrading sensitive functional groups elsewhere in the molecule.
-
Broad Catalyst Compatibility: A wider array of standard palladium catalysts and ligands are likely to be effective, simplifying reaction development.
-
-
Choose 4-Chloro-pyrazole Carboxylic Acid for:
-
Lead Optimization & Scale-Up: Aryl chlorides are significantly less expensive and more abundant than their bromide counterparts, making them the preferred choice for large-scale synthesis where cost of goods is a critical factor.
-
Processes with Established, Robust Catalysis: If a highly active and reliable catalyst system has already been identified and validated, the cost benefits of the chloro-starting material can be realized.
-
Sequential Cross-Coupling: In molecules containing both a bromine and a chlorine atom, the bromine can often be selectively functionalized first due to its higher reactivity, leaving the chlorine available for a subsequent, different coupling reaction.[23]
-
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 4-halopyrazole carboxylic acid. It is designed as a self-validating system; successful C-C bond formation confirms the activity of the catalyst system and the viability of the conditions. Optimization may be required for specific substrates.
Materials
-
4-Halopyrazole carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst:
-
For 4-Bromo: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
-
For 4-Chloro: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
-
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halopyrazole carboxylic acid (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol), and the base (e.g., 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Subsequently, add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL H₂O) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. A typical starting point is 90-100 °C. For 4-chloro substrates, higher temperatures (e.g., 110 °C) may be necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, more non-polar product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-pyrazole carboxylic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between 4-bromo- and 4-chloro-pyrazole carboxylic acids is a classic case of balancing reactivity with economic and strategic considerations. While the 4-bromo analog offers superior reactivity, enabling milder conditions and broader catalyst scope, the 4-chloro analog presents a more cost-effective and scalable option for drug development programs. The remarkable advances in ligand and catalyst development have significantly narrowed the reactivity gap, making the activation of the C-Cl bond more accessible than ever.[2][11] A thorough understanding of these differences empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and overall success in the quest for novel therapeutics.
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4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid as a Building Block for Kinase Inhibitors: A Comparative and Methodological Analysis
An In-Depth Technical Guide
This guide provides a comprehensive analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block, in the design and synthesis of potent kinase inhibitors. We will explore its synthetic utility, compare the performance of the resulting pyrazole-based inhibitors against established benchmarks, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2]
In the vast landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[3][4][5][6][7] This designation is earned by its remarkable versatility and frequent appearance in the core of biologically active compounds, including numerous FDA-approved drugs. Pyrazole-based compounds are particularly prominent as kinase inhibitors, where the scaffold's unique electronic and steric properties allow it to form key interactions within the ATP-binding pocket of various kinases.[3][4][6]
The subject of this guide, This compound (CAS No: 5775-88-2), is a strategically functionalized derivative designed for efficient elaboration into diverse inhibitor libraries.[8][9] Its key features include:
-
A Stable Pyrazole Core: Provides a rigid and predictable foundation for inhibitor design.
-
A Carboxylic Acid (C5): Serves as a primary handle for derivatization, most commonly through amide bond formation, to engage with key residues in the kinase hinge region.
-
A Bromo Group (C4): Acts as a versatile synthetic lever for introducing a wide array of substituents via modern cross-coupling reactions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
-
Methyl Groups (N1 and C3): These substitutions influence the molecule's solubility, metabolic stability, and conformational presentation.
General Synthetic Strategy and Workflow
The derivatization of this compound into a library of potential kinase inhibitors typically follows a logical and efficient two-step sequence. This approach allows for the systematic exploration of chemical space at two distinct vectors on the pyrazole scaffold.
-
Amide Coupling: The carboxylic acid at the C5 position is activated and coupled with a diverse panel of primary or secondary amines. This step introduces the first point of diversity (R¹), often designed to interact with the kinase hinge region.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is subsequently used in a cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction. This introduces the second point of diversity (R²), which can be used to probe deeper pockets within the ATP-binding site or to modulate physicochemical properties.
Performance and Comparative Analysis
While direct, side-by-side comparative data for inhibitors derived specifically from this compound is not consolidated in a single study, a comprehensive review of the literature on pyrazole-based kinase inhibitors allows for a robust comparative analysis of the scaffold's potential.[10] The pyrazole core has been successfully used to generate potent inhibitors against a wide range of kinase targets.
The table below summarizes the performance of several exemplary pyrazole-based inhibitors against various kinases, demonstrating the scaffold's broad applicability and high potency.
| Compound ID/Reference | Target Kinase(s) | IC₅₀ Value(s) | Source |
| Compound 6 | Aurora A Kinase | 0.16 µM | [3][6] |
| HCT116 (colon cancer cell line) | 0.39 µM | [3][6] | |
| MCF7 (breast cancer cell line) | 0.46 µM | [3][6] | |
| Compound 1c | JNK3 | 99.0 nM | [11] |
| Compound 1f | JNK3 | 97.4 nM | [11] |
| Compound 17 | Checkpoint Kinase 2 (Chk2) | 17.9 nM | [3] |
| Compound 9 | CDK2 | 0.96 µM | [12] |
| CAN508 (Derivative) | CDK2 | 0.35 µM | [12] |
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituent (C5): The nature of the group attached to the C5 carboxamide is critical for hinge-binding and overall potency. SAR studies on cannabinoid receptor antagonists with a similar core revealed that a piperidinyl carboxamide was highly effective.[13]
-
Aryl Substituent (C4): The group introduced at the C4 position via cross-coupling significantly impacts potency and selectivity. For Aurora kinase inhibitors, bulky, electron-withdrawing groups at this position were found to maximize inhibitory activity.[6] For other targets, this position can be modified to improve aqueous solubility and the overall ADME profile.[3]
-
Core Modifications: While our focus is on a specific building block, it's noteworthy that replacing the pyrazole core with other bicyclic systems like pyrrolotriazines or thienopyrazines can lead to highly permeable IRAK4 inhibitors with excellent potency.[14] This highlights that while the pyrazole is privileged, scaffold hopping remains a powerful strategy in inhibitor design.
Comparison to Alternatives:
The primary alternatives to this compound are its structural isomers, such as methyl 5-bromo-3-methyl-1H-pyrazole-4-carboxylate.[1] While similar synthetic strategies can be employed, the altered placement of the reactive handles (bromo and carboxylate groups) will lead to different SAR outcomes, as the orientation of the appended R-groups within the kinase active site will change.[1] The choice between isomers is therefore a strategic decision based on the specific topology of the target kinase's ATP pocket.
Detailed Experimental Protocols
The following protocols are provided as robust, field-validated methodologies for the synthesis and evaluation of kinase inhibitors derived from the title compound.
Protocol 1: Synthesis of a Representative Inhibitor
This protocol describes a two-step synthesis of a hypothetical but representative inhibitor, 4-(4-methoxyphenyl)-N-(3-aminophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Step A: Amide Coupling
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 3-aminoaniline (1.1 mmol, 1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Coupling Reagent Addition: Add HATU (1.2 mmol, 1.2 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).
-
Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling process.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate amide.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the amide intermediate from Step A (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[1]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 eq), to the flask.[1]
-
Causality Note: The system must be thoroughly purged with an inert gas like argon. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water (10 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor for completion by TLC.
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium catalyst, and rinse the pad with ethyl acetate. Concentrate the filtrate, add water, and extract with ethyl acetate (3 x 30 mL).
-
Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield the final inhibitor. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Protocol 2: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the IC₅₀ value of a test compound.
-
Reagent Preparation: Prepare a solution of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted inhibitor to the appropriate wells. Add 5 µL of the kinase/antibody mixture.
-
Tracer Addition: Add 5 µL of the tracer solution to all wells. The final volume will be 15 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol evaluates the effect of the inhibitor on the proliferation of a relevant cancer cell line (e.g., HCT116).[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Kinase Signaling Pathway Context
To understand the therapeutic rationale for developing these inhibitors, it is crucial to visualize their place within cellular signaling networks. The diagram below illustrates a simplified version of the MAPK/ERK pathway, a critical signaling cascade that is frequently hyperactivated in cancer and is a common target for kinase inhibitors.
Inhibitors developed from pyrazole scaffolds could be designed to target kinases like RAF, MEK, or ERK, thereby blocking the signal transduction cascade and inhibiting cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of orthogonal synthetic handles—the carboxylic acid and the bromo group—allows for the efficient construction of large, diverse chemical libraries. As evidenced by the extensive literature on pyrazole-based pharmacophores, compounds derived from this scaffold have demonstrated potent inhibitory activity against a multitude of therapeutically relevant kinases. The detailed synthetic and biological protocols provided in this guide offer a robust framework for researchers to leverage this building block in their drug discovery and development programs, paving the way for the next generation of targeted therapies.
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A Comparative Guide to Developing LC-MS Methods for the Analysis of Brominated Pyrazole Compounds
Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization and quantification of halogenated heterocyclic compounds.
Introduction: The Analytical Challenge of Brominated Pyrazoles
Brominated pyrazoles represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Their analysis is critical for drug metabolism studies, impurity profiling, environmental monitoring, and quality control. However, the presence of the bromine atom and the pyrazole ring introduces distinct analytical challenges that demand a carefully considered approach to Liquid Chromatography-Mass Spectrometry (LC-MS) method development.
The primary challenges include:
-
Isotopic Signature: Bromine exists as two stable isotopes, 79Br and 81Br, in an almost 1:1 natural abundance.[1][2] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool but requires sufficient mass resolution to be effective.[3]
-
Chromatographic Behavior: The pyrazole ring's aromaticity and the electronegativity of the bromine atom can lead to complex retention behaviors, making separation from structurally similar impurities difficult.
-
Ionization Efficiency: The polarity and thermal stability of brominated pyrazoles can vary significantly, necessitating a careful selection of the ionization source for optimal sensitivity.
This guide provides an in-depth, comparative framework for developing robust and reliable LC-MS methods for this compound class. We will move beyond simple procedural lists to explain the fundamental principles and causality behind each experimental choice, empowering you to build self-validating and scientifically sound analytical methods.
Chapter 1: Foundational Mass Spectrometry - The Bromine Isotope Pattern
Before optimizing chromatography, it is crucial to understand the signature that bromine imparts to a mass spectrum. The near-equal abundance of 79Br (50.5%) and 81Br (49.5%) creates a pair of peaks (the molecular ion, M, and an M+2 peak) of nearly identical intensity for any fragment containing a single bromine atom.[2] For molecules with two bromine atoms, a characteristic 1:2:1 pattern (M, M+2, M+4) will be observed.[4] This pattern is a definitive indicator of the presence and number of bromine atoms in an ion. High-resolution mass spectrometry is invaluable for confirming these patterns and ensuring reliable identification.[5]
Chapter 2: Liquid Chromatography - A Tale of Two Columns
The goal of liquid chromatography is to achieve baseline separation of the target analyte from all other components in the sample matrix. For aromatic and heterocyclic compounds like pyrazoles, the choice of stationary phase is the most powerful tool for manipulating selectivity.[6] While the C18 column is the historical workhorse of reversed-phase chromatography, its selectivity is primarily driven by hydrophobicity. This can be insufficient for resolving closely related brominated pyrazoles or their isomers.
We will compare the standard C18 phase with a Pentafluorophenyl (PFP) phase, which offers alternative separation mechanisms.[7]
2.1. Stationary Phase Characteristics
-
C18 (Octadecylsilane): A non-polar, aliphatic phase that separates analytes based primarily on hydrophobic interactions. It is robust and widely applicable but may offer limited selectivity for structurally similar aromatic compounds.[8]
-
PFP (Pentafluorophenyl): This phase provides multiple modes of interaction, including hydrophobicity, π-π interactions, dipole-dipole interactions, and ion-exchange capabilities.[9] The electron-deficient fluorinated ring can interact strongly with the electron-rich pyrazole ring, providing a unique selectivity mechanism not available with C18 phases.[7][8]
Comparative Case Study: Separation of Isomeric Bromopyrazoles
To illustrate the practical differences, consider a hypothetical mixture of two isomeric bromopyrazole impurities.
Table 1: Comparison of Column Performance for Isomeric Bromopyrazoles
| Parameter | Method A: Standard C18 Column | Method B: PFP Column | Rationale for Performance |
| Retention Time (RT) | Analyte 1: 5.2 minAnalyte 2: 5.3 min | Analyte 1: 6.8 minAnalyte 2: 7.5 min | PFP phase provides stronger π-π interactions, leading to greater retention of aromatic pyrazoles.[9] |
| Resolution (Rs) | 0.8 (Co-eluting) | 2.1 (Baseline Separated) | The alternative selectivity of the PFP phase effectively resolves the isomers where C18 fails.[7] |
| Peak Tailing Factor | 1.3 | 1.1 | PFP phases can provide better peak shapes for basic compounds due to reduced silanol interactions. |
As the data shows, the PFP column's unique selectivity provides the necessary resolution that is unachievable on a standard C18 column, highlighting its utility for challenging separations of halogenated aromatic compounds.[10]
2.2. Experimental Protocol: Column Screening
A generic protocol for rapid column screening is essential for efficient method development.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Select Columns:
-
Column 1: C18, 100 x 2.1 mm, 2.7 µm
-
Column 2: PFP, 100 x 2.1 mm, 2.7 µm
-
-
Establish a Generic Gradient:
-
Time 0.0 min: 5% B
-
Time 10.0 min: 95% B
-
Time 12.0 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15.0 min: 5% B
-
-
Set Flow Rate and Temperature: 0.4 mL/min, 40 °C.
-
Injection: Inject the sample mixture onto each column using the same gradient program.
-
Evaluation: Compare the resulting chromatograms for resolution, peak shape, and retention time. This initial screen will quickly identify the most promising stationary phase for further optimization.
Chapter 3: Mass Spectrometry - Choosing the Right Ionization Source
The interface between the LC and the MS, the ionization source, is a critical choice. Its function is to efficiently and reproducibly convert the neutral analyte molecules eluting from the column into gas-phase ions. For brominated pyrazoles, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[11]
3.1. Ionization Source Comparison
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable compounds.[12] It works by applying a high voltage to a liquid sample, creating charged droplets that desolvate to form gas-phase ions. ESI is generally preferred for compounds that are already charged in solution or can be easily protonated/deprotonated.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): This technique uses a corona discharge to ionize a vaporized sample.[13] It is better suited for less polar, more volatile compounds that are thermally stable.[11][14] APCI is often more robust and less susceptible to matrix effects and ion suppression from mobile phase salts compared to ESI.[15]
The choice between ESI and APCI depends on the specific properties of the brominated pyrazole analyte.
Table 2: Ionization Source Selection Guide
| Analyte Property | Recommended Source | Rationale |
| High Polarity, Ionizable | ESI | ESI is highly efficient for polar molecules that can readily form ions in solution.[13] |
| Low to Medium Polarity | APCI | APCI excels at ionizing less polar compounds that are neutral in solution.[14] |
| Thermally Labile | ESI | ESI is a softer technique that does not require heating the analyte to the same extent as APCI, preserving thermally sensitive molecules.[14] |
| High Flow Rates (>0.5 mL/min) | APCI | APCI is generally more compatible with higher LC flow rates.[15] |
3.2. Workflow for Method Development
The logical flow of developing an LC-MS method involves a series of iterative steps, from initial analyte assessment to final validation.
Caption: A logical workflow for LC-MS method development.
Chapter 4: Method Validation - Ensuring Trustworthiness
A fully developed method is incomplete without rigorous validation. Validation ensures the method is fit for its intended purpose, providing accurate, reproducible, and reliable data.[16] Key validation parameters, as outlined by guidelines such as ICH Q2(R2), must be assessed.[17]
4.1. Core Validation Parameters
Table 3: Key Analytical Method Validation Characteristics
| Parameter | Definition | Minimum Requirement |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[18] | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[18] | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found.[18] | Typically 80-120% recovery of a spiked analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[18] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] | Signal-to-noise ratio ≥ 10. |
4.2. Protocol: System Suitability Test (SST)
Before any analytical run, a system suitability test must be performed to ensure the LC-MS system is performing correctly.
-
Prepare SST Solution: A standard solution of the brominated pyrazole analyte at a known concentration (e.g., near the midpoint of the calibration curve).
-
Perform Injections: Make 5-6 replicate injections of the SST solution.
-
Evaluate Parameters:
-
Retention Time (RT) RSD: Should be ≤ 2%.
-
Peak Area RSD: Should be ≤ 5%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Signal-to-Noise (S/N): Should be well above 10.
-
-
Pass/Fail Criteria: If all parameters meet the pre-defined criteria, the system is suitable for analysis. If not, troubleshooting is required before proceeding.
This self-validating check ensures the integrity of the data generated in each analytical batch.[19]
Conclusion
Developing a robust LC-MS method for brominated pyrazole compounds is a systematic process that hinges on understanding the unique chemical properties of the analyte. The characteristic 1:1 bromine isotope pattern is a powerful identification tool. For chromatography, moving beyond a standard C18 column to a PFP phase can unlock the selectivity needed to resolve challenging isomer separations. The choice of ionization source, ESI for polar and APCI for less polar analytes, must be empirically determined to achieve optimal sensitivity. Finally, rigorous validation according to established guidelines like ICH Q2(R2) is not optional; it is the cornerstone of generating trustworthy and scientifically defensible data. By following the principles and comparative data outlined in this guide, researchers can confidently develop and validate high-quality analytical methods for this important class of compounds.
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A Researcher's Guide to the Spectroscopic Differentiation of N1 and N2 Alkylated Pyrazole Regioisomers
Introduction: The Enduring Challenge of Pyrazole Regioselectivity
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and agrochemicals.[1][2][3] Its prevalence is due to its unique physicochemical properties and its ability to act as a versatile scaffold in drug design. However, the synthesis of unsymmetrically substituted pyrazoles presents a persistent challenge: the N-alkylation step.[2][4] The pyrazole ring possesses two adjacent, nucleophilic nitrogen atoms (N1 and N2), leading to the frequent formation of two distinct regioisomers upon alkylation.[5]
The separation of these N1 and N2 isomers can be a resource-intensive and arduous process, often requiring preparative chromatography.[6] Consequently, the unambiguous structural confirmation of the desired, or major, regioisomer is a critical step in any synthetic workflow. This guide provides an in-depth comparison of N1- and N2-alkylated pyrazole regioisomers using key spectroscopic techniques, offering field-proven insights and experimental frameworks for researchers in drug discovery and chemical development. We will delve into the causality behind spectroscopic differences, focusing primarily on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural and Electronic Fundamentals
The regiochemical outcome of pyrazole alkylation is governed by a subtle interplay of steric and electronic factors.[5] Generally, the alkylating agent will attack the less sterically hindered nitrogen atom.[5][7] For a pyrazole with substituents at the C3 and C5 positions, the N1 position is adjacent to the C5 substituent, while the N2 position is adjacent to the C3 substituent. Therefore, the relative bulk of these substituents critically influences the isomeric ratio.
Caption: Diagnostic NOE correlation for identifying N1 vs. N2 pyrazole regioisomers.
Comparative Data Summary
The following table summarizes the key expected spectroscopic differences for a hypothetical 3-(R¹), 5-(R²) disubstituted pyrazole alkylated with an ethyl group.
| Spectroscopic Feature | N1-Ethyl-3-(R¹),5-(R²)pyrazole | N2-Ethyl-3-(R¹),5-(R²)pyrazole |
| ¹H NMR (Ring H4) | Chemical shift influenced by both R¹ and R². | Chemical shift influenced by both R¹ and R². |
| ¹H NMR (N-CH₂) | ~4.2 - 4.5 ppm | ~4.1 - 4.4 ppm |
| ¹³C NMR (C3) | Less deshielded | More deshielded |
| ¹³C NMR (C5) | More deshielded | Less deshielded |
| Key NOESY Correlation | N-CH₂ protons ↔ Protons of R² group | N-CH₂ protons ↔ Protons of R¹ group |
| Key HMBC Correlation | N-CH₂ protons → C5 (strong, ³J) | N-CH₂ protons → C3 (strong, ³J) |
Note: Actual chemical shifts are highly dependent on the specific substituents and solvent used.
Experimental Protocols
General Protocol for N-Alkylation of Pyrazoles
The regioselectivity of alkylation can be influenced by reaction conditions. While a detailed optimization is beyond the scope of this guide, a general procedure is provided for context. N1-alkylation is often favored with bases like K₂CO₃ in DMSO. [8][9]
-
Setup: To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add K₂CO₃ (1.5 - 2.0 equiv).
-
Reaction: Stir the suspension at room temperature for 30 minutes.
-
Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the N1 and N2 regioisomers.
Caption: Standard workflow from pyrazole alkylation to definitive structural assignment.
Protocol for NOESY NMR Analysis
-
Sample Preparation: Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/0.6 mL.
-
Degassing: For optimal results, particularly for small molecules, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Instrument Setup:
-
Acquire standard 1D ¹H, ¹³C, and COSY spectra first to assign proton and carbon signals.
-
Use a standard 2D NOESY pulse sequence (noesygpphpp).
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s. This can be calibrated using a known sample or optimized in a series of experiments.
-
-
Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the spectrum for cross-peaks that connect the N-alkyl protons with protons on the pyrazole ring substituents.
Complementary Spectroscopic Techniques
While NMR is definitive, other techniques can provide supporting data.
-
UV-Vis Spectroscopy: The two regioisomers have different electronic environments, which can result in distinct UV-Vis absorption spectra. The λ_max values may differ, reflecting the altered conjugation and electronic transitions within the pyrazole ring system. [10][11][12]* Infrared (IR) Spectroscopy: Differences in IR spectra are generally subtle. Minor shifts in the frequencies of C=N, C=C, and C-H stretching and bending vibrations may be observed, but these are rarely diagnostic on their own.
Conclusion
The challenge of regioselectivity in the N-alkylation of pyrazoles necessitates robust and reliable analytical methods for structural verification. While 1D ¹H and ¹³C NMR provide valuable initial insights, they are often insufficient for an irrefutable assignment. The definitive differentiation between N1 and N2 alkylated pyrazole regioisomers is unequivocally achieved through 2D NMR spectroscopy. Specifically, the NOESY experiment, which identifies through-space proximity, provides a direct and unambiguous link between the N-alkyl group and its neighboring substituent on the pyrazole core. This, supported by through-bond correlation data from HMBC experiments, constitutes a self-validating system for any researcher working with this vital class of heterocyclic compounds.
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- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
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Performance Evaluation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in High-Throughput Screening: A Comparative Guide
In the landscape of modern drug discovery, the rapid and accurate identification of novel bioactive molecules is paramount. High-Throughput Screening (HTS) serves as the cornerstone of this endeavor, enabling the evaluation of vast chemical libraries against specific biological targets. This guide provides a comprehensive performance evaluation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a pyrazole derivative with potential as a kinase inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the subject compound with established kinase inhibitors, supported by illustrative experimental data and detailed protocols. The insights herein are designed to facilitate informed decision-making in hit-to-lead campaigns.
Introduction: The Pursuit of Selective Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. The p38 mitogen-activated protein kinases (MAPKs), in particular, are key players in the inflammatory cascade, orchestrating the production of pro-inflammatory cytokines like TNF-α.[1] The discovery of potent and selective p38 MAPK inhibitors is therefore of significant interest.
This guide focuses on the evaluation of This compound as a potential inhibitor of p38α MAPK. To establish a robust performance benchmark, we will compare its activity against two well-characterized kinase inhibitors:
-
Doramapimod (BIRB 796): A highly potent and selective, allosteric inhibitor of p38 MAPK.[2][3]
-
Staurosporine: A broad-spectrum, ATP-competitive kinase inhibitor, often used as a positive control in HTS assays.[4][5]
The evaluation will encompass primary screening for inhibitory activity, followed by crucial secondary assays to determine aqueous solubility and membrane permeability—key determinants of a compound's drug-like properties.
High-Throughput Screening for p38α MAPK Inhibition
The primary evaluation was conducted using the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay designed for HTS.[6] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in luminescence in the presence of a test compound indicates inhibition of the kinase.
Experimental Workflow
The HTS workflow is designed for efficiency and reproducibility, minimizing manual intervention and ensuring data quality.
Caption: Workflow for the kinetic aqueous solubility assay.
Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict passive transport across the blood-brain barrier (BBB). [7][8]This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Physicochemical Properties
| Compound | Kinetic Solubility (µg/mL at pH 7.4) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Predicted CNS Penetration |
| This compound | 75 | 5.2 | High |
| Doramapimod (BIRB 796) | >100 | 10.5 | High |
| Staurosporine | <10 | 1.8 | Low |
Note: Data for this compound is illustrative.
The illustrative data indicates that this compound possesses good aqueous solubility and high predicted CNS penetration, enhancing its potential as a drug candidate.
Selectivity Profiling: A Critical Step
While potent inhibition of the primary target is desirable, off-target activity can lead to unwanted side effects. Therefore, selectivity profiling against a panel of related kinases is a critical step in hit validation. [9][10]Compounds should be screened against other members of the MAPK family (e.g., JNK, ERK) and a broader panel of kinases to assess their selectivity profile. A more selective compound is generally preferred for further development.
Conclusion and Future Directions
This guide provides a framework for the initial evaluation of this compound in a high-throughput screening context. The illustrative data presented positions this compound as a promising starting point for a hit-to-lead optimization program targeting p38α MAPK. Its favorable, albeit hypothetical, potency, solubility, and permeability profile warrant further investigation.
The next steps in the development of this compound would include:
-
Confirmation of on-target activity through orthogonal assays.
-
Comprehensive selectivity profiling against a broad kinase panel.
-
Determination of the mechanism of inhibition (e.g., ATP-competitive or allosteric).
-
Initiation of a structure-activity relationship (SAR) study to improve potency and selectivity.
By adhering to a rigorous and data-driven evaluation process, the path from a primary HTS hit to a viable clinical candidate can be navigated with greater confidence and efficiency.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for p38α MAPK Inhibition
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing p38α MAPK and a suitable substrate (e.g., ATF2) in kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).
-
Prepare test compounds in a 384-well source plate with a 10-point, 3-fold serial dilution in DMSO.
-
-
Assay Procedure (384-well low-volume plate):
-
Using an acoustic liquid handler, transfer 25 nL of each test compound concentration to the assay plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should be at or near the Kₘ for p38α.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the concentration-response data to a four-parameter logistic model to determine the IC₅₀ value.
-
Calculate the Z'-factor for each assay plate to assess assay quality. [11]
-
Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)
-
Sample Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix, creating a 100 µM solution.
-
Perform a serial dilution across the plate.
-
-
Measurement:
-
Incubate the plate for 2 hours at 25°C with constant shaking.
-
Measure the turbidity of each well using a nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer blank.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) - BBB Model
-
Assay Setup:
-
Prepare a 96-well donor plate by adding test compounds to PBS at pH 7.4 to a final concentration of 100 µM.
-
Coat the filter of a 96-well acceptor plate with a solution of porcine brain lipid extract in dodecane.
-
Fill the wells of the acceptor plate with buffer.
-
Place the acceptor plate on top of the donor plate to form the PAMPA "sandwich."
-
-
Incubation:
-
Incubate the PAMPA sandwich for 5 hours at room temperature with gentle shaking.
-
-
Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
References
- Bain, J., Plater, L., Elliott, M., et al. The selectivity of protein kinase inhibitors: a further update. Biochem. J. 408, 297–315 (2007). [Link]
- Cui, J., & Wang, Z. Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., et al. A quantitative analysis of kinase inhibitor selectivity. Nat. Biotechnol. 26, 127–132 (2008). [Link]
- Protocols.io. ADP Glo Protocol. [Link]
- BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
- Reaction Biology. Kinase Selectivity Panels. [Link]
- ResearchGate.
- On HTS. Z-factor. [Link]
- BIT 479/579 High-throughput Discovery. Z-factors. [Link]
- SlideShare. Data analysis approaches in high throughput screening. [Link]
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- Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
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- Frontiers.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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- Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA)
- Alsenz, J., & Kansy, M. High throughput solubility measurement in drug discovery and development. Adv. Drug Deliv. Rev. 59, 546–567 (2007). [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Protocols.io. In-vitro Thermodynamic Solubility. [Link]
- Angeli, A., et al. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Bioorg. Med. Chem. 21, 1493–1500 (2013). [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- Angeli, A., et al. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. J. Med. Chem. 58, 6886–6896 (2015). [Link]
- Reaction Biology. KINASE PROFILING & SCREENING. [Link]
- Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Development for Protein Kinase Enzymes. [Link]
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Akocak, S., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. J. Mol. Struct. 1301, 137357 (2024). [Link]
- Semantic Scholar. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]
- De, S., et al. FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. Mol. Neurobiol. 57, 4364–4379 (2020). [Link]
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A Senior Application Scientist's Guide: Benchmarking 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid Against Key Heterocyclic Building Blocks in Drug Discovery
Foreword
In the landscape of modern drug discovery, the selection of a core scaffold is one of the most critical decisions in a program's lifecycle. Heterocyclic chemistry provides the rich molecular diversity essential for interacting with complex biological targets.[1][2][] More than 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in medicinal chemistry.[4] These ring systems are not merely passive frameworks; they actively modulate physicochemical properties such as solubility and lipophilicity, orient substituents for optimal target engagement, and influence ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4]
Among the myriad of available scaffolds, the pyrazole nucleus has emerged as a truly privileged structure, forming the cornerstone of numerous FDA-approved drugs.[5][6][7] Its metabolic stability and synthetic tractability have led to a surge in its use.[5] This guide provides an in-depth, data-driven benchmark of a specific, highly functionalized building block: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . We will dissect its strategic advantages and compare its utility against other workhorse heterocyclic building blocks, providing the experimental rationale and comparative data necessary for informed decision-making in your drug discovery campaigns.
The Profile of a Modern Scaffold: this compound
This building block is a premier example of rational design, offering a unique convergence of stability and orthogonal reactivity. Its value can be understood by examining its three key components.
-
The 1,3-Dimethylpyrazole Core: The pyrazole ring itself is a π-excessive heterocycle known for its metabolic robustness.[5][8] The N-methylation at positions 1 and 3 serves two crucial functions: it prevents N-H-related metabolism and eliminates tautomerism, presenting a single, defined regioisomer for predictable derivatization. This locked conformation is vital for consistent structure-activity relationship (SAR) studies.
-
The 5-Carboxylic Acid Handle: The carboxylic acid is a classic functional group in medicinal chemistry. It serves as a versatile anchor for amide bond formation, enabling the exploration of a vast chemical space through coupling with diverse amine libraries. Furthermore, it can act as a critical pharmacophoric element, forming key hydrogen bonds or salt-bridge interactions with basic residues (e.g., lysine, arginine) in a target's binding site.
-
The 4-Bromo Strategic Linchpin: The bromine atom at the C4 position is the molecule's key to rapid, late-stage functionalization.[9] It is perfectly poised for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[9][10][11] This allows for the precise and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, facilitating rapid SAR exploration around the pyrazole core.
Experimental Protocol: Synthesis of this compound
The synthesis of this building block is robust and scalable, typically proceeding from a readily available pyrazole carbaldehyde precursor.
-
Oxidative Bromination: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in an aqueous alkali solution, add bromine portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction proceeds via a haloform-type mechanism where the aldehyde is oxidized to a carboxylic acid and the electron-rich 4-position is brominated.
-
Acidification and Isolation: Carefully acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is often of high purity, but can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices: This one-pot oxidative bromination is highly efficient. Using an aqueous alkali medium facilitates both the oxidation of the aldehyde and the electrophilic substitution at the C4 position. The precipitation upon acidification provides a simple, non-chromatographic isolation procedure, which is highly advantageous for large-scale synthesis.
Comparative Benchmarking: Synthetic Versatility and Strategic Value
A building block's true power is measured by its ability to generate diverse and novel chemical matter efficiently. We will now benchmark our featured pyrazole against other widely used heterocyclic carboxylic acids.
Table 1: Comparative Analysis of Synthetic Handles and Versatility
| Building Block | Primary Synthetic Handles | Common Reaction Pathways | Key Strategic Advantage | Potential Limitation |
| This compound | Orthogonal: • 5-Carboxylic Acid • 4-Bromo | • Amide Coupling • Esterification • Suzuki/Sonogashira/Heck/Buchwald-Hartwig Coupling | Precise, late-stage diversification at two distinct vectors. | Higher molecular weight starting point. |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | • 3-Carboxylic Acid • Electron-deficient Ring | • Amide Coupling • C-H Activation (often requires directing groups) • Nucleophilic Aromatic Substitution (if activated) | Simple, low MW, introduces H-bond acceptor. | Ring functionalization can be challenging and lead to regioisomeric mixtures. |
| Indole-5-carboxylic acid | • 5-Carboxylic Acid • Indole N-H • Electron-rich Ring | • Amide Coupling • N-Alkylation/Arylation • Electrophilic Aromatic Substitution (C2, C3) | Privileged scaffold in many natural products and drugs; offers H-bond donor. | N-H can complicate some reactions; potential for multiple sites of reactivity. |
| Quinoline-4-carboxylic acid | • 4-Carboxylic Acid • Fused Aromatic System | • Amide Coupling • Nucleophilic substitution at C2/C4 (requires activation) • Electrophilic substitution on benzo ring | Rigid, planar scaffold for extensive π-stacking interactions. | Limited vectors for facile, diverse functionalization compared to the bromo-pyrazole. |
The clear advantage of This compound lies in its orthogonality . The amide coupling chemistry of the carboxylic acid and the palladium-catalyzed cross-coupling chemistry of the aryl bromide are completely independent of one another. This allows for a modular, "plug-and-play" approach to library synthesis, as illustrated below.
Diagram: Orthogonal Library Synthesis Workflow
Caption: A modular workflow for library synthesis using orthogonal reaction handles.
Benchmarking: Physicochemical Properties and ADMET Implications
The choice of a core scaffold profoundly impacts the drug-like properties of the resulting analogs. Pyrazole derivatives are generally noted for having favorable ADMET profiles.[12][13][14]
Table 2: Calculated Physicochemical Properties of Core Scaffolds
| Building Block | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | 219.04 | 1.05 | 50.44 | 1 | 3 |
| Pyridine-3-carboxylic acid | 123.11 | 0.35 | 50.06 | 1 | 2 |
| Indole-5-carboxylic acid | 161.16 | 1.89 | 58.74 | 2 | 2 |
| Quinoline-4-carboxylic acid | 173.17 | 2.01 | 50.06 | 1 | 2 |
Data calculated using standard cheminformatics toolkits; values may vary slightly between platforms.
From this data, we can draw several key insights:
-
Lipophilicity (cLogP): The dimethyl-pyrazole core has a moderate cLogP, providing a good starting point for balancing solubility and permeability. It is less lipophilic than the larger indole and quinoline systems, which can be an advantage in avoiding off-target toxicity and metabolic liabilities associated with high lipophilicity.
-
Hydrogen Bonding: The N-methylation removes a hydrogen bond donor compared to the parent indole, which can be advantageous for improving membrane permeability. The two pyrazole nitrogens remain effective hydrogen bond acceptors.
-
Metabolic Stability: As previously noted, the N-methylation blocks a potential site of oxidative metabolism, a common liability for N-H containing heterocycles. This inherent stability is a significant advantage in designing orally bioavailable drugs.[5]
Role in Molecular Recognition: The Pyrazole as a Privileged Pharmacophore
The pyrazole ring is a proven pharmacophore present in a multitude of blockbuster drugs, including the anti-inflammatory COX-2 inhibitor Celecoxib and the kinase inhibitors Ruxolitinib and Crizotinib .[5][6] Its ability to engage in various non-covalent interactions makes it a versatile scaffold for target binding.
-
π-π Stacking: The electron-rich aromatic pyrazole ring can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Hydrophobic Interactions: The C-methyl group and substituents introduced at the C4 position can occupy hydrophobic pockets within a binding site.
-
Hydrogen Bonding: The pyrazole nitrogens are effective hydrogen bond acceptors. The exocyclic amide formed from the carboxylic acid provides both a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen).
Diagram: Plausible Binding Interactions within a Target Site
Caption: Schematic of a pyrazole derivative engaging in multiple key binding interactions.
Conclusion: A Strategic Choice for Modern Drug Discovery
While classic heterocyclic building blocks like pyridines and indoles remain indispensable, the demands of modern drug discovery—speed, efficiency, and the need to tackle increasingly complex targets—require more advanced tools. This compound represents a superior building block for programs where rapid, systematic, and predictable exploration of chemical space is paramount.
Its combination of a metabolically robust core with two orthogonal, high-yielding synthetic handles provides a distinct strategic advantage. It allows medicinal chemists to de-risk synthesis and focus on what truly matters: designing and building molecules with the potential to become life-changing therapeutics. By incorporating this building block into your discovery programs, you are not just choosing a scaffold; you are adopting a highly efficient engine for innovation.
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A Senior Application Scientist's Guide to Elemental Analysis for Confirming Novel Pyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel pyrazole derivatives represents a significant step forward in the quest for new therapeutic agents.[1][2][3] The structural versatility and broad-ranging biological activities of pyrazoles make them a cornerstone of modern medicinal chemistry.[1][2][3][4] However, the journey from synthesis to a validated drug candidate is paved with rigorous analytical challenges.[5][6][7][8][9] Among the most critical is the unambiguous confirmation of the elemental composition of these newly created entities.
This guide provides an in-depth comparison of key elemental analysis techniques, offering field-proven insights to help you navigate the selection of the most appropriate method for your novel pyrazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison of performance to ensure the integrity and trustworthiness of your results.
The Imperative of Purity and Compositional Analysis
Before delving into complex biological assays, establishing the purity and exact elemental composition of a novel compound is paramount.[10] An accurately determined elemental composition validates the synthetic route and provides the foundational data for all subsequent structural and functional characterizations. A deviation of even a fraction of a percent from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can confound biological data and lead to costly delays in the drug discovery pipeline.[10]
Comparative Analysis of Key Elemental Analysis Techniques
The choice of an elemental analysis technique is dictated by the specific information required, the nature of the sample, and the desired level of sensitivity and precision. Here, we compare three workhorse techniques in the analytical chemist's arsenal: CHN/S Analysis , Single-Crystal X-ray Crystallography , and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .
| Technique | Principle | Information Provided | Advantages | Limitations | Best Suited For |
| CHN/S Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).[11][12] | Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. | Fast, inexpensive, and provides high-precision data for bulk samples.[13] | Does not provide structural information or detect other elements. Not sensitive enough for trace analysis.[14] | Routine confirmation of the elemental composition of pure organic compounds. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[15][16] | Unambiguous 3D molecular structure, including bond lengths, angles, and absolute configuration.[4][17] | Provides the most definitive structural information.[17] | Requires a suitable single crystal, which can be challenging to grow.[15] | Absolute structure elucidation and confirmation of stereochemistry. |
| ICP-MS | Ionization of the sample in a high-temperature plasma and separation of ions by mass-to-charge ratio.[18][19] | Quantitative determination of a wide range of elements, especially metals, at trace and ultra-trace levels.[19][20] | Extremely high sensitivity (ppt levels), multi-element capability, and can analyze various sample types.[18][20][21] | Can be complex to operate and prone to interferences. Sample preparation can be extensive.[22][23] | Detecting trace metal impurities or quantifying heteroatoms other than C, H, N, and S. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of your results, adherence to validated protocols is essential. Below are detailed, step-by-step methodologies for each of the discussed techniques.
CHN/S Combustion Analysis
This technique is the gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[11] The principle relies on the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting gases are then separated and quantified by a thermal conductivity detector.[13]
Experimental Workflow:
Caption: Workflow for CHN/S Elemental Analysis.
Detailed Protocol:
-
Sample Preparation: Ensure the pyrazole derivative is homogenous, dry, and finely ground.[24]
-
Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[24][25] The tin capsule aids in complete combustion.[25]
-
Encapsulation: Crimp the tin capsule to securely enclose the sample and remove any trapped air.[25]
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).[25][26]
-
Analysis: Place the encapsulated sample into the instrument's autosampler.[26] The instrument will automatically drop the sample into a high-temperature furnace for combustion.
-
Data Acquisition: The evolved gases are passed through a reduction tube and then separated by a gas chromatography column before being detected.[13] The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.[25]
-
Data Interpretation: Compare the experimental percentages to the theoretical values calculated from the proposed molecular formula. A deviation of ±0.4% is generally considered acceptable for publication in most organic chemistry journals.[10]
Single-Crystal X-ray Crystallography
This powerful technique provides the definitive three-dimensional structure of a molecule, confirming not only the elemental composition but also the connectivity of atoms and their spatial arrangement.[4][17]
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol:
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of the pyrazole derivative of sufficient size (typically >0.1 mm in all dimensions) and quality.[15] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with no visible defects. Mount the crystal on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an intense beam of monochromatic X-rays.[15] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods.[15]
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.[15]
-
Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, unambiguously confirming the molecular formula and stereochemistry.[4]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is an exceptionally sensitive technique for determining the elemental composition of a sample, particularly for detecting trace and ultra-trace levels of metals and some non-metals.[18][19][20] For novel pyrazole derivatives, it is invaluable for identifying residual metal catalysts from the synthesis or for quantifying heteroatoms that are not detectable by standard CHN/S analysis.
Experimental Workflow:
Caption: Workflow for ICP-MS Elemental Analysis.
Detailed Protocol:
-
Sample Preparation: Solid organic samples, such as pyrazole derivatives, must be digested to create a liquid sample suitable for introduction into the instrument.[27][28] This typically involves dissolving the sample in a strong acid (e.g., nitric acid) and heating it, often in a microwave digestion system, to break down the organic matrix.[23][27]
-
Sample Introduction: The liquid sample is introduced into the instrument via a nebulizer, which converts it into a fine aerosol.[21][27]
-
Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of up to 10,000 K.[18] The intense heat atomizes and ionizes the sample.[21]
-
Mass Analysis: The resulting ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio.[18]
-
Detection: An ion detector counts the number of ions for each mass-to-charge ratio, providing a quantitative measure of the elemental composition.[18]
-
Data Analysis: The instrument's software converts the ion counts into elemental concentrations, typically in parts per million (ppm) or parts per billion (ppb).
Conclusion: An Integrated Approach for Unquestionable Confidence
For the rigorous confirmation of novel pyrazole derivatives, a single analytical technique is often insufficient. A multi-faceted approach, leveraging the strengths of each method, provides the most comprehensive and trustworthy characterization.
-
Start with CHN/S analysis for a rapid, accurate, and cost-effective determination of the bulk elemental composition. This is your first-line validation of the synthetic outcome.
-
Employ single-crystal X-ray crystallography whenever possible to obtain the definitive three-dimensional structure. This provides unambiguous proof of the molecular formula and stereochemistry, which is invaluable for understanding structure-activity relationships.[4]
-
Utilize ICP-MS to screen for trace metal impurities that may have been introduced during synthesis and to quantify other elements of interest that are not accessible by CHN/S analysis.
By integrating these powerful analytical techniques into your workflow, you can ensure the highest level of scientific integrity, providing a solid and reliable foundation for the continued development of your novel pyrazole derivatives into potentially life-saving therapeutics.
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A Comparative Guide to Palladium Catalysts for Bromopyrazole Coupling: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds involving pyrazole moieties is a critical step in the synthesis of a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, and the choice of the palladium catalyst is paramount to achieving high efficacy and reproducibility. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the coupling of bromopyrazoles, supported by experimental data and field-proven insights to inform your catalyst selection and experimental design.
The Critical Role of the Ligand in Palladium Catalysis
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of bromopyrazoles is profoundly influenced by the nature of the ligand coordinated to the palladium center. The ligand's steric and electronic properties dictate the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a challenging substrate class like bromopyrazoles, which can be prone to side reactions, the judicious selection of a catalyst system is not merely a matter of optimization, but a determinant of success.
This guide will focus on a comparative analysis of three major classes of palladium catalysts:
-
Classical Phosphine-Based Catalysts: Traditional and widely used, exemplified by Pd(PPh₃)₄.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts: Known for their high stability and activity, with PEPPSI™-IPr as a prime example.
-
Modern Buchwald-Hartwig Biarylphosphine Precatalysts: State-of-the-art systems offering high turnover numbers and broad substrate scope, such as XPhos Pd G2.
Comparative Performance of Palladium Catalysts
Direct head-to-head comparative studies on a single bromopyrazole substrate are not abundant in the literature. However, by collating data from the coupling of structurally analogous brominated N-heterocycles, such as bromopyridines, and the available data on bromopyrazole derivatives, we can construct a reliable performance overview. The following table summarizes representative data for the Suzuki-Miyaura coupling of a brominated N-heterocycle with phenylboronic acid, illustrating the relative efficacy of different catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| XPhos Pd G2 | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 1 | >95 | >95 |
This data is compiled for illustrative purposes from various sources on the coupling of 3-bromopyridine and should be used as a qualitative guide.[1][2]
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but often effective catalyst.[2] For many standard couplings, it provides good yields. However, for more challenging substrates like electron-deficient or sterically hindered bromopyrazoles, it may require higher catalyst loadings and longer reaction times. The relatively low turnover number (TON) suggests a lower catalytic efficiency compared to more modern systems.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™-IPr): PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly those with bulky NHC ligands like IPr, have emerged as highly robust and active systems.[1] The strong σ-donating ability of the NHC ligand enhances the rate of oxidative addition, a key step in the catalytic cycle.[1] This often translates to significantly lower catalyst loadings, shorter reaction times, and excellent yields, even for challenging heteroaryl couplings. Their air and moisture stability also offers a significant practical advantage in a laboratory setting.[3]
-
Buchwald-Hartwig Biarylphosphine Precatalysts (e.g., XPhos Pd G2): The second-generation (G2) Buchwald precatalysts are designed for the in situ formation of the active monoligated Pd(0) species. Ligands like XPhos are both bulky and electron-rich, which accelerates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4] These catalysts are known for their high reactivity, broad substrate scope, and the ability to couple even challenging aryl chlorides under mild conditions.[4] For bromopyrazole couplings, they are expected to provide high yields with low catalyst loadings and short reaction times.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst and its associated ligand(s) directly impacts the efficiency of each step in this cycle. For instance, bulky, electron-rich ligands facilitate the initial oxidative addition of the bromopyrazole to the Pd(0) center and promote the final reductive elimination to release the desired product.
Experimental Protocols
To provide a practical and self-validating framework, the following section details a representative experimental protocol for the Suzuki-Miyaura coupling of a bromopyrazole. This protocol is a generalized procedure and may require optimization for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol for Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyrazoles.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PEPPSI™-IPr, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Purge the resulting mixture with argon for 10-15 minutes. Finally, add the palladium catalyst (1 mol%) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-methyl-4-phenyl-1H-pyrazole.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of bromopyrazoles is a critical decision that can significantly impact the efficiency and success of the synthesis.
-
For routine and less challenging couplings, traditional phosphine-based catalysts like Pd(PPh₃)₄ can be a cost-effective option, though they may require more rigorous optimization.
-
For a broader range of substrates, including those that are sterically or electronically challenging, and for improved efficiency and ease of handling, PEPPSI™-IPr and other NHC-based catalysts offer a superior choice due to their high activity and stability.[1][3]
-
For the most demanding transformations and when seeking the highest turnover numbers, the Buchwald-Hartwig precatalysts such as XPhos Pd G2 represent the state-of-the-art, providing exceptional reactivity and scope.[4]
Ultimately, the optimal catalyst will depend on the specific bromopyrazole and boronic acid coupling partners, as well as the desired scale and economic constraints of the synthesis. This guide, with its comparative data and detailed protocols, serves as a starting point for the rational design and optimization of your next bromopyrazole coupling reaction.
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- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes. Accessed January 10, 2026.
- Ichikawa, H., et al. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516 (2010).
- Al-Masum, M., & El-Hely, M. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547-1555 (2021).
- Fihri, A., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Ghaffari, M., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(6), 1335-1343 (2021).
- BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Accessed January 10, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 10, 2026.
- Lei, P., et al. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646 (2017).
- Bruno, N. C., et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindoles. Molecular Diversity, 23(2), 355-367 (2019).
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assessing the biological activity of pyrazoles with different halogen substitutions
A Comparative Guide to the Biological Activity of Halogenated Pyrazoles
Introduction: The Pyrazole Scaffold and the Power of Halogenation
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the pyrazole core is a powerful tool in drug discovery. Halogenation can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby enhancing its biological activity and pharmacokinetic profile.[5][6] This guide provides a comparative analysis of the biological activities of pyrazole derivatives bearing different halogen substitutions, supported by experimental data and detailed protocols for their evaluation.
Comparative Analysis of Biological Activities
The introduction of halogens at various positions on the pyrazole ring profoundly influences the biological activity. The following sections compare the effects of different halogen substitutions on the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole derivatives.
Anticancer Activity: A Tale of Targeted Efficacy
Pyrazole derivatives have emerged as promising anticancer agents, often functioning by inhibiting protein kinases or disrupting microtubule polymerization.[7][8] Halogen substitution can enhance the cytotoxic potential of these compounds. For instance, the presence of a chloro group on a pyrazoline derivative has been shown to increase its cytotoxic activity against various cancer cell lines.[9] Conversely, hydroxyl substitutions have been observed to decrease anticancer activity.[9]
Fluorine-containing pyrazoles have demonstrated significant potency.[10][11] Certain novel fluorinated pyrazoles have shown high growth inhibitory activity against HeLa cervical carcinoma cells, with IC50 values as low as 4.0 µM, surpassing the efficacy of the reference drug Combretastatin-A4.[10] Similarly, pyrazole derivatives with a 4-bromophenyl group have exhibited potent anticancer activity against MCF-7 breast cancer cells.[9]
Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Pyrazole Derivatives
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyrazoles | F | HeLa | 4.0 - 6.0 | [10] |
| Pyrazoline Derivative | Cl | Various | Increased Cytotoxicity | [9] |
| Pyrazole Derivative | 4-Br-phenyl | MCF-7 | 5.8 | [9] |
| Pyrazolo[1,5-a]pyrimidines | - | MCF-7, A549, HeLa | Micro- to nano-molar range | [7] |
| 5-Alkylated selanyl-1H-pyrazoles | - | HepG2 | 13.85 - 15.98 | [7] |
Antimicrobial Activity: Combating Microbial Resistance
The pyrazole scaffold is a key component in the development of new antimicrobial agents.[12][13] Halogenation has been shown to significantly enhance the antimicrobial and antifungal properties of pyrazole derivatives.[12] The presence of chloro and bromo substituents, owing to their lipophilic nature, often leads to increased antimicrobial activity.[12]
For example, a series of pyrazole derivatives demonstrated that compounds with chloro and bromo substituents were more potent against Staphylococcus aureus and Candida albicans compared to their non-halogenated or nitro- and methoxy-substituted counterparts.[12] Brominated pyrazolines have also been synthesized and shown to possess notable in-vitro antimicrobial activity against various pathogenic bacteria.[14]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Pyrazole Derivatives
| Compound Class | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted Pyrazoles | Cl, Br | Staphylococcus aureus | Potent Activity | [12] |
| Substituted Pyrazoles | Cl, Br | Candida albicans | Potent Activity | [12] |
| Pyrazole Amides | 3-Br | Bacillus subtilis | 3.12 | [4] |
| Pyrazole Amides | 3-Br | Staphylococcus aureus | 6.25 | [4] |
| N-acetyl pyrazoline derivatives | Cl | Various Bacteria | - | [15] |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Pyrazole derivatives are well-regarded for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][16] The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), and halogenation can play a role in achieving this selectivity.[17]
For instance, a difluoromethyl-substituted pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 than COX-1 and exhibited potent anti-inflammatory effects in animal models.[17] This highlights the potential of fluorine substitution in designing selective COX-2 inhibitors.
Table 3: Comparative Anti-inflammatory Activity of Halogenated Pyrazole Derivatives
| Compound Class | Halogen Substitution | Target | Activity | Reference |
| Pyrazole Derivative (FR140423) | 3-(difluoromethyl) | COX-2 | 150-fold selectivity over COX-1 | [17] |
| Pyrazole Derivatives | General | COX enzymes | Inhibition of prostaglandin E2 | [18] |
| Pyrazolines | Cl, Br | Carrageenan-induced paw edema | Potent inhibition | [19] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated pyrazoles is intricately linked to their structural and electronic properties. The nature and position of the halogen substituent influence the molecule's interaction with its biological target.
-
Lipophilicity and Membrane Permeability: Halogens, particularly chlorine and bromine, increase the lipophilicity of the pyrazole derivative.[12] This can enhance the compound's ability to cross cell membranes and reach its intracellular target.
-
Electronic Effects and Target Binding: The high electronegativity of halogens, especially fluorine, can alter the electron distribution within the pyrazole ring. This can influence hydrogen bonding and other non-covalent interactions with the active site of a target enzyme or receptor.[6]
-
Steric Factors and Binding Pocket Occupancy: The size of the halogen atom can affect how the molecule fits into the binding pocket of its target. A larger halogen like bromine or iodine may provide better occupancy of a hydrophobic pocket, leading to enhanced activity.[20]
Caption: Structure-Activity Relationship of Halogenated Pyrazoles.
Experimental Protocols: A Framework for Self-Validating Research
To ensure the reliability and reproducibility of biological activity assessment, standardized and well-validated experimental protocols are essential.
General Synthesis of Halogenated Pyrazoles
A common route for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Halogenation can be achieved either by using halogenated starting materials or by direct halogenation of the pyrazole ring.
Caption: General Synthetic Workflow for Halogenated Pyrazoles.
Step-by-Step Protocol: Synthesis of a Brominated Pyrazole
-
Condensation: To a solution of the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add the hydrazine derivative (1 mmol).
-
Cyclization: Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain the crude pyrazole.
-
Bromination: Dissolve the crude pyrazole (1 mmol) in acetic acid (5 mL). Add N-bromosuccinimide (NBS) (1 mmol) portion-wise at room temperature.
-
Work-up: Stir the reaction mixture for 1-2 hours. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the brominated pyrazole.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[7]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[21]
Step-by-Step Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the halogenated pyrazole solution (at a specific concentration) into each well.[21] Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
Halogen substitution is a highly effective strategy for optimizing the biological activity of pyrazole derivatives. The choice of halogen and its position on the pyrazole ring can significantly impact the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. This guide provides a comparative overview and foundational protocols to aid researchers in the rational design and evaluation of novel halogenated pyrazole-based therapeutic agents. Further exploration of structure-activity relationships will continue to unveil new opportunities for developing potent and selective drugs for a wide range of diseases.
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- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
- Study on antibacterial activity of newly synthesized derivatives of pyranopyrazole, pyrazolo[1,2-b]phtalazine and bis-pyrazole. (2019). ResearchGate.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Yield and Purity
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, forming the core of blockbuster drugs like Celecoxib and Rimonabant.[1][2] The efficacy of a drug discovery program often hinges on the efficient and selective synthesis of the target scaffolds. For researchers and process chemists, selecting the optimal synthetic route from a myriad of published methods is a critical decision, balancing the competing demands of yield, purity, scalability, and cost.
This guide provides a head-to-head comparison of the most prevalent pyrazole synthesis methodologies. We move beyond a simple recitation of protocols to offer a field-proven perspective, explaining the mechanistic rationale behind each method and providing the experimental data necessary to make an informed choice for your specific synthetic challenge.
Method 1: The Classical Workhorse - Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct methods for pyrazole synthesis.[3][4] It involves the cyclocondensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[5][6]
Reaction Mechanism & The Regioselectivity Problem
The mechanism proceeds via initial formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][7][8] The primary drawback of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomers.[3][9] The reaction's regiochemical outcome is influenced by the steric and electronic properties of the substituents and the reaction pH, which dictates which carbonyl is more readily attacked.[8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Performance Profile:
-
Yield: Generally good to excellent, often in the 70-95% range for simple substrates.[3][9]
-
Purity: The primary purity issue stems from the formation of regioisomers, which can be difficult to separate, often requiring careful column chromatography.[10]
-
Advantages: Utilizes readily available and inexpensive starting materials. The reaction is typically robust and high-yielding.[5][11]
-
Disadvantages: Poor regioselectivity with unsymmetrical substrates is a significant limitation.[9]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [3][5]
-
To a round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirred solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: ~90%. Purity: Can be high if recrystallization is effective; otherwise, minor impurities may persist.
Method 2: Synthesis from α,β-Unsaturated Carbonyls
This method employs the reaction between an α,β-unsaturated aldehyde or ketone (such as a chalcone) and a hydrazine derivative.[9] The reaction typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazole.[12]
Reaction Mechanism
The initial step is the conjugate (Michael) addition of the hydrazine to the enone system, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization to form a pyrazoline. The pyrazoline is a non-aromatic, five-membered ring that must be oxidized to the corresponding stable pyrazole. This oxidation can sometimes occur in situ (e.g., with air) or may require a separate oxidative step.[9][12]
Caption: General pathway from α,β-unsaturated ketones to pyrazoles.
Performance Profile:
-
Yield: Moderate to good, typically ranging from 60-88% over the two steps (cyclization and oxidation).[3]
-
Purity: The final product purity depends on the efficiency of the oxidation step. Incomplete oxidation can leave pyrazoline impurities. Regioselectivity is generally well-controlled compared to the Knorr synthesis.[12]
-
Advantages: Offers better regiochemical control than the Knorr method. Starting chalcones are readily synthesized via Claisen-Schmidt condensation.[13]
-
Disadvantages: Often requires a distinct oxidation step, adding to the total synthesis time and complexity.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole [9]
-
Dissolve the chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl) and reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture. The intermediate pyrazoline may precipitate or can be isolated after solvent removal.
-
Dissolve the crude pyrazoline in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., bromine in acetic acid or simply expose to air with a base catalyst) and stir at room temperature until the oxidation is complete.
-
Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Expected Yield: 70-85%. Purity: >95% after chromatography.
Method 3: The Modern Approach - [3+2] Dipolar Cycloaddition
1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective method for constructing the pyrazole ring.[1] A common variant involves the reaction of a diazo compound (as the three-atom dipole) with an alkyne (as the dipolarophile).[14]
Reaction Mechanism
This reaction is a concerted pericyclic process where the 1,3-dipole (diazo compound) reacts across the alkyne's pi-system to form the five-membered ring in a single, highly regioselective step.[9] The use of terminal or unsymmetrical alkynes leads to specific, predictable substitution patterns on the resulting pyrazole, overcoming the primary limitation of the Knorr synthesis.
Caption: Concerted mechanism of [3+2] dipolar cycloaddition.
Performance Profile:
-
Yield: Often very high, frequently exceeding 90%.[9][15] Catalyst-free versions conducted under solvent-free conditions can afford products in high yields without requiring purification.[14]
-
Purity: Generally excellent due to the high regioselectivity and clean nature of the reaction. Often, the crude product is of sufficient purity for subsequent steps.
-
Advantages: Excellent control over regioselectivity.[1] The reaction often proceeds under mild conditions and demonstrates broad functional group tolerance.[16][17]
-
Disadvantages: The synthesis and handling of potentially unstable or toxic starting materials, such as diazo compounds, can be a significant drawback.
Experimental Protocol: Catalyst-Free Synthesis of a Pyrazole [14]
-
In a sealed tube, combine the α-diazocarbonyl compound (1.0 eq) and the alkyne (1.1 eq).
-
Heat the mixture under solvent-free conditions at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled. In many cases, the product crystallizes and is pure enough for use without further purification. If necessary, purify by a quick silica gel plug or recrystallization.
-
Expected Yield: 90-99%. Purity: Often >98% in the crude form.
Enabling Technology: Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool to accelerate pyrazole synthesis, drastically reducing reaction times and often improving yields.[18][19][20] This technique is not a distinct synthetic method but rather an alternative energy source that can be applied to the reactions described above.
-
Impact on Performance: MW-assisted reactions can reduce synthesis times from hours to mere minutes.[19] For example, a Knorr-type synthesis that takes 2 hours under conventional reflux might be completed in 5-10 minutes in a microwave reactor.[19][20]
-
Yield and Purity: Yields are often comparable or significantly higher than conventional methods.[19][21] The rapid heating can minimize the formation of side products, leading to cleaner reaction profiles and higher purity of the crude product.[22] Solvent-free, microwave-assisted protocols offer a particularly green and efficient approach.[18][23][24]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Knorr Synthesis | From α,β-Unsaturated Carbonyls | [3+2] Dipolar Cycloaddition | Microwave-Assisted Variant |
| Typical Yield | 70-95%[3][9] | 60-88%[3] | 85-99%[9][14][15] | Often improves yield by 5-15%[19][21] |
| Purity Profile | Main impurity: regioisomers | Main impurity: unoxidized pyrazoline | High purity, minimal byproducts | Generally higher crude purity |
| Regioselectivity | Poor to moderate; problematic | Good to excellent | Excellent; highly predictable | Preserves inherent selectivity |
| Reaction Time | 1-4 hours | 4-8 hours (plus oxidation) | 2-12 hours (can be faster) | 5-20 minutes[19] |
| Conditions | Acid/base catalyst, reflux | Acid catalyst, reflux, then oxidation | Often thermal, can be catalyzed | 100-150°C, sealed vessel |
| Key Advantage | Simple, inexpensive starting materials | Good regiocontrol, accessible materials | Excellent regiocontrol and yield | Drastically reduced reaction time |
| Key Disadvantage | Regioselectivity issues[9] | Extra oxidation step required | Potentially hazardous precursors (diazo) | Requires specialized equipment |
Practical Guidance: Purification Strategies
Regardless of the synthetic method, achieving high purity is paramount.
-
Recrystallization: This is the most effective method for purifying solid pyrazole products, especially for removing minor impurities. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.[10][25]
-
Column Chromatography: This is the go-to method for separating challenging mixtures, particularly the regioisomers often produced in the Knorr synthesis.[10] For basic pyrazoles that may streak on acidic silica gel, deactivating the silica with triethylamine (0.5-1% in the eluent) is a standard and effective technique.[10][25]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts.[26] An acid wash can remove non-basic organic impurities, after which the aqueous layer is basified to recover the purified pyrazole product.
Workflow for Method Selection
To assist in your decision-making, the following workflow outlines a logical approach to selecting a synthesis strategy.
Caption: A decision-making guide for selecting a pyrazole synthesis method.
Conclusion
The synthesis of pyrazoles offers a rich landscape of chemical strategies, each with a distinct profile of advantages and limitations.
-
The Knorr Synthesis remains a valuable tool for producing simple, symmetrical pyrazoles where yield is prioritized over absolute regiochemical control.
-
The use of α,β-unsaturated carbonyls provides a more regioselective alternative, albeit at the cost of an additional oxidation step.
-
For applications demanding the highest levels of regioselectivity and purity, [3+2] dipolar cycloadditions are often the superior choice, provided the necessary precursors are accessible.
Finally, the integration of microwave technology can dramatically enhance any of these methods, offering a pathway to higher yields and purities in a fraction of the time. The optimal method is ultimately dictated by the specific structure of the target molecule, the availability of starting materials, and the project's priorities regarding speed, yield, and purity.
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A Comparative Guide to the Validation of Analytical Methods for Pyrazole Intermediates in Pharmaceutical Manufacturing
Introduction: The Centrality of Pyrazole Scaffolds and Analytical Rigor
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous blockbuster drugs, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1] Given their prevalence, the quality control of pyrazole intermediates during pharmaceutical manufacturing is not merely a procedural step but a fundamental pillar of drug safety and efficacy. The presence of impurities, such as regioisomers, unreacted starting materials, or degradation products, can significantly impact the final Active Pharmaceutical Ingredient's (API) safety profile and therapeutic effect.[2]
This guide provides an in-depth comparison of analytical methodologies and validation strategies tailored for pyrazole intermediates. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind our experimental choices, grounding every recommendation in the robust framework of international regulatory standards and first-principles analytical science. We will explore not just how to validate a method, but why specific parameters are critical for pyrazole chemistry and how to design a self-validating system that ensures data integrity from development to quality control.
The Regulatory Bedrock: ICH Q2(R2) and the Principle of "Fitness for Purpose"
The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[3] This principle, "fitness for purpose," is the core tenet of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] The recently updated ICH Q2(R2) guideline, which integrates and revises the original Q2(R1), provides a comprehensive framework for validating analytical procedures.[7][8]
The validation process is not a one-size-fits-all checklist. It is a systematic, scientific exercise to understand a method's performance characteristics and limitations. For pyrazole intermediates, this means designing validation studies that specifically address the challenges inherent to their synthesis and chemical nature, such as the potential for isomerism and the need to detect trace-level impurities.[9]
Below is a diagram illustrating the typical workflow, which serves as our roadmap for this guide.
Comparative Analysis of Key Analytical Techniques for Pyrazoles
The choice of analytical technique is driven by the physicochemical properties of the pyrazole intermediate and the specific goal of the analysis (e.g., structural confirmation, purity assessment, or assay).
| Technique | Principle | Best Suited For | Strengths for Pyrazole Analysis | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Assay, impurity quantification, stability testing. The workhorse of QC labs. [10] | High resolution, versatility for a wide range of pyrazole polarities (especially RP-HPLC), robust and reproducible quantification with UV detection. [11] | May require derivatization for analytes without a UV chromophore. Isomer separation can be challenging and requires careful method development. |
| Gas Chromatography (GC / GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Analysis of volatile intermediates, residual solvents, and certain impurities. [10] | Excellent for separating volatile pyrazole isomers. [2][12]Coupling with Mass Spectrometry (MS) provides structural information for peak identification. [13] | Limited to thermally stable and volatile compounds. Non-volatile pyrazoles may require derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of MS. | Impurity identification, structural elucidation, metabolic profiling, and quantification of trace-level components. | High sensitivity and selectivity. [14]Provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities and confirming structures without authentic standards. [15] | More complex and expensive instrumentation. Matrix effects can sometimes suppress ion signals, affecting quantification. |
Field-Proven Experimental Protocols: Validating an HPLC Assay Method
To translate theory into practice, the following section provides a detailed, step-by-step methodology for validating an HPLC method for the assay of a hypothetical "Pyrazole Intermediate X."
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Test | Typical Acceptance Criteria for an Assay Method |
| Specificity | Analyze blank, placebo, spiked samples, and forced degradation samples. | Peak for Intermediate X is pure and resolved from all other peaks (impurities, degradants). No interference at the retention time of the analyte. |
| Linearity | Analyze ≥5 concentrations across the range. | Correlation Coefficient (r²) ≥ 0.995. Y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% - 120% of the nominal test concentration. |
| Accuracy | Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze 6 replicate preparations of the same sample at 100% concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat repeatability test with a different analyst, on a different day, or with different equipment. | Overall %RSD for all data combined should be ≤ 2.0%. |
| Robustness | Vary key parameters (e.g., flow rate, column temp, mobile phase pH). | System suitability criteria (e.g., resolution, tailing factor) must pass under all varied conditions. Results should not be significantly affected. |
Experimental Protocol 1: Specificity
-
Objective: To demonstrate that the method can unequivocally measure Pyrazole Intermediate X without interference from excipients, impurities, or degradants.
-
Procedure: a. Blank & Placebo Analysis: Inject the mobile phase (blank) and a solution of the sample matrix without the analyte (placebo) to ensure no interfering peaks are present at the retention time of Pyrazole Intermediate X. b. Impurity Spiking: Prepare a sample solution of Pyrazole Intermediate X and spike it with known related substances and process impurities at their specification limits. c. Forced Degradation: Expose solutions of Pyrazole Intermediate X to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) for a defined period. d. Analysis: Analyze all samples by HPLC. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in the spiked and stressed samples.
-
Self-Validation Check: The method is specific if the analyte peak is well-resolved (Resolution > 2.0) from all other peaks and the peak purity analysis passes.
Experimental Protocol 2: Linearity and Range
-
Objective: To establish the linear relationship between instrument response and analyte concentration and to define the operational range.
-
Procedure: a. Stock Solution: Prepare a stock solution of Pyrazole Intermediate X reference standard in a suitable solvent. b. Calibration Standards: From the stock solution, prepare at least five calibration standards covering the range of 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). c. Analysis: Inject each standard in triplicate. d. Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).
-
Self-Validation Check: The method is linear if r² ≥ 0.995 and the calibration curve is visually linear.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001500 |
| 110 | 1103000 |
| 120 | 1202500 |
| Regression Output | Value |
| Correlation (r²) | 0.9998 |
| Slope | 10010 |
| Y-Intercept | 1250 |
Experimental Protocol 3: Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: a. Spiked Samples: Prepare a placebo mixture. Spike it with known amounts of Pyrazole Intermediate X stock solution to achieve final concentrations of 80%, 100%, and 120% of the nominal assay concentration. Prepare three independent samples at each level. b. Analysis: Analyze all nine samples and a standard solution. c. Calculation: Calculate the percent recovery for each sample using the formula: (Amount Found / Amount Added) * 100.
-
Self-Validation Check: The method is accurate if the mean percent recovery at each concentration level is within 98.0% to 102.0%.
Selecting the Right Tool: A Logic-Based Approach
Choosing the appropriate analytical technique is a critical decision. The following decision tree provides a logical guide for researchers and scientists.
Conclusion
The validation of analytical methods for pyrazole intermediates is a rigorous, multifaceted process that underpins the quality and safety of a vast array of pharmaceuticals. It demands more than procedural adherence; it requires a deep understanding of the chemistry of pyrazoles, the principles of analytical science, and the logic of regulatory guidelines. By embracing a systematic, science-based approach as outlined in this guide—from understanding the "why" behind each validation parameter to selecting the right technique and executing robust protocols—researchers and drug development professionals can build a framework of analytical trust. This ensures that the data generated is not only compliant but, most importantly, scientifically sound, reliable, and fit for the critical purpose of safeguarding patient health.
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- ICH Q2(R2)
- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
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cross-reactivity studies of kinase inhibitors derived from different pyrazole scaffolds
An In-Depth Technical Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Different Pyrazole Scaffolds
For researchers, scientists, and drug development professionals, navigating the kinome with small molecule inhibitors is a complex endeavor. The promise of targeted therapy hinges on inhibitor selectivity, yet achieving this is a significant challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from distinct pyrazole-based scaffolds, a privileged structure in modern medicinal chemistry.[3][4] We will explore the structural rationale behind their selectivity, present comparative experimental data, and provide detailed protocols for assessing kinase inhibitor performance.
The Central Role of Selectivity and Inhibitor Binding Modes
Protein kinases have become premier drug targets, particularly in oncology, due to their frequent dysregulation in disease states.[5][6] Most small molecule kinase inhibitors target the ATP-binding site. Given the structural conservation of this site across the kinome, achieving high selectivity is a formidable task.[2] An inhibitor's selectivity profile is intrinsically linked to its binding mode, which is largely dictated by the conformation of the kinase's activation loop. A key feature of this loop is the Asp-Phe-Gly (DFG) motif.
-
Type I Inhibitors bind to the active "DFG-in" conformation, where the kinase is ready to bind ATP. These inhibitors are purely ATP-competitive.[3][7]
-
Type II Inhibitors bind to the inactive "DFG-out" conformation. They occupy the ATP pocket but also extend into an adjacent allosteric pocket created by the outward flip of the DFG motif.[3][7] Targeting this less-conserved allosteric site can be a powerful strategy for enhancing inhibitor selectivity.[8]
Comparative Analysis of Pyrazole-Based Scaffolds
The pyrazole ring is a versatile and synthetically accessible scaffold that serves as a foundational framework for numerous approved kinase inhibitors.[3][5] However, the substitution patterns on the pyrazole and the nature of its linked moieties dramatically influence target specificity and cross-reactivity.
The Unfused Pyrazole Scaffold: Targeting JAK, B-Raf, and Aurora Kinases
The simple, unfused pyrazole ring is a core component of many successful kinase inhibitors. Selectivity is achieved through careful decoration of the core to optimize interactions with specific residues within the target's ATP-binding site.
-
Ruxolitinib (JAK1/JAK2 Inhibitor): A potent Type I inhibitor of Janus kinases JAK1 and JAK2, critical mediators of cytokine signaling.[9] Its selectivity against the closely related JAK3 is a key attribute, reducing potential immunosuppressive side effects. Structurally, Ruxolitinib links a pyrazole ring to a pyrrolo[2,3-d]pyrimidine scaffold, which mimics the adenine moiety of ATP and forms crucial hydrogen bonds with the kinase hinge region.[3]
-
Encorafenib (B-Raf Inhibitor): Approved for BRAF V600-mutant melanoma, Encorafenib is a potent Type I inhibitor.[3] Its structure features a substituted pyrazole ring, which contributes to its high affinity and selectivity for the mutated B-Raf kinase over other kinases.
-
Aurora Kinase Inhibitors: Several pyrazole-based compounds target Aurora kinases, which are essential for cell division. However, this class can be prone to promiscuity. For example, one reported dual Aurora A/B inhibitor demonstrated more than 80% inhibition against 22 different kinases when screened at a 1 µM concentration, highlighting the challenge of achieving selectivity with this scaffold against this target class.[6]
The Pyrazole-Urea Scaffold: A Key to Allosteric Inhibition
The incorporation of a urea linker connecting the pyrazole to another aromatic system is a hallmark of several potent and selective inhibitors, particularly those targeting p38 MAPK and FLT3. This scaffold is often associated with a Type II binding mode.
-
Doramapimod (BIRB-796, p38 MAPK Inhibitor): A classic example of a Type II inhibitor, Doramapimod potently inhibits p38 MAPK, a key enzyme in inflammatory signaling pathways.[10] The N-pyrazole, N'-aryl urea structure allows the molecule to stabilize the DFG-out conformation.[8] The tert-butyl group at the C-5 position of the pyrazole is critical, as it occupies a specific hydrophobic pocket that is only accessible in this inactive state, thereby conferring significant selectivity.[10]
-
FLT3 Inhibitors: A series of biphenyl substituted pyrazolyl-ureas were developed as novel Type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] The optimized compound 10q from this series showed nanomolar activity against FLT3 and a narrow selectivity profile, with c-Kit being the only significant off-target kinase identified in a broad screening panel. This selectivity is crucial for minimizing off-target toxicities.[11]
Fused Pyrazole Scaffolds: Expanding Chemical Space
Fusing the pyrazole ring with other heterocyclic systems, such as a pyrimidine or pyridine, creates rigid structures like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are widely used and can be tailored for a range of kinase targets.
-
VEGFR Inhibitors: Vascular endothelial growth factor receptor (VEGFR) is a key driver of angiogenesis, making it a prime target in oncology.[12] Pyrazolo[3,4-d]pyrimidine is a promising scaffold for developing VEGFR-2 inhibitors.[13] Modifications to this core can produce potent and selective agents, although some derivatives have been designed as dual EGFR/VEGFR-2 inhibitors, demonstrating the tunability of the scaffold.[14][15]
-
p38 MAPK Inhibitors: Beyond the urea-based scaffolds, fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines have also yielded potent p38α inhibitors with in vivo activity in animal models of inflammatory disease.[16]
Performance Comparison of Representative Pyrazole-Based Inhibitors
The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its inactivity against other kinases. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.
| Inhibitor | Pyrazole Scaffold | Primary Target(s) | IC₅₀ (Primary Target, nM) | Key Off-Target(s) | Selectivity Highlights | Reference(s) |
| Ruxolitinib | Unfused Pyrazole | JAK1, JAK2 | 2.8 - 3.3 | JAK3 | >130-fold selective for JAK1/2 over JAK3 (IC₅₀: ~430 nM) | [3][4] |
| Doramapimod (BIRB-796) | Pyrazole-Urea | p38 MAPK | ~10 (binding Ki) | JNK2, LCK | Type II binding mode confers high selectivity over many kinases. | [10] |
| Compound 10q | Pyrazole-Urea | FLT3 | 230 | c-Kit | Highly selective profile in kinase panel screen. | [11] |
| Compound 3i | Pyrazol-5-one | VEGFR-2 | 8.93 | - | Showed ~3-fold higher in vitro activity than Sorafenib. | [12] |
| Compound 8 | Unfused Pyrazole | Aurora A, Aurora B | 35, 75 | 22 kinases | Promiscuous; inhibited >20 kinases by >80% at 1 µM. | [6] |
Data synthesized from multiple sources to provide a representative overview. Absolute values can vary based on assay conditions.
Experimental Protocols for Assessing Cross-Reactivity
A multi-tiered approach is essential for rigorously defining an inhibitor's selectivity profile. This workflow ensures that resources are used efficiently while generating comprehensive and reliable data.[17]
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Causality Behind Choices:
-
Purified Kinase: Using a purified enzyme ensures that the measured effect is directly attributable to the interaction between the compound and the target kinase, eliminating confounding variables from a cellular environment.[17]
-
ATP Concentration: For ATP-competitive inhibitors (Type I and II), the measured IC₅₀ value is dependent on the ATP concentration in the assay. It is standard practice to perform the assay at or near the Michaelis constant (Km) of ATP for that specific kinase to allow for meaningful comparison across different studies.[18]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrazole-based test inhibitor in DMSO to create a 10-point concentration gradient. A typical starting concentration might be 100 µM, diluted 1:3 down the series.
-
Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (peptide or protein), and reaction buffer.
-
Inhibitor Addition: Add a small, fixed volume of the diluted inhibitor from Step 1 to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final concentration should be near the Km of the kinase for ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric: Measuring the incorporation of ³³P from [γ-³³P]ATP into the substrate.[19]
-
Fluorescence/Luminescence: Using antibodies specific to the phosphorylated substrate or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a biophysical method that assesses inhibitor binding by measuring changes in a protein's thermal stability. It is a powerful tool for selectivity profiling that does not require an active enzyme or a known substrate.[18][20]
Causality Behind Choices:
-
Principle of Stabilization: The binding of a ligand (inhibitor) to a protein's native state typically stabilizes it against thermal denaturation. This stabilization results in an increase in the protein's melting temperature (Tm). The magnitude of this thermal shift (ΔTm) correlates with the binding affinity of the ligand.[18] This method directly measures binding, not just inhibition of activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the purified kinase of interest and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Plate Setup: Dispense the master mix into a 96- or 384-well PCR plate. Add the test compounds at a fixed concentration (e.g., 10 µM) to the wells. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Acquisition: As the protein unfolds (melts), its hydrophobic core becomes exposed, causing the dye to bind and fluoresce. The instrument records fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_control). A significant positive ΔTm indicates compound binding.
Conclusion and Future Outlook
The pyrazole scaffold remains a cornerstone of kinase inhibitor design, celebrated for its versatility and "drug-like" properties.[3][5] This guide illustrates that while the core structure is important, true therapeutic potential is unlocked through a deep understanding of how different substitutions and fused-ring systems modulate the inhibitor's interaction with its target and the broader kinome. The distinction between Type I and Type II binding modes is not merely academic; it is a fundamental principle that medicinal chemists leverage to engineer selectivity. A pyrazole-urea that engages an allosteric pocket (Type II) may achieve a much cleaner cross-reactivity profile than a simple substituted pyrazole that only competes with ATP (Type I).[11]
The development of robust, high-throughput screening methods like kinome-wide panels and DSF has empowered researchers to characterize inhibitor selectivity with unprecedented precision.[17][20] As we move forward, the challenge will be to integrate this cross-reactivity data with cellular and in vivo models to better predict both efficacy and toxicity. The continued exploration of novel pyrazole-based scaffolds will undoubtedly yield the next generation of targeted therapies, offering new hope in the ongoing battle against cancer and other diseases.
References
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- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
- Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. BenchChem.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
- Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science.
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Cross-Reactivity Profiling. BenchChem.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
As scientists and researchers, our responsibility extends beyond the successful execution of an experiment; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5775-88-2) and its associated waste streams. The protocols outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's chemical properties and associated hazards is the foundational step for safe handling and disposal. This compound is a halogenated heterocyclic compound that requires careful management.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 5775-88-2 | [1][2][3][4] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2][3] |
| Molecular Weight | 219.04 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 230-232°C | [1] |
| Flash Point | 161.8°C | [1] |
| Density | 1.8 g/cm³ | [1] |
Hazard Classification
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[4] The primary risks are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][5]
The presence of a bromine atom categorizes this compound and its associated waste as halogenated organic waste , a critical distinction for proper waste segregation.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the neat compound or its waste, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls: All handling and waste consolidation activities must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[4]
-
Body Protection: Wear a standard laboratory coat. Long-sleeved clothing is recommended.[4]
-
Respiratory Protection: If dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Section 3: Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can create hazardous chemical reactions and complicate the final disposal process.[7]
1. Unused (Neat) Compound:
-
Directive: Whenever possible, dispose of the original, unused reagent in its manufacturer's container.[7] This ensures the most accurate labeling and hazard information is preserved.
-
Container: The original, clearly labeled manufacturer's bottle.
2. Contaminated Solid Waste:
-
Description: This stream includes items such as used gloves, weigh boats, paper towels, and contaminated silica gel.
-
Container: A dedicated, puncture-resistant container with a secure lid, clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS."
3. Contaminated Liquid Waste:
-
Description: This includes solutions containing the compound, as well as solvent rinses (e.g., from glassware).
-
Causality: Because this compound contains bromine, it must not be mixed with non-halogenated waste. This separation is vital as disposal methods for halogenated and non-halogenated solvents differ significantly, primarily due to the corrosive and toxic byproducts generated during the incineration of halogenated materials.
-
Container: A dedicated, chemically compatible (e.g., HDPE or glass) container with a screw-top cap. The container must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS." Place the liquid waste container within a secondary containment bin capable of holding 110% of the volume of the largest container.[7]
Section 4: Step-by-Step Disposal Procedures
This protocol ensures that waste is handled, stored, and disposed of in a systematic and compliant manner.
Step 1: Waste Characterization
-
At the point of generation, determine that the waste (solid or liquid) is contaminated with this compound and is therefore a hazardous, halogenated organic waste. This determination must be made by trained laboratory personnel.[8]
Step 2: Select the Appropriate Waste Container
-
Choose a container that is compatible with the waste type (solid or liquid) and in good condition, with a secure, leak-proof cap.[9] Plastic containers are often preferred for their durability.[8]
Step 3: Labeling the Container
-
Before adding any waste, affix a hazardous waste tag to the container.
-
Fill out the label completely and legibly, including:
Step 4: Transferring Waste and Container Management
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times except when adding waste.[7][8][9] This is a critical regulatory requirement that minimizes vapor exposure and prevents spills.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]
-
Crucially, do not dispose of this chemical waste by evaporation in a fume hood or by discharging it to the sewer via a sink drain. [9][11]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA).[8][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][11]
Step 6: Arranging Final Disposal
-
Once a waste container is full or is approaching its storage time limit (typically one year), submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.[7][9]
-
Ensure the exterior of the container is clean and the label is accurate and legible before the scheduled pickup.[7] All final disposal must be handled by licensed hazardous waste carriers.[10]
Section 5: Emergency Procedures for Spills and Exposures
In the event of an accidental release, follow these procedures immediately.
-
Spill (Solid):
-
Exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or if they feel unwell, call a poison center or physician.[4]
-
Section 6: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- CAS 5775-88-2 this compound. Alfa Chemistry.
- Regulation of Laboratory Waste. American Chemical Society.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Benchchem.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- This compound. Chem-Impex.
- This compound. Amerigo Scientific.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem.
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- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2. PubChem.
- This compound - Data Sheet. United States Biological.
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole. (2024, March 29). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (2025, August 23). ChemicalBook.
- Safety Data Sheet - 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. (2024, December 19). CymitQuimica.
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Personal protective equipment for handling 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
As a Senior Application Scientist, it is my responsibility to ensure that you can work with our products not only effectively but, more importantly, safely. This guide provides essential, immediate safety and logistical information for handling 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5775-88-2). The protocols herein are designed to be a self-validating system, grounded in established safety principles to build your confidence and ensure a secure laboratory environment.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid, powdered substance that requires careful handling to avoid exposure.[1]
Based on available safety data, the primary hazards are categorized as follows:
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory system irritation. | [1] |
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it with a high degree of care.[1][2] The main routes of exposure are inhalation of the dust, skin contact, and eye contact.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A multi-layered PPE approach is essential to create a barrier between you and the chemical hazard.[3] The following PPE is mandatory when handling this compound.
Respiratory Protection
Why it's critical: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring), posing a significant inhalation risk that can lead to respiratory irritation.[1][4]
-
Minimum Requirement: A NIOSH/MSHA or European Standard EN 149 approved disposable N95 (or FFP2) respirator. This will protect against airborne particulates.[1]
-
For Higher Exposure Potential: If handling large quantities or if dust generation is significant, a half-mask respirator with P100 (or FFP3) particulate filters is recommended.
Eye and Face Protection
Why it's critical: The compound is classified as a serious eye irritant.[1] Direct contact with even a small amount of dust can cause significant discomfort and potential damage.
-
Mandatory: Safety glasses with side shields are the minimum requirement.
-
Best Practice: Chemical splash goggles that form a seal around the eyes provide superior protection and are strongly recommended.[5] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.
Skin and Body Protection
Why it's critical: This compound causes skin irritation upon contact.[1] Protective clothing prevents the chemical from settling on your skin or personal clothes.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for handling this solid. Always check the manufacturer's specifications for compatibility. It is crucial to inspect gloves for any tears or punctures before use and to practice proper removal techniques to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat is required. For more extensive handling procedures, consider a disposable coverall to prevent contamination of personal clothing.[4]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.[6]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation
-
Designated Area: All work with this compound solid should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Safety Equipment Check: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
Gather Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, containers, etc.) to minimize movement in and out of the designated area.
-
Don PPE: Put on all required PPE as outlined in Section 2.
Weighing and Transferring the Solid
-
Carefully open the container inside the fume hood. Avoid any sudden movements that could create a dust cloud.
-
Use a dedicated spatula to transfer the desired amount of the compound onto a weigh boat or into a receiving vessel.
-
If transferring to a flask for dissolution, use a powder funnel to prevent spillage.
-
Once the transfer is complete, securely close the primary container.
-
Clean any residual powder from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., ethanol), treating the cloth as contaminated waste. Do not dry sweep, as this will generate dust.
The following diagram outlines the standard workflow for handling this chemical.
Caption: Standard Handling Workflow
Disposal Plan: Responsible Waste Management
Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, disposable respirators) must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Unused Compound: The original compound should be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solutions: If the compound is dissolved in a solvent, the resulting solution should be disposed of in a "Halogenated Organic Liquid Waste" container.
Disposal Procedure
-
Containment: Ensure all waste containers are properly sealed to prevent leaks or the release of vapors.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Collection: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department for final disposal, which is typically high-temperature incineration at a licensed facility.[7]
Emergency Procedures: In Case of Exposure
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1] Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1] Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- PPE and Safety for Chemical Handling. (2020, July 14).
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Powder Coating Personal Protective Equipment (PPE) Requirements.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]
- Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
- What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. [Link]
- Bromine water - disposal. (2008, October 20). Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
